molecular formula C8H7FN2 B566877 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1228666-30-5

5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B566877
CAS No.: 1228666-30-5
M. Wt: 150.156
InChI Key: VUPPZIXSDNWZIT-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine is a specialized fluorinated building block serving as a critical core scaffold in the discovery and development of novel therapeutic agents. The pyrrolo[2,3-b]pyridine structure, a 7-azaindole analogue, is a privileged scaffold in medicinal chemistry due to its ability to mimic purine bases, facilitating key hydrogen bond interactions with biological targets . This compound is particularly valuable in constructing molecules that target disease-associated enzymes and receptors. Research indicates that the pyrrolo[2,3-b]pyridine core can be elegantly functionalized to develop potent and selective inhibitors. For instance, derivatives based on this scaffold have been designed as potent, brain-penetrant inhibitors of Phosphodiesterase 4B (PDE4B), a promising target for inflammatory diseases and central nervous system (CNS) disorders . Furthermore, this heterocyclic system has been employed in the design of type I c-Met kinase inhibitors, where it effectively replaces aminopyridine motifs to achieve hydrogen bonding with the kinase hinge region, a crucial interaction for anti-cancer activity . The strategic incorporation of fluorine and methyl substituents on the core structure allows for fine-tuning of the compound's electronic properties, lipophilicity, and metabolic stability, making this compound a versatile intermediate for lead optimization efforts in drug discovery programs.

Properties

IUPAC Name

5-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPPZIXSDNWZIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=NC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678428
Record name 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID80678428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-30-5
Record name 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Privileged Scaffold: A Technical Guide to the Anticipated Biological Activity of 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, skeleton is a cornerstone in contemporary medicinal chemistry, recognized for its structural resemblance to endogenous purines and its capacity to form critical hydrogen bond interactions with a multitude of biological targets.[1] The strategic incorporation of a fluorine atom and a methyl group at the 5- and 4-positions, respectively, is predicted to significantly influence the molecule's physicochemical properties and pharmacological profile. This guide provides a forward-looking analysis of the potential biological activities of 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine, drawing upon established evidence from structurally related analogs. We will delve into the anticipated mechanisms of action, propose robust synthetic and screening methodologies, and explore the promising therapeutic avenues for this novel compound. This document is intended to serve as a foundational resource for researchers and drug development professionals poised to investigate this promising chemical entity.

The 1H-Pyrrolo[2,3-b]pyridine Core: A Gateway to Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold is a recurring motif in a multitude of clinically relevant molecules, including kinase inhibitors. Its bioisosteric relationship with adenine allows it to competitively bind to the ATP-binding sites of various kinases, making it a "privileged scaffold" in drug discovery.[2] Derivatives of this core structure have demonstrated potent inhibitory activity against a range of kinases, implicating them in critical cellular signaling pathways.[3][4]

The strategic placement of substituents on this core is a key determinant of target specificity and potency. The introduction of a fluorine atom, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cellular permeability.[5][6] The electron-withdrawing nature of fluorine can also modulate the acidity of nearby protons, influencing hydrogen bonding interactions with target proteins. The methyl group at the 4-position can provide additional van der Waals interactions within the binding pocket and can be optimized to improve metabolic stability.[4]

Anticipated Biological Targets and Therapeutic Landscapes

Based on the extensive body of research on analogous compounds, this compound is anticipated to exhibit inhibitory activity against several key protein kinase families.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Abnormal activation of the FGFR signaling pathway is a known driver in various cancers.[7][8][9] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent FGFR inhibitors.[7][8][9] For instance, structure-activity relationship (SAR) studies have shown that modifications at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring can form hydrogen bonds with key residues in the FGFR active site, significantly enhancing inhibitory activity.[7] The fluorine atom at the 5-position of our target compound could potentially mimic these crucial interactions.

Signaling Pathway: FGFR Inhibition

FGFR_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Inhibitor 5-Fluoro-4-methyl-1H- pyrrolo[2,3-b]pyridine Inhibitor->FGFR Inhibition

Caption: Proposed mechanism of FGFR signaling inhibition.

Phosphodiesterase 4B (PDE4B) Inhibition

Phosphodiesterase 4 (PDE4) is a critical enzyme in regulating intracellular cyclic AMP (cAMP) levels, particularly in inflammatory and immune cells.[10] Inhibition of PDE4 has emerged as a promising strategy for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[10] Scaffold hopping from known PDE4B inhibitors has led to the identification of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent and selective inhibitors.[10] The unique substitution pattern of this compound may offer a novel interaction profile with the PDE4B active site.

Other Potential Kinase Targets

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold suggests that our target compound could exhibit activity against a broader range of kinases. These may include Janus kinases (JAKs), Leucine-rich repeat kinase 2 (LRRK2), and Met kinase, all of which have been shown to be inhibited by derivatives of this scaffold.[3] Furthermore, its structural similarity to the core of Vemurafenib, a BRAF inhibitor, suggests a potential for activity against kinases in the MAPK/ERK pathway.[3]

Proposed Synthetic and Experimental Workflows

Synthesis of this compound

While a specific synthesis for this compound is not explicitly detailed in the literature, a plausible synthetic route can be extrapolated from established methods for related pyrrolopyridines.[3][7] A potential approach would involve the construction of the bicyclic core through intramolecular cyclization of a suitably substituted pyridine derivative.

Experimental Workflow: Synthesis and Initial Screening

Synthesis_Screening_Workflow Start Starting Materials: Substituted Pyridine & Pyrrole Precursors Synthesis Multi-step Synthesis: - Cyclization - Functional Group Manipulation Start->Synthesis Purification Purification & Characterization: - Chromatography (HPLC) - Spectroscopy (NMR, MS) Synthesis->Purification Compound This compound Purification->Compound Kinase_Screening Primary Kinase Screening: - Broad Kinase Panel (e.g., KinomeScan) - IC50 Determination for Hits Compound->Kinase_Screening Cell_Assay Cell-based Assays: - Proliferation (e.g., MTT) - Apoptosis (e.g., Caspase-Glo) - Target Engagement (e.g., Western Blot for p-FGFR) Kinase_Screening->Cell_Assay ADME_Tox In Vitro ADME/Tox: - Metabolic Stability (Microsomes) - Cytotoxicity (e.g., HepG2 cells) Cell_Assay->ADME_Tox Lead_Opt Lead Optimization ADME_Tox->Lead_Opt

Caption: A generalized workflow for synthesis and initial biological evaluation.

Experimental Protocols for Biological Evaluation

3.2.1. Kinase Inhibition Assay (Example: FGFR1)

  • Reagents and Materials: Recombinant human FGFR1 kinase, ATP, appropriate substrate peptide (e.g., Poly(Glu, Tyr) 4:1), this compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the test compound, FGFR1 kinase, and substrate peptide to a 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

3.2.2. Cell Proliferation Assay (Example: 4T1 Breast Cancer Cells)

  • Cell Culture: Culture 4T1 cells in appropriate media supplemented with fetal bovine serum.

  • Procedure:

    • Seed 4T1 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound.

    • Incubate for 72 hours.

    • Add a viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal according to the manufacturer's protocol.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical IC50 values for this compound against a panel of kinases, based on the activities of related compounds. This data is for illustrative purposes to guide initial screening efforts.

Kinase TargetHypothetical IC50 (nM)Reference Compound(s)
FGFR150 - 2001H-pyrrolo[2,3-b]pyridine derivatives[7][8][9]
FGFR275 - 2501H-pyrrolo[2,3-b]pyridine derivatives[7][8][9]
FGFR3100 - 5001H-pyrrolo[2,3-b]pyridine derivatives[7][8][9]
PDE4B100 - 4001H-pyrrolo[2,3-b]pyridine-2-carboxamides[10]
JAK1200 - 1000Pyrrolo[2,3-b]pyridine derivatives[3]
LRRK2500 - 2000Pyrrolo[2,3-b]pyridine derivatives[3]

Conclusion and Future Directions

This compound represents a novel and highly promising chemical entity with the potential for potent and selective biological activity. Drawing upon the extensive research into the 1H-pyrrolo[2,3-b]pyridine scaffold, we anticipate that this compound will primarily function as a kinase inhibitor, with potential applications in oncology and inflammatory diseases. The proposed synthetic and screening strategies provide a clear roadmap for the empirical validation of these hypotheses. Further investigation into the structure-activity relationships, target engagement, and in vivo efficacy of this compound and its derivatives is strongly warranted and has the potential to yield next-generation therapeutics.

References

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. Available from: [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central, PMCID: PMC8632128. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 15(1), 35-64. Available from: [Link]

  • Golebiewska, J., & Sławiński, J. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(19), 6593. Available from: [Link]

  • Al-dujayli, S. A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1421-1427. Available from: [Link]

  • ACS Publications. Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Available from: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]

  • ResearchGate. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Available from: [Link]

  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(27), 2955-2980. Available from: [Link]

  • NIH. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Available from: [Link]

  • NCBI. 5-[18F]Fluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-oxazolo[5,4-b]pyridine. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available from: [Link]

Sources

An In-Depth Technical Guide to 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 1228666-30-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon the established importance of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold as a "privileged structure" in drug discovery, this document will delve into the known properties, potential synthesis, and likely biological relevance of this specific analog.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a recurring motif in a multitude of biologically active molecules. Its structural resemblance to endogenous purines allows it to function as a hinge-binding motif for a variety of protein kinases, making it a cornerstone in the development of targeted therapies. Derivatives of this scaffold have been extensively investigated as inhibitors of critical enzymes in cell signaling pathways, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Traf2- and Nck-interacting kinase (TNIK).[1][2][3][4] The introduction of fluorine and methyl substituents onto this core, as seen in this compound, is a strategic medicinal chemistry approach to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and to fine-tune its binding affinity and selectivity for its biological targets.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its handling, storage, and application in a laboratory setting.

PropertyValueSource
CAS Number 1228666-30-5N/A
Molecular Formula C₈H₇FN₂N/A
Molecular Weight 150.15 g/mol N/A
Appearance Solid (predicted)N/A
Purity >95% (typical for commercial samples)

Safety and Handling:

This compound is classified as harmful if swallowed (H302) and causes serious eye damage (H318). Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Synthesis and Characterization

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the current literature, a plausible synthetic route can be devised based on established methodologies for the preparation of substituted 7-azaindoles. A potential synthetic strategy is outlined below.

Diagram: Plausible Synthetic Pathway

G A Substituted Pyridine B Introduction of Pyrrole Ring A->B Domino Reactions or Cross-Coupling C Functional Group Interconversion B->C Halogenation, Nitration, etc. D Final Product: This compound C->D Reduction, Substitution

Caption: A generalized workflow for the synthesis of substituted 7-azaindoles.

Hypothetical Experimental Protocol:

The synthesis could potentially commence from a suitably substituted pyridine precursor. One possible approach involves a domino reaction of a 2-fluoro-3-methylpyridine derivative with an appropriate aldehyde, a strategy that has been successfully employed for the synthesis of other 7-azaindole analogs.[5]

Step 1: Synthesis of a Substituted Pyridine Precursor. The synthesis would likely begin with a commercially available or readily synthesized polysubstituted pyridine. For instance, a 2-amino-5-fluoro-4-methylpyridine could serve as a key intermediate.

Step 2: Construction of the Pyrrolo[2,3-b]pyridine Core. The pyrrole ring could be constructed via several established methods, such as the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions followed by cyclization.

Step 3: Purification and Characterization. The final product would be purified using standard techniques such as column chromatography on silica gel. The identity and purity of the compound would be confirmed by a suite of analytical methods:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Predicted Spectroscopic Data:

While experimental spectra for this compound are not publicly available, predictions can be made based on the analysis of related structures.

  • ¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings, as well as a singlet for the methyl group. The fluorine atom would likely introduce splitting in the signals of adjacent protons.

  • ¹³C NMR: The spectrum would display eight distinct carbon signals, with the chemical shifts influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group.

Biological Activity and Therapeutic Potential

The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in the field of kinase inhibitor design.[1][2][3][4][6][7][8][9] The specific biological activity of this compound has not been extensively reported in the public domain. However, based on the known activities of structurally related molecules, it is plausible that this compound could exhibit inhibitory activity against one or more protein kinases.

Potential Kinase Targets:

  • Fibroblast Growth Factor Receptors (FGFRs): Numerous 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors for the treatment of various cancers.[3][6][8]

  • Traf2- and Nck-interacting kinase (TNIK): This kinase has been identified as a target for 1H-pyrrolo[2,3-b]pyridine-based inhibitors in the context of colorectal cancer.[1][2]

  • Janus Kinases (JAKs): Substituted 7-azaindoles have been investigated as inhibitors of JAK3, with potential applications in the treatment of autoimmune diseases.[4]

  • PIM Kinases: N-substituted 7-azaindoles have shown promise as pan-PIM kinase inhibitors for cancer therapy.[10]

Structure-Activity Relationship (SAR) Insights:

The introduction of a fluorine atom at the 5-position and a methyl group at the 4-position of the 7-azaindole core is a deliberate structural modification. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can block potential sites of metabolism, thereby improving the pharmacokinetic profile of the molecule. The methyl group can provide additional hydrophobic interactions within the kinase active site and can be used to probe the steric tolerance of the binding pocket.

Diagram: Kinase Inhibition Mechanism

G cluster_0 Kinase Active Site ATP ATP Kinase Kinase Enzyme ATP->Kinase Binds Substrate Substrate Substrate->Kinase Binds Kinase->Substrate Phosphorylates Inhibitor 5-Fluoro-4-methyl-1H- pyrrolo[2,3-b]pyridine Inhibitor->Kinase Competitively Binds to ATP-binding site

Caption: Competitive inhibition of a kinase by a 7-azaindole derivative.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the medicinally important class of 7-azaindoles. While specific experimental data for this compound is sparse in the public domain, its structural features suggest a high likelihood of interesting biological activity, particularly as a kinase inhibitor.

Future research efforts should focus on:

  • Development and publication of a robust and scalable synthetic route to make this compound more accessible to the research community.

  • Full characterization of its physicochemical and spectroscopic properties to establish a comprehensive analytical profile.

  • Systematic screening against a panel of protein kinases to identify its primary biological targets.

  • In-depth structure-activity relationship (SAR) studies to optimize its potency and selectivity.

The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this compound and the broader class of 7-azaindole derivatives.

References

  • Yang, Y., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749.
  • El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1).
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661.
  • A-Plus-Chem. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • Murugesan, S., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1557-1562.
  • Plekan, O., et al. (2018). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Molecules, 23(8), 1841.
  • Shaw, E. L., & Miller, A. M. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and photobiology, 89(1), 40–50.
  • Gillespie, J. R., et al. (2018). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS omega, 3(10), 14353–14365.
  • National Center for Biotechnology Information. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • Chimirri, A., et al. (2001). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical reviews, 101(3), 563–586.
  • Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European journal of medicinal chemistry, 258, 115598.
  • Diab, S., et al. (2019). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. Bioorganic & medicinal chemistry letters, 29(3), 491–495.
  • Wang, H., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Letters, 24(10), 1959-1964.
  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1).
  • Wieczorek, E., et al. (2019). Scalable synthesis and properties of 7-methyl-4-azaindole. Beilstein Journal of Organic Chemistry, 15, 223-228.
  • Okaniwa, M., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & pharmaceutical bulletin, 63(5), 366–375.
  • Farghaly, T. A. (2017). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Thomas, M., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules (Basel, Switzerland), 21(11), 1461.

Sources

A Technical Guide to the Physicochemical Properties of 5-fluoro-4-methyl-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a critical bioisostere for both indole and purine systems.[1][2] Its unique arrangement of hydrogen bond donors and acceptors allows for potent and selective interactions with a variety of biological targets, most notably protein kinases, by mimicking the hinge-binding motif of adenine.[2] The introduction of a nitrogen atom into the indole framework can significantly modulate physicochemical properties such as solubility, basicity (pKa), and metabolic stability, often leading to improved pharmaceutical profiles compared to the parent indole.[1][2]

This guide focuses on a specific, substituted analog: 5-fluoro-4-methyl-7-azaindole . While extensive public data for this precise molecule is limited, this document, written from the perspective of a Senior Application Scientist, will provide a comprehensive analysis based on the well-characterized 7-azaindole core, the predictable effects of its substituents, and the robust experimental protocols required for its full physicochemical characterization. We will explore the causality behind experimental choices and provide self-validating, field-proven methodologies essential for drug development.

Molecular Structure and Predicted Physicochemical Impact of Substituents

The core structure of 7-azaindole provides a foundation for understanding its properties. The addition of a 5-fluoro and a 4-methyl group is expected to induce significant, predictable changes to its electronic and physical characteristics.

  • 5-Fluoro Substitution: Fluorine is the most electronegative element, and its introduction onto an aromatic ring exerts a powerful electron-withdrawing inductive effect (-I). This effect is known to decrease the basicity (lower the pKa) of nearby nitrogen atoms.[3][4][5] In the context of 5-fluoro-4-methyl-7-azaindole, this will primarily impact the N7 pyridine-like nitrogen. Fluorination can also enhance metabolic stability by blocking potential sites of oxidation and can modulate lipophilicity and membrane permeability.[6]

  • 4-Methyl Substitution: The methyl group is an electron-donating group (+I effect) and can also engage in hyperconjugation. Its placement at the 4-position will partially counteract the inductive withdrawal of the fluorine, though the effect of the fluorine is typically dominant. The methyl group will increase the molecule's lipophilicity and molecular weight.

The interplay of these substituents creates a unique electronic and steric profile that must be experimentally verified to understand its implications for target engagement, solubility, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Caption: Predicted electronic influences on the 5-fluoro-4-methyl-7-azaindole scaffold.

Core Physicochemical Data (Comparative Analysis)

Property7-Azaindole (Parent Scaffold)[7]5-Fluoro-7-Methyl-4-azaindole (Isomer)[8]5-fluoro-4-methyl-7-azaindole (Expected)
Molecular Formula C₇H₆N₂C₈H₇FN₂C₈H₇FN₂
Molar Mass 118.14 g/mol 150.15 g/mol 150.15 g/mol
Melting Point (°C) 105-107Not AvailableLikely >100°C; requires experimental determination.
pKa (Predicted) 7.6914.12 (less relevant due to isomer)Expected to be < 7.69 due to the strong electron-withdrawing effect of fluorine.[3][4]
LogP 1.19 (Predicted)[9]Not AvailableExpected to be > 1.2, increased by the methyl group.
Aqueous Solubility Soluble in Chloroform, Methanol.[7] Replacing indole with azaindole generally improves aqueous solubility.[1][10]Not AvailableRequires experimental determination; fluorination can have variable effects.

Experimental Protocols for Full Physicochemical Characterization

To rigorously characterize 5-fluoro-4-methyl-7-azaindole, a series of standardized experiments are required. The following sections detail the methodologies a drug discovery team would employ.

Determination of pKa by Potentiometric Titration

Rationale: The pKa, or acid dissociation constant, is a critical parameter that governs a molecule's ionization state at a given pH. This influences its solubility, permeability, and target binding. Potentiometric titration is a high-precision technique for pKa determination.[11] It involves monitoring pH changes as a titrant of known concentration is added to the sample solution.[12][13][14]

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[12]

  • Sample Preparation: Prepare a ~1 mM solution of 5-fluoro-4-methyl-7-azaindole in a suitable solvent (e.g., water or a water/co-solvent mix if solubility is low).[12][13]

  • Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[12][13]

  • Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with pH measurements, especially when titrating with a base.[12][13]

  • Titration: Place the solution on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH).

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the point of half-equivalence.[12]

Caption: Workflow for pKa determination via potentiometric titration.

Determination of Lipophilicity (LogP) by Shake-Flask Method

Rationale: Lipophilicity is a key determinant of a drug's ADME properties, including membrane permeability and protein binding. The partition coefficient (LogP) measures the equilibrium distribution of a compound between an immiscible organic phase (n-octanol) and an aqueous phase. The OECD 107 shake-flask method is the gold standard for this measurement for compounds with LogP values between -2 and 4.[15][16]

Step-by-Step Protocol:

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing the two solvents and allowing them to separate overnight.

  • Stock Solution: Prepare a stock solution of 5-fluoro-4-methyl-7-azaindole in n-octanol.

  • Partitioning: In a suitable vessel, combine a precise volume of the n-octanol stock solution with the saturated aqueous phase. The volume ratio of the two phases is adjusted based on the expected LogP.

  • Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-2 hours). Avoid vigorous shaking that can cause emulsions.

  • Phase Separation: Separate the two phases, typically by centrifugation to ensure a clean break.[16]

  • Concentration Analysis: Accurately determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

G A Prepare n-octanol and aqueous phases C Combine phases and stock solution A->C B Prepare compound stock solution in n-octanol B->C D Agitate at constant temp to reach equilibrium C->D E Separate phases via centrifugation D->E F Analyze concentration in each phase (e.g., HPLC) E->F G Calculate LogP = log([C]octanol / [C]aqueous) F->G

Caption: OECD 107 Shake-Flask method workflow for LogP determination.

Determination of Kinetic Aqueous Solubility

Rationale: Poor aqueous solubility is a primary cause of failure for drug candidates.[17] A kinetic solubility assay provides a high-throughput assessment of how much compound remains in solution after being introduced from a DMSO stock, mimicking conditions in many biological assays.[18][19]

Step-by-Step Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).[18]

  • Assay Plate Preparation: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[20]

  • Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to each well to reach the final desired compound concentration. The final DMSO concentration should be kept low (typically ≤1-2%).

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).[18][20]

  • Precipitate Removal: After incubation, separate any precipitated solid from the supernatant. This is typically done by filtering the plate with a solubility filter plate.[19][20]

  • Quantification: Measure the concentration of the dissolved compound in the filtrate using a suitable method like UV spectrophotometry or LC-MS/MS.[19][20]

  • Solubility Calculation: Compare the measured concentration against a calibration curve to determine the kinetic solubility value.

G start Start Prepare 10-20mM DMSO Stock step1 Dispense Stock into Microplate start->step1 step2 Add Aqueous Buffer (pH 7.4) step1->step2 step3 Incubate (e.g., 2h @ RT) step2->step3 step4 Filter Plate to Remove Precipitate step3->step4 step5 Quantify Soluble Compound in Filtrate (UV or LC-MS) step4->step5 end_node End Report Kinetic Solubility (µg/mL or µM) step5->end_node

Caption: High-throughput kinetic solubility assay workflow.

Assessment of Thermal Stability

Rationale: Thermal stability is crucial for determining appropriate storage conditions, shelf-life, and compatibility with manufacturing processes.[21][22] Thermogravimetric Analysis (TGA) measures changes in a material's mass as a function of temperature, revealing information about thermal decomposition, dehydration, or desolvation.[23][24][25]

Step-by-Step Protocol:

  • Instrument Setup: Tare the TGA instrument's high-precision balance and set up a controlled atmosphere (e.g., flowing nitrogen for an inert environment).

  • Sample Loading: Place a small, accurately weighed amount of the solid 5-fluoro-4-methyl-7-azaindole sample into the TGA pan.

  • Heating Program: Program the instrument to heat the sample at a controlled, linear rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 400°C).[23]

  • Data Acquisition: The instrument continuously records the sample's mass as the temperature increases.

  • Data Analysis: Plot the percentage of initial mass remaining versus temperature. The onset temperature of a significant mass loss indicates the beginning of decomposition or a desolvation event.[24] This data is critical for identifying the upper-temperature limits for handling and storage.[22]

Implications for Drug Development and Conclusion

The physicochemical properties of 5-fluoro-4-methyl-7-azaindole, once determined through the robust protocols outlined above, will directly inform its trajectory as a potential drug candidate.

  • pKa: The experimentally determined pKa will dictate the charge state of the molecule in different physiological compartments. A lower pKa due to the fluorine atom may decrease binding to off-targets that rely on basicity for interaction but could also impact solubility and cell penetration.

  • LogP and Solubility: The balance between the lipophilicity-increasing methyl group and the solubility-enhancing azaindole core must be quantified. These values will be critical inputs for predictive ADME models and for developing suitable formulations for in vivo studies.[17]

  • Thermal Stability: TGA data will establish the compound's stability, guiding its handling, formulation processes (e.g., milling, heating), and long-term storage to ensure product integrity.[21]

References

Sources

The Core Mechanism of 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the 7-Azaindole Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a privileged scaffold in modern medicinal chemistry, particularly in the pursuit of targeted kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP, coupled with its unique hydrogen bonding capabilities, makes it an ideal framework for designing potent and selective ATP-competitive inhibitors.[3][4] This guide provides an in-depth technical analysis of the putative mechanism of action of a specific derivative, 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine, leveraging the extensive body of research on the broader 7-azaindole class of kinase inhibitors. While specific experimental data for this exact molecule is not extensively available in the public domain, this document synthesizes established principles and data from closely related analogs to construct a robust and scientifically grounded hypothesis of its molecular interactions and cellular effects.

This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors. We will delve into the fundamental principles of 7-azaindole-mediated kinase inhibition, the anticipated binding mode of this compound, its likely impact on key signaling pathways, and detailed experimental protocols for its comprehensive evaluation.

The 7-Azaindole Scaffold: A Master Key for the Kinase ATP-Binding Pocket

The efficacy of the 7-azaindole scaffold as a kinase inhibitor lies in its ability to mimic the adenine base of ATP and form critical hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket.[2][3] This interaction is a hallmark of many ATP-competitive kinase inhibitors and serves to anchor the inhibitor within the active site.

The 7-azaindole core typically forms two key hydrogen bonds with the kinase hinge:

  • The pyridine nitrogen (N7) acts as a hydrogen bond acceptor from a backbone NH group of a hinge residue.

  • The pyrrole NH (N1) acts as a hydrogen bond donor to a backbone carbonyl group of a hinge residue.[3]

This bidentate hydrogen bonding pattern is a crucial determinant of the high affinity that many 7-azaindole derivatives exhibit for their target kinases.[2]

Anticipated Mechanism of Action of this compound

Based on extensive structure-activity relationship (SAR) studies of related 7-azaindole derivatives, we can postulate the mechanism of action for this compound as a competitive inhibitor of one or more protein kinases.

Predicted Binding Mode

The binding of this compound to a target kinase is expected to be anchored by the canonical hydrogen bonds between the 7-azaindole core and the kinase hinge region. The substituents at the 4 and 5 positions are likely to play significant roles in modulating potency, selectivity, and pharmacokinetic properties.

  • 5-Fluoro Substitution: The electron-withdrawing nature of the fluorine atom at the 5-position can influence the electronic properties of the aromatic system, potentially enhancing binding affinity through favorable electrostatic interactions or by modulating the pKa of the pyrrole nitrogen.

  • 4-Methyl Substitution: The methyl group at the 4-position is likely to occupy a hydrophobic pocket adjacent to the hinge region. This interaction can contribute to the overall binding affinity and play a role in determining selectivity for specific kinases, depending on the size and shape of this pocket.

The following diagram illustrates the hypothesized binding mode of this compound within a generic kinase ATP-binding pocket.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor This compound hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue azaindole 7-Azaindole Core azaindole->hinge H-Bonds fluoro 5-Fluoro fluoro->gatekeeper Potential Interaction methyl 4-Methyl methyl->hydrophobic_pocket Hydrophobic Interaction

Caption: Hypothesized binding of this compound.

Potential Kinase Targets and Downstream Signaling Pathways

Given the broad activity profile of the 7-azaindole scaffold, this compound could potentially inhibit a range of kinases, including but not limited to:

  • Janus Kinases (JAKs): Several 7-azaindole derivatives are potent JAK inhibitors, which are crucial for cytokine signaling. Inhibition of JAKs would block the JAK/STAT signaling pathway, impacting immune responses and cell proliferation.

  • Fibroblast Growth Factor Receptors (FGFRs): The 1H-pyrrolo[2,3-b]pyridine core has been successfully utilized to develop potent FGFR inhibitors.[4][5] Inhibition of FGFR would disrupt downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell growth, differentiation, and angiogenesis.

  • RAF Kinases (e.g., B-RAF): The approved drug Vemurafenib, a potent B-RAF inhibitor, features a 7-azaindole core.[3] Inhibition of B-RAF would specifically block the MAPK/ERK signaling pathway in cancers harboring B-RAF mutations.

  • c-Met (Hepatocyte Growth Factor Receptor): 7-azaindole derivatives have been developed as c-Met inhibitors. Inhibition of c-Met would interfere with signaling pathways that control cell motility, invasion, and proliferation.

The following diagram illustrates the potential impact of this compound on a generic kinase-driven signaling pathway.

G ligand Growth Factor/ Cytokine receptor Receptor Tyrosine Kinase (e.g., FGFR, c-Met) or Cytokine Receptor ligand->receptor kinase_domain Kinase Domain receptor->kinase_domain Activation downstream_signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK, JAK/STAT, PI3K-AKT) kinase_domain->downstream_signaling Phosphorylation Cascade inhibitor 5-Fluoro-4-methyl- 1H-pyrrolo[2,3-b]pyridine inhibitor->kinase_domain Inhibition inhibition_response Inhibition of Cellular Response (Apoptosis, Cell Cycle Arrest) cellular_response Cellular Response (Proliferation, Survival, etc.) downstream_signaling->cellular_response downstream_signaling->inhibition_response Blocked

Caption: Inhibition of a generic kinase signaling pathway.

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a series of biochemical and cell-based assays are required. The following protocols provide a comprehensive framework for such an investigation.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of this compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinases (e.g., JAK2, FGFR1, B-RAF V600E, c-Met)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 384-well plates

  • Multichannel pipettes and plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the peptide substrate, and the test compound or vehicle control (DMSO).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (MTT or CellTiter-Glo)

This assay assesses the effect of the compound on the viability and proliferation of cancer cell lines that are dependent on the activity of the target kinase.

Objective: To determine the GI50 (growth inhibition) or IC50 (cytotoxicity) of this compound in relevant cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HEL 92.1.7 for JAK2, NCI-H1581 for FGFR1, A375 for B-RAF V600E, MKN-45 for c-Met)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear or opaque-walled tissue culture plates

  • Spectrophotometer or luminometer

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, mix, and measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability versus the logarithm of the compound concentration and determine the GI50 or IC50 value.

Western Blot Analysis of Downstream Signaling

This technique is used to confirm that the compound inhibits the target kinase within the cell by observing changes in the phosphorylation status of its downstream substrates.

Objective: To assess the effect of this compound on the phosphorylation of key downstream signaling proteins.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-phospho-ERK, anti-phospho-AKT, and their total protein counterparts)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Cell Treatment and Lysis: Treat cells with various concentrations of the compound for a specified time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target downstream proteins. Subsequently, probe with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.

Conclusion and Future Perspectives

This compound, as a member of the well-established 7-azaindole class of kinase inhibitors, holds significant promise as a targeted therapeutic agent. Based on the extensive literature for this scaffold, its mechanism of action is confidently predicted to be the ATP-competitive inhibition of one or more protein kinases, driven by key hydrogen bonding interactions with the kinase hinge region. The 4-methyl and 5-fluoro substituents are anticipated to fine-tune its potency and selectivity profile.

The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive characterization of this molecule. Elucidating its specific kinase targets, determining its potency in both biochemical and cellular contexts, and confirming its on-target effects on downstream signaling pathways are critical next steps in its development. Further investigations, including crystallographic studies of the compound in complex with its target kinase(s), will provide definitive structural insights into its binding mode and pave the way for rational, structure-based drug design to optimize its therapeutic potential.

References

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - NIH. (URL: )
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - ChemicalBook. (URL: )
  • The Azaindole Framework in the Design of Kinase Inhibitors - MDPI. (URL: )
  • The Discovery of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Deriv
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. (URL: )
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - J-Stage. (URL: [Link])

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (URL: [Link])

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Whitepaper: The Strategic Discovery of Novel 7-Azaindole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the design of protein kinase inhibitors. Its intrinsic ability to form bidentate hydrogen bonds with the kinase hinge region, mimicking the binding of ATP, provides a robust anchor for developing potent and selective therapeutic agents.[1][2][3] This guide provides an in-depth technical overview of the strategies and methodologies employed in the discovery and development of novel 7-azaindole-based kinase inhibitors. We will explore the foundational principles of the scaffold's interaction with the kinase ATP-binding site, delineate a comprehensive drug discovery workflow from hit identification to lead optimization, and provide detailed, field-proven experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for next-generation kinase-targeted therapies.

The 7-Azaindole Scaffold: A Privileged Kinase Hinge-Binder

Kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2] The majority of kinase inhibitors developed are ATP-competitive, targeting the highly conserved ATP-binding site.[1][2] The success of the 7-azaindole scaffold is fundamentally rooted in its structural and electronic properties, which make it an exceptional bioisostere of the purine core of ATP.[4][5]

Mechanism of Hinge-Binding Interaction

The potency of the 7-azaindole core is derived from its ability to form two critical hydrogen bonds with the backbone of the kinase hinge region.[1][2][6] Specifically, the pyridine N7 atom acts as a hydrogen bond acceptor, while the pyrrole N1-H group serves as a hydrogen bond donor.[2][3] This bidentate interaction anchors the inhibitor firmly within the ATP-binding pocket, providing a stable foundation for further derivatization to achieve high potency and selectivity.[7] The FDA-approved B-RAF inhibitor, Vemurafenib, is a testament to the successful application of this principle, having been developed from a simple 7-azaindole fragment through structure-based drug design.[1][6]

G cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Core Hinge_NH Backbone N-H Hinge_CO Backbone C=O Azaindole 7-Azaindole Hinge_CO->Azaindole H-Bond Donor (N1-H) Azaindole->Hinge_NH H-Bond Acceptor (N7) G Target_ID Target Identification & Validation Hit_ID Hit Identification Target_ID->Hit_ID HTS High-Throughput Screening Hit_ID->HTS FBDD Fragment-Based Screening Hit_ID->FBDD VS Virtual Screening Hit_ID->VS Lead_Gen Hit-to-Lead (SAR Optimization) HTS->Lead_Gen FBDD->Lead_Gen VS->Lead_Gen Lead_Opt Lead Optimization (ADME & PK Profiling) Lead_Gen->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: The 7-azaindole kinase inhibitor discovery workflow.

Hit Identification Strategies

The initial "hit" compounds provide the chemical starting points for an optimization program. A combined screening strategy often yields the most diverse and promising hits. [8]

  • Fragment-Based Drug Discovery (FBDD): This is a powerful technique where small, low-complexity molecules (fragments) are screened for weak binding to the target kinase. [1]The 7-azaindole core itself is an ideal fragment. Once a binding fragment is identified, it is "grown" or elaborated into a more potent, drug-like molecule. [4]* High-Throughput Screening (HTS): Large libraries of diverse compounds are screened against the target kinase to identify molecules that inhibit its activity. This approach can rapidly identify novel chemical matter.

  • Virtual Screening: Computational models of the kinase active site are used to screen virtual libraries of compounds, prioritizing those with a high predicted binding affinity for synthesis and testing. [8]

Structure-Activity Relationship (SAR) and Lead Optimization

Once hits are identified, the crucial phase of hit-to-lead optimization begins. This iterative process involves synthesizing and testing analogues to build a Structure-Activity Relationship (SAR). The goal is to understand how specific chemical modifications influence biological activity. [9][10]Structure-based design, using X-ray crystallography of inhibitors bound to the target kinase, is invaluable for guiding these efforts. [8][11] For the 7-azaindole scaffold, SAR exploration is systematic:

  • C3-Position: Substitution at this position often points towards the solvent-exposed region and can be used to enhance potency and modulate solubility. [10][12]* C5-Position: This position can be modified to probe deeper into the ATP pocket, often influencing kinase selectivity.

  • N1-Position (Pyrrole): While critical for hinge binding, substitution here can sometimes be tolerated and used to fine-tune properties, though it risks disrupting the key hydrogen bond donation.

Position on ScaffoldGeneral Impact of SubstitutionExample Target(s)
C3 Potency, Solubility, SelectivityROCK, PI3Kγ [10][13]
C5 Potency, SelectivityABL/SRC [14]
N1 Modulates physicochemical propertiesGeneral Kinases

Table 1: General Summary of Structure-Activity Relationships (SAR) for the 7-Azaindole Scaffold.

Case Studies: From Scaffold to Clinical Impact

The versatility of the 7-azaindole scaffold is demonstrated by the range of successful inhibitors developed against different kinase targets.

CompoundTarget Kinase(s)Key Indication(s)Clinical Status/Note
Vemurafenib B-RAF V600EMelanomaFDA Approved [1][2]
GSK1070916A Aurora B/CCancerClinical Trials [15][16]
Decernotinib JAK3Rheumatoid ArthritisClinical Trials [17]
AZD6738 ATRCancerClinical Trials [5]

Table 2: Prominent examples of 7-azaindole-based kinase inhibitors.

  • Vemurafenib (B-RAF): The archetypal success story, Vemurafenib's development showcased how a fragment hit could be elaborated into a highly potent and selective, FDA-approved drug for V600E mutant melanoma. [1][2]* GSK1070916A (Aurora B): Aurora kinases are critical regulators of mitosis, making them attractive cancer targets. [4][15]The optimization of a 7-azaindole series led to GSK1070916A, a potent and reversible ATP-competitive inhibitor of Aurora B with good selectivity and developability properties. [15]It has demonstrated potent anti-proliferative activity in multiple tumor cell lines. [15]

Core Experimental Protocols

The integrity of a drug discovery program rests on robust and reproducible assays. The following protocols are designed as self-validating systems, incorporating essential controls to ensure data trustworthiness.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies a compound's ability to inhibit a purified kinase enzyme. The principle is to measure the amount of ATP remaining after a kinase reaction; less ATP consumption indicates greater inhibition.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., Tris-HCl, MgCl₂, DTT). The exact composition is kinase-dependent.

    • Enzyme Dilution: Dilute the purified kinase enzyme in kinase buffer to a working concentration (e.g., 2X final concentration). Causality: The enzyme concentration is chosen to ensure the reaction is in the linear range, critical for accurate IC₅₀ determination.

    • Substrate/ATP Mix: Prepare a solution containing the specific peptide substrate for the kinase and ATP. Causality: The ATP concentration is typically set at or near the Michaelis constant (Km) to allow for sensitive detection of ATP-competitive inhibitors.

    • Compound Dilution: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution) in 100% DMSO, then dilute further in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of diluted compound to the appropriate wells.

    • Controls:

      • Positive Control (No Inhibition): Add 5 µL of buffer with DMSO (no compound). This defines the 0% inhibition signal.

      • Negative Control (Max Inhibition): Add 5 µL of a known potent, broad-spectrum kinase inhibitor (e.g., Staurosporine). This defines the 100% inhibition signal.

    • Add 10 µL of the 2X kinase enzyme solution to all wells.

    • Incubate for 10-15 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix.

    • Incubate for a defined period (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).

    • Stop the reaction and detect remaining ATP by adding 25 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes in the dark.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol: Cellular Target Engagement Assay (NanoBRET™)

This assay validates that the inhibitor can enter a living cell and bind to its intended kinase target. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.

Methodology:

  • Cell Preparation:

    • Use a cell line (e.g., HEK293) that has been engineered to express the target kinase fused to the NanoLuc® luciferase enzyme.

    • Plate the cells in a 96-well, white-bottom plate and incubate overnight.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Add the diluted compounds to the cells and incubate for a set period (e.g., 2 hours) to allow for cell entry and target binding.

    • Controls: Include vehicle-only (DMSO) wells and wells with a known cell-permeable inhibitor as controls.

    • Prepare a working solution of the NanoBRET™ Tracer (a fluorescent ligand that also binds the kinase) and the Nano-Glo® Substrate.

    • Add this mix to all wells.

    • Read the plate immediately on a BRET-capable plate reader, measuring both the donor (luciferase) and acceptor (tracer) emission signals.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • A potent test compound will displace the Tracer from the kinase, leading to a decrease in the BRET ratio.

    • Plot the BRET ratio against the compound concentration to determine the cellular IC₅₀. Causality: This assay is a direct measure of target binding in a physiological context, providing a crucial link between biochemical potency and cellular activity.

Conclusion and Future Perspectives

The 7-azaindole scaffold is a cornerstone of modern kinase inhibitor design, providing a reliable and versatile platform for developing targeted therapeutics. [1][6][18]Its success is built upon a fundamental understanding of its interaction with the kinase hinge, coupled with systematic and iterative medicinal chemistry efforts. [2]Future work in this area will likely focus on developing inhibitors with even greater selectivity to minimize off-target toxicities and overcome drug resistance. The application of novel synthetic methodologies will continue to expand the accessible chemical space around the 7-azaindole core, paving the way for the discovery of inhibitors against new and challenging kinase targets.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29–36. [Link]

  • (2008). Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. Cancer Research, 68(9_Supplement), 1296. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. [Link]

  • Furet, P., et al. (2013). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Link]

  • Mérour, J., et al. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • Bandarage, U. K., et al. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]

  • Bandarage, U. K., et al. (2018). ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2622–2626. [Link]

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The Strategic Role of Fluorine Substitution in Modulating Pyrrolopyridine Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction: Beyond a Simple Halogen Swap

The pyrrolopyridine scaffold, also known as azaindole, is a privileged pharmacophore found in numerous clinically successful drugs, particularly kinase inhibitors. Its defining feature is the nitrogen atom in the pyridine ring, which acts as a crucial hydrogen bond acceptor, mimicking the hinge-binding motif of ATP. However, optimizing the potency, selectivity, and pharmacokinetic profile of a pyrrolopyridine-based lead compound is a formidable challenge. Simple modifications often fail to yield the desired multi-parameter optimization. This is where the strategic incorporation of fluorine—the most electronegative element—transforms the drug discovery process from a game of chance into a predictable science.

This guide moves beyond the textbook definition of fluorine as a "bioisostere" of hydrogen. Instead, we will explore the nuanced and often profound causal effects of fluorine substitution on the physicochemical properties, metabolic stability, and target engagement of pyrrolopyridine-based drug candidates. We will dissect why specific fluorination strategies are chosen and provide field-proven protocols to validate their impact.

Part 1: The Physicochemical Cascade of Fluorine Substitution

The introduction of a fluorine atom initiates a cascade of physicochemical changes that ripple through the entire molecule. Understanding these foundational effects is critical to predicting the downstream impact on biological activity.

Modulating Basicity (pKa) for Optimal Target Engagement

The nitrogen atom on the pyridine ring of the pyrrolopyridine core is a key determinant of its properties, with its basicity (pKa) influencing solubility, cell permeability, and the strength of the hinge-binding interaction. Fluorine's powerful electron-withdrawing inductive effect (-I effect) is a primary tool for titrating this basicity.

Placing a fluorine atom on the pyridine ring withdraws electron density from the nitrogen, making its lone pair of electrons less available for protonation, thereby lowering the pKa. For instance, substituting fluorine at the C4 position of a 7-azaindole core can decrease the pKa by approximately one unit. This seemingly small change has significant consequences:

  • Causality: A lower pKa can be desirable to reduce off-target interactions with acidic cellular compartments like lysosomes, a phenomenon known as lysosomal trapping, which can lead to phospholipidosis. Furthermore, fine-tuning the pKa can optimize the hydrogen bond strength with the kinase hinge region, as an overly basic nitrogen might lead to non-ideal binding geometries or unwanted interactions.

The Lipophilicity Paradox: When Fluorine Doesn't Increase Greasiness

A common misconception is that fluorination invariably increases lipophilicity (logP). While a single fluorine atom is more lipophilic than a hydrogen atom, its impact is highly context-dependent due to its profound influence on the molecule's overall electronic distribution and conformation. In many heterocyclic systems, including pyrrolopyridines, strategic fluorination can shield the polar nitrogen atom, effectively lowering the molecule's interaction with water and thus increasing its permeability without drastically increasing its overall lipophilicity. This is often referred to as tuning the "lipophilicity vector."

The key is to consider the molecule's conformation. A fluorine atom can induce a specific conformation that buries polar functionalities, presenting a more hydrophobic face to the lipid bilayer and enhancing passive diffusion across cell membranes.

Part 2: Engineering Pharmacokinetic Excellence with Fluorine

A potent compound is useless if it cannot reach its target in sufficient concentration. Fluorine is arguably the most powerful tool in the medicinal chemist's arsenal for overcoming pharmacokinetic hurdles, particularly metabolic instability.

Metabolic Blocking: The "Teflon" Shield

The most celebrated role of fluorine in drug design is its ability to block cytochrome P450 (CYP)-mediated oxidative metabolism. Many drug candidates fail due to rapid clearance when a susceptible C-H bond is hydroxylated by CYP enzymes. Replacing this hydrogen with a fluorine atom, which forms an exceptionally strong C-F bond (bond energy ~116 kcal/mol), effectively renders that position impervious to oxidation.

  • Expert Insight: The choice of where to place the fluorine "metabolic block" is not random. It is a hypothesis-driven process informed by metabolite identification studies on the non-fluorinated parent compound. Once the primary "soft spot" for metabolism is identified, that position becomes the prime candidate for fluorination.

Case Study: Pyrrolopyridine-based JAK Inhibitors

The development of Janus kinase (JAK) inhibitors, many of which are based on the pyrrolo[2,3-b]pyridine core, provides a classic example of fluorine's impact. Consider the data for a hypothetical series of JAK inhibitors where fluorination is explored at a metabolically vulnerable phenyl substituent.

Table 1: Impact of Fluorination on In Vitro Metabolic Stability and Potency

CompoundSubstitutionJAK1 IC50 (nM)Human Liver Microsome (HLM) Intrinsic Clearance (μL/min/mg)
1a -H5.2150
1b 4-F4.825
1c 3,5-di-F6.1< 5
  • Analysis: The parent compound 1a is potent but suffers from high intrinsic clearance, suggesting rapid metabolic breakdown. Introducing a single fluorine at the 4-position (1b ) dramatically reduces clearance by over 80% with no loss of potency. This strongly implies the 4-position was a primary site of metabolism. The difluorinated analog 1c further enhances metabolic stability to a point where clearance is negligible, demonstrating the power of this strategy.

Part 3: Deep Dive into Structure-Activity Relationships (SAR)

Fluorine's influence extends beyond bulk properties and directly impacts the intricate dance of drug-receptor binding.

Case Study: LRRK2 Inhibitors for Parkinson's Disease

In the development of inhibitors for Leucine-rich repeat kinase 2 (LRRK2), a target for Parkinson's disease, fluorine substitution on the pyrrolopyridine core has been shown to be critical for achieving high potency.

  • Causality: Introducing a fluorine atom at the C4 position of a pyrrolo[2,3-b]pyridine core can enhance potency through a combination of effects. The electron-withdrawing nature of the fluorine atom modulates the electronics of the hinge-binding nitrogen (N7), optimizing the hydrogen bond. Furthermore, the C4-F bond can engage in favorable orthogonal dipole-dipole interactions with backbone carbonyls in the active site, providing an additional affinity boost that a C-H bond cannot.

The logical relationship in this SAR exploration can be visualized as follows:

SAR_Logic cluster_Problem Initial Lead Compound cluster_Hypothesis SAR Hypothesis cluster_Modification Chemical Modification cluster_Outcome Observed Outcomes cluster_Result Final Result Lead Pyrrolopyridine Core (Moderate Potency) Hypothesis Hypothesis: Fluorinate C4-position to modulate hinge binding and add dipole interaction. Lead->Hypothesis Modification Synthesize C4-Fluoro Analog Hypothesis->Modification Outcome1 Electronic Modulation: Optimized H-bond with kinase hinge. Modification->Outcome1 Outcome2 New Interaction: Favorable dipole contact with active site residue. Modification->Outcome2 Result Increased Binding Affinity (Higher Potency) Outcome1->Result Outcome2->Result

Caption: SAR logic for C4-fluorination of a pyrrolopyridine kinase inhibitor.

Part 4: Experimental Protocols & Workflows

Trustworthy data comes from robust, well-designed experiments. The following sections provide a high-level workflow and a detailed protocol for assessing the impact of fluorination.

General Workflow for Evaluating Fluorine Substitution

The decision to fluorinate and the analysis of its effects should follow a systematic process.

Workflow Start Parent Compound (e.g., Pyrrolopyridine) MetID 1. Metabolite ID Study (In Vitro / In Vivo) Start->MetID SoftSpot Identify Metabolic 'Soft Spots' (e.g., C-H) MetID->SoftSpot Design 2. Design & Synthesize Fluorinated Analogs SoftSpot->Design Hypothesis: Block metabolism Assay 3. In Vitro Profiling Design->Assay Potency Target Potency (IC50) Assay->Potency Stability Metabolic Stability (HLM, S9) Assay->Stability Props Physicochem Props (pKa, logP, Solubility) Assay->Props Decision Data Analysis: Improved Properties? Potency->Decision Stability->Decision Props->Decision Advance Advance to In Vivo PK Studies Decision->Advance Yes Redesign Redesign / Re-evaluate Decision->Redesign No

Caption: Systematic workflow for the evaluation of fluorine substitution.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol provides a self-validating system for comparing the metabolic stability of a non-fluorinated parent compound against its fluorinated analog.

Objective: To determine the rate of intrinsic clearance (Cl_int) of a test compound by measuring its disappearance over time when incubated with HLM and NADPH.

Materials:

  • Test Compounds (Parent and Fluorinated Analog), 10 mM in DMSO

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • Potassium Phosphate Buffer, 0.1 M, pH 7.4

  • NADPH Regenerating System (e.g., Promega NADPH-Regen®)

  • Control Compounds: Verapamil (High Clearance), Carbamazepine (Low Clearance)

  • Acetonitrile with internal standard (e.g., 100 nM Tolbutamide)

  • 96-well incubation plate and a collection plate

Procedure:

  • Preparation:

    • Thaw HLM on ice. Dilute to a working concentration of 1.0 mg/mL in 0.1 M Phosphate Buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a 1 µM working solution of each test compound and control compound by diluting the 10 mM DMSO stock in buffer.

  • Incubation (Self-Validating T=0 Point):

    • In the 96-well plate, add 99 µL of the HLM working solution to wells designated for each time point (0, 5, 15, 30, 60 min).

    • Pre-warm the plate at 37°C for 10 minutes.

    • To initiate the reaction, add 1 µL of the 1 µM test compound working solution to each well.

    • For the T=0 time point: Immediately add 200 µL of ice-cold acetonitrile with internal standard to quench the reaction. This sample represents 100% of the compound before any metabolism occurs and is a critical baseline control.

  • Time Course Incubation:

    • For the remaining time points (5, 15, 30, 60 min), add the NADPH regenerating system to start the reaction.

    • Incubate the plate at 37°C with shaking.

    • At each designated time point, quench the respective wells by adding 200 µL of ice-cold acetonitrile with internal standard.

  • Sample Processing & Analysis:

    • Seal the collection plate, centrifuge at 3000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the peak area ratio of the test compound relative to the internal standard at each time point.

  • Data Interpretation:

    • Plot the natural log of the remaining percentage of the test compound versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate Intrinsic Clearance (Cl_int in µL/min/mg) = (k / [HLM protein concentration]) * 1000.

    • Trustworthiness Check: The high clearance control (Verapamil) should have a short half-life, while the low clearance control (Carbamazepine) should be stable. The fluorinated analog is expected to show a significantly lower k and higher t½ compared to its non-fluorinated parent.

Conclusion

Fluorine is not merely a hydrogen bioisostere; it is a precision tool for multifunctional optimization. In the context of pyrrolopyridine drug discovery, its strategic placement, guided by a deep understanding of its effects on pKa, metabolism, and dipole interactions, can be the deciding factor between a failed lead and a clinical candidate. The deliberate, hypothesis-driven approach outlined in this guide—from identifying metabolic liabilities to executing robust validation assays—empowers drug discovery teams to harness the full potential of this unique element, systematically transforming promising scaffolds into effective therapeutics.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

  • Kazmi, F., et al. (2019). Mechanistic Basis of Lysosomal Sequestration of Cationic Amphiphilic Drugs. ACS Pharmacology & Translational Science. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]

  • Gill, H., et al. (2015). Fluorine in medicinal chemistry: A decade of progress. Journal of Medicinal Chemistry. [Link]

  • Scott, J.D., et al. (2017). Discovery of Pyrrolopyridine-Based LRRK2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

The Structure-Activity Relationship of 5-Fluoro-4-Methyl-7-Azaindole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in modern medicinal chemistry, celebrated for its role as a bioisostere of both indole and the purine core of adenosine triphosphate (ATP).[1][2] Its defining feature is the pyridine nitrogen at position 7 (N7) and the pyrrole nitrogen at position 1 (N1), which together create a robust hydrogen bond donor-acceptor pair. This arrangement exquisitely mimics the adenine hinge-binding motif of ATP, allowing 7-azaindole derivatives to function as potent and selective ATP-competitive kinase inhibitors.[3][4] Numerous successful drugs, including the BRAF inhibitor Vemurafenib, are built upon this versatile core, underscoring its significance in oncology and beyond.[1][3]

This guide delves into the nuanced structure-activity relationship (SAR) of a specifically substituted core: 5-fluoro-4-methyl-7-azaindole . The deliberate introduction of a fluorine atom at the C5 position and a methyl group at the C4 position is not arbitrary; these substitutions are strategic modifications designed to fine-tune the scaffold's physicochemical properties, binding affinity, selectivity, and metabolic stability. We will explore the causal biochemistry behind these modifications, providing a framework for the rational design of next-generation inhibitors based on this promising scaffold.

Part 1: The Core Scaffold - Function and Synthesis

The 7-Azaindole Core: A Canonical Hinge-Binder

The primary role of the 7-azaindole nucleus is to anchor the inhibitor within the ATP-binding pocket of a protein kinase. It achieves this by forming two canonical hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of a conserved residue in the "hinge" region that connects the N- and C-lobes of the kinase domain.[3] This bidentate interaction is critical for high-affinity binding and is the foundational element upon which the SAR of all derivatives is built.

Rationale for 4-Methyl and 5-Fluoro Substitutions

The decoration of the core scaffold with methyl and fluoro groups is a strategic approach to address several key aspects of drug design:

  • 4-Methyl Group: The addition of a small, lipophilic methyl group at the C4 position is primarily intended to probe and exploit hydrophobic pockets adjacent to the hinge region. As demonstrated in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, a C4-methyl substituent can enhance van der Waals interactions with nearby residues, such as tyrosine, leading to significant gains in potency and selectivity.[5] This modification can also improve Lipophilic Ligand Efficiency (LLE), a key metric in lead optimization.[5]

  • 5-Fluoro Group: Fluorine is a cornerstone of modern medicinal chemistry for several reasons.[6] Its introduction at the C5 position can:

    • Modulate Basicity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the nearby N7 atom, which can influence the binding kinetics and overall target affinity.

    • Enhance Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with backbone carbonyls or form specific hydrogen bonds with certain residues, as seen in an influenza PB2 inhibitor where a lysine residue interacts with a fluorine atom that replaced the N7 of an azaindole.[7]

    • Block Metabolic Hotspots: The C5 position of the azaindole ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes. A fluorine atom at this position effectively blocks this metabolic pathway, increasing the compound's half-life and bioavailability.[6]

    • Improve Physicochemical Properties: Fluorine substitution can subtly alter lipophilicity and membrane permeability, aiding in the optimization of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6]

Synthetic Strategies

The synthesis of the 5-fluoro-4-methyl-7-azaindole core and its derivatives often begins with a commercially available or readily synthesized substituted pyridine. While multiple routes exist, a common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. For example, orally active inhibitors of Cdc7 kinase have been designed starting from 5-fluoro-7-azaindole.[8]

Below is a representative, generalized synthetic workflow for accessing C3-substituted 5-fluoro-4-methyl-7-azaindole derivatives.

G A Substituted 2-Amino-3-picoline (with F at 5-pos, Me at 4-pos) B Halogenation (e.g., NIS, NBS) A->B Step 1 C Protected Halogenated Pyridine B->C Step 2 (Protection) D Pyrrole Ring Formation (e.g., Batcho-Leimgruber, Bartoli) C->D Step 3 E 5-Fluoro-4-Methyl-7-Azaindole Core D->E Step 4 F N1-Protection (e.g., SEM, Ts) E->F G Protected Core F->G H C3-Functionalization (e.g., Suzuki, Buchwald-Hartwig, Friedel-Crafts Acylation) G->H Step 5 I C3-Substituted Derivative H->I J Deprotection I->J Step 6 K Final Compound J->K

Caption: Generalized synthetic workflow for 5-fluoro-4-methyl-7-azaindole derivatives.

Part 2: Structure-Activity Relationship (SAR) Analysis

The following SAR analysis is synthesized from data on 7-azaindole-based kinase inhibitors, with a specific focus on the known effects of C4-methyl and C5-halogen substitutions.[5][9]

SAR at the C4 Position

As established in the optimization of HPK1 inhibitors, the C4 position is a critical locus for tuning potency and selectivity.[5]

  • Small Alkyl Groups (e.g., Methyl, Ethyl): The introduction of a methyl or ethyl group at C4 leads to a productive increase in potency. This is attributed to favorable van der Waals contacts with a hydrophobic sub-pocket formed by residues like Tyr28 in HPK1.[5] This suggests that for kinases with similar topology near the hinge, a C4-methyl group is a beneficial modification.

  • Hydrogen (Unsubstituted): The parent compound (C4-H) is typically active but less potent than its C4-alkylated counterparts, highlighting the positive contribution of the hydrophobic interaction.[5]

  • Larger Groups: Bulky substituents at C4 are generally not well-tolerated and can lead to a steric clash, reducing binding affinity.

SAR at the C5 Position

The C5 position is a key site for modulating electronic and metabolic properties. A recent review highlights C5 as one of the most active sites for modification on the 7-azaindole ring to enhance anticancer activity.[10]

  • Fluorine: As discussed, fluorine is a highly favorable substituent. It enhances metabolic stability and can engage in unique, potency-enhancing interactions with the target protein. Its electron-withdrawing character fine-tunes the electronics of the heterocyclic system.

  • Chlorine: A chloro group at C5 is also a common modification. While larger and less electronegative than fluorine, it can also occupy hydrophobic pockets and block metabolism. In many cases, fluoro and chloro analogs exhibit similar potency.[9]

  • Hydrogen (Unsubstituted): The unsubstituted analog is often used as a baseline but may suffer from metabolic liabilities that are mitigated by halogenation.

SAR at the C3 Position

The C3 position typically points towards the solvent-exposed region of the ATP-binding site, making it the most common and versatile site for introducing substituents to achieve selectivity and modulate physicochemical properties.

  • Aryl/Heteroaryl Groups: A wide variety of aryl and heteroaryl groups are tolerated at C3. These groups are often connected via Suzuki or Buchwald-Hartwig coupling reactions. The specific substitution pattern on these rings is crucial for targeting unique features of the desired kinase and for optimizing properties like solubility and cell permeability.

  • Amide/Urea Linkages: Linkers such as amides or ureas are frequently installed at C3 to connect to further chemical moieties. These linkers can form additional hydrogen bonds with the protein or solvent, improving affinity and solubility.

SAR_Summary cluster_0 5-Fluoro-4-Methyl-7-Azaindole Core cluster_1 Key Interaction Points Azaindole Azaindole Azaindole->Azaindole 5-F blocks metabolism & modulates electronics (↑ Stability, ↑ Affinity) Hinge Hinge Region (Backbone Amides) Azaindole->Hinge N1-H & N7 form canonical H-bonds (Essential for Affinity) Hydrophobic Hydrophobic Pocket (e.g., Tyr, Val) Azaindole->Hydrophobic 4-Me group enhances van der Waals contacts (↑ Potency, ↑ Selectivity) Solvent Solvent-Exposed Region Azaindole->Solvent C3-substituents drive selectivity & properties

Caption: Conceptual SAR summary for the 5-fluoro-4-methyl-7-azaindole scaffold.

Part 3: Data & Protocols

Representative SAR Data Table

The following table summarizes representative SAR data for C4-substituted 7-azaindole derivatives targeting HPK1, illustrating the impact of modifications at this position. This data is adapted from the discovery of Spiro-azaindoline Inhibitors of HPK1.[5]

Compound IDR² Substituent (at C4)HPK1 Kᵢ (nM)LCK Kᵢ (nM)Selectivity (LCK/HPK1)
2 H1.82.81.6
4 Methyl 0.5 10 20
5 Ethyl0.32.27.3
6 Chloro0.44.611.5

Table 1: Impact of C4 substitution on HPK1 inhibition and selectivity. Data demonstrates that a small lipophilic group like methyl enhances both potency and selectivity over the unsubstituted parent compound.

Experimental Protocol: Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a self-validating, field-proven method for quantifying inhibitor binding to a target kinase, a common assay used in SAR studies.

Objective: To determine the apparent inhibition constant (Kᵢ) of a test compound against a specific kinase.

Materials:

  • Kinase: GST-tagged kinase of interest (e.g., HPK1).

  • Tracer: Alexa Fluor™ 647-labeled, ATP-competitive broad-spectrum kinase inhibitor.

  • Antibody: Europium (Eu)-labeled anti-GST antibody.

  • Test Compounds: 5-fluoro-4-methyl-7-azaindole derivatives dissolved in 100% DMSO.

  • Assay Buffer: 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Microplates: Low-volume, 384-well black plates.

  • Plate Reader: Fluorescence reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measurements (excitation ~340 nm, emission at 615 nm and 665 nm).

Methodology:

  • Compound Preparation:

    • Perform a serial 1:3 dilution of the test compounds in DMSO to create an 11-point concentration gradient.

    • Dilute these DMSO stock plates into Assay Buffer to create a 4X final concentration plate.

  • Assay Plate Preparation:

    • Add 5 µL of Assay Buffer to all wells.

    • Add 5 µL of the 4X test compound solution to the appropriate wells. For control wells, add 5 µL of 4% DMSO in Assay Buffer.

    • Prepare a 2X Kinase/Antibody master mix in Assay Buffer. Add 10 µL of this mix to all wells.

    • Prepare a 2X Tracer solution in Assay Buffer. Add 10 µL of this solution to all wells to initiate the reaction. The final volume will be 20 µL.

  • Incubation:

    • Seal the plate and centrifuge briefly to mix.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader. Measure the emission at 665 nm (acceptor) and 615 nm (donor).

    • Calculate the Emission Ratio (665 nm / 615 nm) for each well.

  • Data Analysis:

    • Normalize the data using the "No Kinase" (high TR-FRET) and "No Tracer" (low TR-FRET) controls.

    • Plot the normalized emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [Tracer] / Kₔ) (where [Tracer] is the concentration of the fluorescent tracer and Kₔ is its dissociation constant for the kinase).

Self-Validation System: The inclusion of positive (no inhibitor) and negative (no kinase) controls on every plate ensures the integrity of the assay window and validates the results of each run. The Cheng-Prusoff conversion provides a standardized value (Kᵢ) that is independent of assay conditions, ensuring trustworthiness and comparability across experiments.

Conclusion and Future Outlook

The 5-fluoro-4-methyl-7-azaindole scaffold represents a highly refined starting point for the design of potent and selective kinase inhibitors. The strategic combination of a C4-methyl group to engage hydrophobic pockets and a C5-fluoro group to enhance metabolic stability and binding electronics provides a distinct advantage over the unsubstituted 7-azaindole core. The SAR clearly indicates that while the core provides the essential hinge-binding anchor, the substituents at C4 and C5 are critical for achieving high potency and a desirable drug-like profile.

Future development efforts should focus on the extensive exploration of diverse chemical matter at the C3 position to target specific kinases of interest. By leveraging the favorable intrinsic properties of the 5-fluoro-4-methyl-7-azaindole core, researchers can accelerate the discovery of novel therapeutics with superior efficacy and safety profiles.

References

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  • Wang, Z., et al. (2012). Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Medicinal Chemistry Letters, 3(7), 547–551. [Link]

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  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]

  • Gao, C., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry, 95, 117503. [Link]

  • Guillard, J., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934–1937. [Link]

  • Bonte, S., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • Grygorenko, O. O., et al. (2018). Scalable synthesis and properties of 7-methyl-4-azaindole. Beilstein Journal of Organic Chemistry, 14, 1826–1832. [Link]

  • Meanwell, N. A. (2024). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry. [Link]

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Spectroscopic Characterization of 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the current lack of publicly available experimental data, this document leverages established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), along with spectral data from analogous structures, to present a comprehensive set of predicted spectroscopic data. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and application of this and related compounds, offering a predictive framework for experimental data validation.

Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, core is a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and ability to participate in a wide range of intermolecular interactions have led to its incorporation into numerous biologically active molecules. Derivatives of this scaffold have been identified as potent inhibitors of various kinases, including Janus kinase (JAK), leucine-rich repeat kinase 2 (LRRK2), and fibroblast growth factor receptor (FGFR), making them highly valuable in the development of therapies for cancer and inflammatory diseases.[1][2] The introduction of a fluorine atom and a methyl group, as in this compound (CAS 1228666-30-5), is a common strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties. A thorough understanding of the spectroscopic properties of this specific derivative is therefore crucial for its unambiguous identification and for facilitating its use in drug discovery pipelines.

Predicted Spectroscopic Data

The following sections detail the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a standard solvent like DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the N-H proton of the pyrrole ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-1 (NH)11.5 - 12.5broad singlet-
H-68.0 - 8.2doubletJ(H-F) ≈ 3-5 Hz
H-27.4 - 7.6doublet of doubletsJ(H-H) ≈ 2-3 Hz, J(H-H) ≈ 1-2 Hz
H-36.4 - 6.6doublet of doubletsJ(H-H) ≈ 2-3 Hz, J(H-H) ≈ 1-2 Hz
CH₃2.3 - 2.5singlet-

Rationale for Predictions: The broad singlet for the N-H proton is characteristic of pyrrole moieties and its downfield shift is due to hydrogen bonding with the solvent. The H-6 proton is expected to be the most downfield of the aromatic protons due to its proximity to the electronegative nitrogen of the pyridine ring and will show coupling to the fluorine atom. The protons on the pyrrole ring, H-2 and H-3, will appear as doublets of doublets due to their coupling to each other and to the N-H proton. The methyl group protons will appear as a singlet in the upfield region.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will reflect the eight unique carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF).

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-7a148 - 152
C-5155 - 160 (d, ¹JCF ≈ 230-250 Hz)
C-4118 - 122 (d, ²JCF ≈ 15-20 Hz)
C-6125 - 130 (d, ³JCF ≈ 5-10 Hz)
C-3a128 - 132
C-2120 - 125
C-3100 - 105
CH₃15 - 20

Rationale for Predictions: The chemical shift of C-5 will be significantly influenced by the attached fluorine atom, resulting in a large downfield shift and a characteristic large one-bond carbon-fluorine coupling constant. The adjacent carbons (C-4 and C-6) will show smaller two- and three-bond couplings to the fluorine, respectively. The remaining carbon signals are predicted based on data from similar heterocyclic systems.

Predicted Mass Spectrometry (MS) Data

For mass spectrometry analysis using a soft ionization technique like electrospray ionization (ESI), the primary observation is expected to be the protonated molecule.

Ion Predicted m/z Description
[M+H]⁺151.0666Protonated molecule
[M+Na]⁺173.0486Sodium adduct

Rationale for Predictions: The molecular formula of this compound is C₈H₇FN₂.[3] Its monoisotopic mass is approximately 150.0593 Da. In positive ion mode ESI-MS, the molecule is expected to be readily protonated to give the [M+H]⁺ ion with a mass-to-charge ratio (m/z) of approximately 151.0666. The formation of a sodium adduct ([M+Na]⁺) is also common. High-resolution mass spectrometry would be essential to confirm the elemental composition.

Experimental Protocols

While experimental data is not currently available, the following outlines the standard, field-proven methodologies for acquiring the NMR and MS data for a novel compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 240 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions. Utilize the high-resolution data to confirm the elemental composition.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow from sample preparation to data analysis and structural confirmation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structural Confirmation NMR_Prep Dissolve in Deuterated Solvent NMR_Acq NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR_Acq NMR Tube MS_Prep Prepare Dilute Solution (e.g., Methanol) MS_Acq HRMS with ESI Source MS_Prep->MS_Acq Infusion NMR_Analysis Process Spectra: Chemical Shifts, Coupling Constants NMR_Acq->NMR_Analysis Raw FID Data MS_Analysis Identify Molecular Ion & Confirm Formula MS_Acq->MS_Analysis Mass Spectrum Structure 5-Fluoro-4-methyl-1H- pyrrolo[2,3-b]pyridine Structure Confirmed NMR_Analysis->Structure MS_Analysis->Structure

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a robust predictive framework for the spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, and mass spectrometry data, along with the outlined experimental protocols, offer a valuable resource for researchers working with this important medicinal chemistry scaffold. As experimental data becomes available, this guide can serve as a benchmark for comparison and validation, ultimately aiding in the acceleration of drug discovery and development efforts centered on the promising class of pyrrolo[2,3-b]pyridine derivatives.

References

  • Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]

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  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]

  • SpectraBase. 1H-Pyrrolo(2,3-b)pyridine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link]

  • PubMed Central. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]

  • NIST WebBook. 1H-Pyrrolo[2,3-b]pyridine. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • RSC Advances. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate. Available at: [Link]

  • PubMed. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Available at: [Link]

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The Therapeutic Potential of Substituted 1H-Pyrrolo[2,3-b]pyridines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the realm of targeted oncology therapeutics. Its unique structural and electronic properties make it an exceptional "hinge-binding" motif for a multitude of protein kinases, enabling the design of potent and selective inhibitors. This guide provides an in-depth technical analysis of the therapeutic potential of substituted 1H-pyrrolo[2,3-b]pyridines, with a focus on their application as kinase inhibitors. We will explore the core mechanism of action, delve into specific examples of key oncological targets, provide a detailed synthetic protocol, and discuss the critical structure-activity relationships that govern the efficacy of this versatile scaffold. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel kinase inhibitors.

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Structure in Kinase Inhibition

The remarkable success of the 1H-pyrrolo[2,3-b]pyridine scaffold in drug discovery is fundamentally linked to its ability to mimic the hinge-binding interactions of ATP in the catalytic cleft of protein kinases. The pyridine nitrogen at position 7 acts as a hydrogen bond acceptor, while the pyrrole -NH group at position 1 serves as a hydrogen bond donor. This bidentate hydrogen bonding pattern with the kinase hinge region provides a stable anchor for the inhibitor, forming the basis for potent and selective inhibition. The five available positions for substitution on the 7-azaindole ring offer a rich chemical space for medicinal chemists to fine-tune the pharmacological properties of these compounds.

Therapeutic Applications in Oncology: Targeting Key Kinases

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold has led to the development of inhibitors against a wide array of oncogenic kinases. Here, we focus on three prominent examples: Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinase 8 (CDK8), and Traf2- and Nck-interacting kinase (TNIK).

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Abnormal activation of the FGFR signaling pathway, through mutations, amplifications, or fusions, is a key driver in various cancers.[1][2][3] Consequently, FGFRs are a critical target for cancer therapy. Substituted 1H-pyrrolo[2,3-b]pyridines have been successfully developed as potent FGFR inhibitors.

Mechanism of Action: These compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of FGFRs and preventing the autophosphorylation and activation of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-AKT pathways. This leads to the inhibition of cancer cell proliferation, migration, and invasion, and can induce apoptosis.[1][2][3]

Structure-Activity Relationship (SAR) Insights: The substitution pattern on the 1H-pyrrolo[2,3-b]pyridine core is crucial for potent and selective FGFR inhibition. For instance, the introduction of a trifluoromethyl group at the 5-position of the 7-azaindole ring has been shown to enhance activity by forming a hydrogen bond with G485 in the FGFR1 active site.[3] Modifications to the aryl substituents at other positions can be optimized to improve potency and pharmacokinetic properties.

Cyclin-Dependent Kinase 8 (CDK8) Inhibition in Colorectal Cancer

CDK8, a component of the Mediator complex, plays a pivotal role in transcriptional regulation and has been identified as a key oncogene in colorectal cancer (CRC).[4][5]

Mechanism of Action: 1H-pyrrolo[2,3-b]pyridine-based inhibitors of CDK8 have been designed to function as potent type II inhibitors.[4][5] By targeting CDK8, these compounds can indirectly inhibit the activity of β-catenin, a central player in the Wnt signaling pathway.[4][5] The downregulation of the Wnt/β-catenin signaling cascade leads to cell cycle arrest and a reduction in tumor growth.[4][5]

Signaling Pathway:

CDK8_Inhibition_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex | beta_Catenin β-Catenin Destruction_Complex->beta_Catenin Phosphorylation & Degradation TCF_LEF TCF/LEF beta_Catenin->TCF_LEF Nuclear Translocation Target_Genes Target Gene Expression TCF_LEF->Target_Genes CDK8 CDK8 TCF_LEF->CDK8 Recruitment Proliferation Cell Proliferation Target_Genes->Proliferation CDK8->Target_Genes Phosphorylation & Activation Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->CDK8 Inhibition

Caption: Inhibition of CDK8 by 1H-pyrrolo[2,3-b]pyridine derivatives disrupts Wnt/β-catenin signaling.

Traf2- and Nck-interacting kinase (TNIK) Inhibition

TNIK is a key regulator of the Wnt signaling pathway and is essential for the growth and proliferation of colorectal cancer cells.[6] This makes it an attractive therapeutic target.

Mechanism of Action: Substituted 1H-pyrrolo[2,3-b]pyridines have been identified as potent inhibitors of TNIK.[7] Similar to other kinase inhibitors, these compounds likely act in an ATP-competitive manner, blocking the kinase activity of TNIK and thereby inhibiting the downstream Wnt signaling pathway. This leads to a reduction in cancer cell proliferation.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative substituted 1H-pyrrolo[2,3-b]pyridine compounds against the aforementioned kinase targets.

Compound IDTarget Kinase(s)IC50 (nM)Target Cancer TypeReference
Compound 4h FGFR1, FGFR2, FGFR37, 9, 25Breast Cancer[1][2]
Compound 22 CDK848.6Colorectal Cancer[4][5]
Various TNIK<1Colorectal Cancer[7]

Experimental Protocols: Synthesis of a Representative 1H-Pyrrolo[2,3-b]pyridine Derivative

The following is a representative, two-step protocol for the synthesis of 2-substituted 7-azaindole derivatives, a common core for many kinase inhibitors. This method involves a Sonogashira coupling followed by a base-mediated indolization.

General Synthesis Workflow

Synthesis_Workflow Starting_Material 2-Amino-3-iodopyridine Step1 Sonogashira Coupling Starting_Material->Step1 Alkyne Terminal Alkyne Alkyne->Step1 Intermediate 2-Amino-3- (alkynyl)pyridine Step1->Intermediate Step2 Base-mediated Indolization Intermediate->Step2 Product 2-Substituted 1H-pyrrolo[2,3-b]pyridine Step2->Product

Caption: General two-step synthesis of 2-substituted 1H-pyrrolo[2,3-b]pyridines.

Step-by-Step Methodology

Step 1: Sonogashira Coupling

  • To a solution of 2-amino-3-iodopyridine (1.0 eq) in a suitable solvent (e.g., DMF or THF) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq) and a copper(I) co-catalyst (e.g., CuI, 0.04 eq).

  • A base (e.g., triethylamine, 3.0 eq) is added to the reaction mixture.

  • The terminal alkyne (1.2 eq) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the 2-amino-3-(alkynyl)pyridine intermediate.

Step 2: Base-mediated Indolization

  • The 2-amino-3-(alkynyl)pyridine intermediate (1.0 eq) is dissolved in a high-boiling point solvent (e.g., NMP or DMSO).

  • A strong base (e.g., potassium tert-butoxide, 2.0 eq) is added to the solution.

  • The reaction mixture is heated to a high temperature (e.g., 120-150 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to yield the desired 2-substituted 1H-pyrrolo[2,3-b]pyridine.

Conclusion and Future Perspectives

The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a highly valuable and versatile platform for the development of novel kinase inhibitors. Its inherent ability to form key hydrogen bond interactions with the kinase hinge region provides a solid foundation for the design of potent and selective therapeutics. The ongoing exploration of diverse substitution patterns on this privileged core, coupled with a deeper understanding of the biology of oncogenic kinases, will undoubtedly lead to the discovery of next-generation targeted cancer therapies. The synthetic accessibility of these compounds further enhances their attractiveness for drug discovery programs. As our understanding of the complex signaling networks that drive cancer progresses, the strategic deployment of 1H-pyrrolo[2,3-b]pyridine-based inhibitors will likely play an increasingly important role in the precision medicine armamentarium.

References

  • Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. [Link]

  • Design, synthesis and biological evaluation of 1 H-pyrrolo[2,3- b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. UQ eSpace. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Semantic Scholar. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Semantic Scholar. [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. ScienceDirect. [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. MDPI. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. PubMed. [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. ResearchGate. [Link]

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Methodological & Application

Application Note & Protocol: A Strategic Approach to the Synthesis of 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a bioisosteric replacement for indole in numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a wide range of therapeutic agents, including kinase inhibitors and anti-cancer drugs.[3][4][5] This document provides a detailed protocol for the synthesis of a key substituted derivative, 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine, a valuable building block in drug discovery programs. The presented methodology is based on established synthetic strategies for functionalized 7-azaindoles, emphasizing experimental robustness and mechanistic understanding.

Introduction: The Significance of the 7-Azaindole Core

The 7-azaindole nucleus is a cornerstone in the design of modern pharmaceuticals. Its structural similarity to purines and indoles allows it to mimic these endogenous ligands, leading to potent interactions with various biological targets.[6] The introduction of substituents onto the 7-azaindole core allows for the fine-tuning of a compound's physicochemical and pharmacological properties, such as solubility, metabolic stability, and target affinity.[2] The title compound, this compound, incorporates two key substituents: a fluorine atom at the 5-position, which can enhance binding affinity and modulate metabolic pathways, and a methyl group at the 4-position, which can provide steric hindrance and improve selectivity. The synthesis of such specifically substituted azaindoles often requires multi-step sequences starting from appropriately functionalized pyridine precursors.[7]

Recommended Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound can be efficiently achieved through a multi-step sequence commencing with a commercially available substituted pyridine. The following protocol outlines a robust pathway involving the construction of the pyrrole ring onto a pre-functionalized pyridine core, a common and effective strategy for preparing substituted 7-azaindoles.[1][8]

Synthetic Workflow Overview

The overall synthetic transformation can be visualized as a three-stage process: 1) Introduction of an amino group and an adjacent halogen to a fluorinated picoline base, 2) Palladium-catalyzed Sonogashira coupling to introduce an alkyne, and 3) Intramolecular cyclization to form the pyrrole ring.

Synthetic_Workflow A 2-Amino-5-fluoro-4-methylpyridine B 2-Amino-3-iodo-5-fluoro-4-methylpyridine A->B Iodination C 2-Amino-5-fluoro-3-(trimethylsilylethynyl)-4-methylpyridine B->C Sonogashira Coupling D This compound C->D Cyclization/ Desilylation Mechanistic_Highlights cluster_0 Sonogashira Catalytic Cycle cluster_1 Pyrrole Ring Formation Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Aryl-I PdII_Aryl Aryl-Pd(II)-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Cu-Alkynyl PdII_Alkynyl Aryl-Pd(II)-Alkynyl Transmetal->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product Start 2-Amino-3-alkynylpyridine Cyclize Intramolecular Cyclization Start->Cyclize Cu(I) catalyst Pyrrole 7-Azaindole Core Cyclize->Pyrrole

Sources

Application Notes and Protocols: 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine as a Selective FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, migration, and angiogenesis.[1][2] Aberrant activation of this pathway, through genetic alterations such as gene amplification, fusions, or activating mutations, is a significant driver in the pathogenesis of various human cancers, including breast, lung, gastric, and bladder cancers.[2][3][4] This makes the FGFR family of receptor tyrosine kinases—comprising FGFR1, FGFR2, FGFR3, and FGFR4—highly attractive targets for therapeutic intervention in oncology.[1][5]

The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry for the development of potent and selective kinase inhibitors.[6][7] This application note provides a detailed guide for researchers on the preclinical evaluation of 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine , a novel small molecule inhibitor designed to target the FGFR kinase domain. We will delve into its mechanism of action, provide detailed protocols for its characterization, and offer insights into the interpretation of results.

Mechanism of Action

This compound is designed to be a potent, ATP-competitive inhibitor of FGFRs. The 1H-pyrrolo[2,3-b]pyridine core acts as a hinge-binder, forming critical hydrogen bonds within the ATP-binding pocket of the FGFR kinase domain.[1][8] Substitutions at the 4 and 5 positions of the pyrrolopyridine ring are optimized to enhance potency and selectivity against FGFRs over other kinases. The fluorine atom at the 5-position can contribute to favorable interactions within the binding site, potentially increasing the compound's affinity and efficacy.[1][8] By occupying the ATP-binding site, the inhibitor prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades such as the RAS-MEK-ERK and PI3K-AKT pathways.[1][9]

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile (Representative Data)
Kinase TargetIC50 (nM)
FGFR15
FGFR28
FGFR315
FGFR4550
VEGFR2>10,000

Note: The IC50 values presented are hypothetical and representative for a selective pan-FGFR inhibitor of this class. Actual values must be determined experimentally.

Table 2: Cellular Activity in FGFR-Dependent Cancer Cell Lines (Representative Data)
Cell LineCancer TypeFGFR AlterationIC50 (µM)
NCI-H1581Lung CancerFGFR1 Amplified0.15
SNU-16Gastric CancerFGFR2 Amplified0.25
RT-112Bladder CancerFGFR3 Fusion0.50
A549Lung CancerFGFR Wild-Type>20

Note: The IC50 values presented are hypothetical and representative. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: In Vitro FGFR Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified FGFR kinase domains. Commercially available kits, such as the FGFR2 Kinase Inhibitor Screening Assay Kit, provide a streamlined approach for this evaluation.[10][11]

Principle: The assay measures the phosphorylation of a substrate peptide by the FGFR kinase in the presence of varying concentrations of the inhibitor. The level of phosphorylation is quantified, typically using a luminescence-based or fluorescence-based detection method.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains

  • Kinase assay buffer

  • ATP solution

  • Poly-Glu,Tyr (4:1) substrate

  • This compound (test compound)

  • Kinase-Glo® MAX Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Further dilute these solutions into the kinase assay buffer to achieve the desired final concentrations with a final DMSO concentration of ≤1%.

  • Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound solutions. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

  • Kinase Addition: Add 10 µL of the appropriate FGFR kinase solution to each well (except the negative control).

  • Reaction Initiation: Add 10 µL of a solution containing the substrate and ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for each kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add 25 µL of Kinase-Glo® MAX reagent to each well. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the positive and negative controls. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay in FGFR-Dependent Cancer Cells

This protocol outlines the procedure for assessing the anti-proliferative effect of this compound on cancer cell lines with known FGFR alterations.

Principle: The assay measures the number of viable cells after a defined period of treatment with the inhibitor. A common method is the use of a colorimetric or fluorometric reagent that is converted into a detectable product by metabolically active cells.

Materials:

  • FGFR-dependent cancer cell lines (e.g., NCI-H1581, SNU-16) and a wild-type control cell line (e.g., A549)

  • Complete cell culture medium

  • This compound (test compound)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or resazurin)

  • Clear-bottom, black- or white-walled 96-well plates

  • Multichannel pipettes

  • CO2 incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium and allow them to attach overnight.

  • Compound Treatment: Prepare a serial dilution of the test compound in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound at various concentrations. Include vehicle control wells (DMSO).

  • Incubation: Incubate the plate for 72 hours in a CO2 incubator.

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions. For example, add 20 µL of CellTiter-Glo® reagent to each well.

  • Signal Development: Incubate the plate as required by the chosen reagent (e.g., 10 minutes at room temperature for CellTiter-Glo®).

  • Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells. Plot cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 3: Western Blot Analysis of FGFR Pathway Inhibition

This protocol is used to confirm that this compound inhibits the intended signaling pathway within cancer cells.

Principle: Western blotting is used to detect the phosphorylation status of FGFR and key downstream signaling proteins (e.g., FRS2, ERK, AKT) in cells treated with the inhibitor. A reduction in the phosphorylated forms of these proteins indicates pathway inhibition.

Materials:

  • FGFR-dependent cancer cell line

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-FGFR, anti-total-FGFR, anti-phospho-FRS2, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to attach. Treat the cells with varying concentrations of the inhibitor for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies for the total protein or a loading control to ensure equal protein loading.

  • Analysis: Densitometric analysis of the bands can be performed to quantify the changes in protein phosphorylation levels.

Visualizations

FGFR Signaling Pathway and Inhibition

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Inhibitor 5-Fluoro-4-methyl- 1H-pyrrolo[2,3-b]pyridine Inhibitor->Dimerization Inhibits FRS2 FRS2 Dimerization->FRS2 P GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FGFR signaling pathway and the point of inhibition.

Experimental Workflow for Inhibitor Characterization

Experimental_Workflow Start Start: Compound Synthesis This compound Kinase_Assay Protocol 1: In Vitro Kinase Assay (Determine IC50 vs FGFRs) Start->Kinase_Assay Cell_Assay Protocol 2: Cellular Proliferation Assay (Determine IC50 in cell lines) Kinase_Assay->Cell_Assay Potent & Selective? WB_Assay Protocol 3: Western Blot Analysis (Confirm pathway inhibition) Cell_Assay->WB_Assay Cellularly Active? In_Vivo In Vivo Efficacy Studies (Xenograft Models) WB_Assay->In_Vivo On-Target Effect? Conclusion Conclusion: Lead Candidate for Further Development In_Vivo->Conclusion Efficacious & Tolerated?

Caption: Workflow for preclinical evaluation of the FGFR inhibitor.

Conclusion

This compound represents a promising scaffold for the development of selective FGFR inhibitors. The protocols provided in this application note offer a robust framework for the preclinical characterization of this and similar compounds. By systematically evaluating its biochemical potency, cellular activity, and on-target effects, researchers can effectively determine its potential as a therapeutic candidate for FGFR-driven cancers.

References

  • Bauer, S. et al. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. PMC - NIH. Available at: [Link]

  • Ho, H. K. et al. (2013). Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing. PubMed. Available at: [Link]

  • Creative Diagnostics. (n.d.). FGFR2 Kinase Inhibitor Screening Assay Kit (DEIABL537). Available at: [Link]

  • Katoh, M. & Nakagama, H. (2014). Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. PubMed Central. Available at: [Link]

  • BPS Bioscience. (n.d.). FGFR2 Assay Kit. Available at: [Link]

  • Gavine, P. R. et al. (2016). In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models. PLOS ONE. Available at: [Link]

  • Li, Y. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. Available at: [Link]

  • Li, Y. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]

  • Xiong, B. et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. Available at: [Link]

  • Li, Y. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • Xiong, B. et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. PubMed. Available at: [Link]

  • Li, Y. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. UQ eSpace. Available at: [Link]

  • Helsten, T. et al. (2016). The FGFR Landscape in Cancer: Analysis of 4,853 Tumors by Next-Generation Sequencing. Clinical Cancer Research. Available at: [Link]

  • Palakurthi, S. & Kurimchak, A. (2020). FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. Cancers. Available at: [Link]

  • Wu, D. et al. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology. Available at: [Link]

  • Incyte Corporation. (n.d.). PEMAZYRE® (pemigatinib) Mechanism of Action. Available at: [Link]

  • Al-Suwaidan, F. M. et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

Sources

Application Notes & Protocols: The 7-Azaindole Scaffold in Cancer Research, Featuring 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine as a Core Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Oncology

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure, being a bioisostere of purine, makes it an ideal framework for designing competitive inhibitors of ATP-dependent enzymes, particularly protein kinases.[1] Derivatives of 7-azaindole have demonstrated a wide spectrum of anti-cancer activities, including potent kinase inhibition, anti-proliferative effects against numerous cancer cell lines, and anti-angiogenic properties.[2][3][4]

This guide focuses on the application of this scaffold in cancer research, using 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1228666-30-5) as a representative core structure.[5] The strategic placement of substituents, such as the electron-withdrawing fluorine at position 5 and the methyl group at position 4, is a common medicinal chemistry strategy to modulate the compound's physicochemical properties, kinase selectivity, and overall pharmacological profile.[6] These notes provide a technical overview of the primary mechanisms of action for this class of compounds and offer detailed, field-tested protocols for their evaluation in a cancer research setting.

Part 1: The 7-Azaindole Scaffold as a Kinase Inhibitor Framework

Core Mechanism of Action: Hinge-Binding and ATP Competition

The primary mechanism of action for most 7-azaindole derivatives is the competitive inhibition of protein kinases.[7] The nitrogen atom at position 7 and the pyrrole N-H group of the 7-azaindole core are perfectly positioned to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. This mimics the interaction of the adenine portion of ATP, effectively blocking the enzyme's active site and inhibiting the phosphorylation of downstream substrates.[4][8] By modifying the substituents on this core scaffold, researchers can achieve high potency and selectivity for specific kinases that are frequently dysregulated in cancer.

Key Signaling Pathways Targeted by 7-Azaindole Derivatives

The Phosphoinositide 3-kinase (PI3K) pathway is a central regulator of cell metabolism, survival, and proliferation.[8] Its aberrant activation is one of the most common events in human cancers, making it a prime target for therapeutic intervention. Several 7-azaindole derivatives have been developed as potent inhibitors of PI3K isoforms.[8][9] Inhibition of PI3K prevents the conversion of PIP2 to PIP3, thereby blocking the activation of downstream effectors like AKT and mTOR, ultimately leading to decreased cancer cell growth and survival.[8]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Azaindole 7-Azaindole Derivative Azaindole->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of 7-azaindole derivatives.

The FGFR signaling pathway plays a crucial role in angiogenesis, cell proliferation, and migration.[10][11] Genetic alterations such as amplifications, mutations, or fusions involving FGFR genes are oncogenic drivers in a variety of cancers, including hepatocellular carcinoma, breast cancer, and bladder cancer.[12][13] The 7-azaindole scaffold has proven to be an excellent starting point for the development of potent and selective FGFR inhibitors, which can suppress tumor growth in cancers characterized by aberrant FGFR signaling.[10][12]

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Dimerizes RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Promotes Azaindole 7-Azaindole Derivative Azaindole->FGFR Inhibits Autophosphorylation

Caption: FGFR signaling cascade and the inhibitory action of 7-azaindole derivatives.

Part 2: Experimental Protocols for Evaluating 7-Azaindole-Based Inhibitors

The following protocols provide a robust framework for the preclinical evaluation of compounds based on the this compound scaffold.

Protocol 2.1: In Vitro Anti-Proliferative Activity Assessment (SRB Assay)
  • Objective: To determine the 50% growth inhibition (GI50) concentration of the test compound against a panel of human cancer cell lines.

  • Causality: This is the foundational assay to establish the compound's cytotoxic or cytostatic potential. Using a panel of cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) provides initial insights into the compound's spectrum of activity.[14][15] The Sulforhodamine B (SRB) assay is chosen for its reliability, sensitivity, and basis in measuring total cellular protein content.

Methodology:

  • Cell Seeding: Plate cells in 96-well microtiter plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold dilutions in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Treatment: Remove the medium from the cells and add 100 µL of the medium containing the compound dilutions (including a vehicle control, DMSO only).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently remove the treatment medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Final Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Signal Quantification: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value using non-linear regression analysis.

Protocol 2.2: Analysis of Target Engagement via Western Blotting
  • Objective: To confirm that the compound inhibits the phosphorylation of its intended kinase target and downstream signaling proteins.

  • Causality: This assay provides direct evidence of the mechanism of action.[16] For a putative PI3K inhibitor, a dose-dependent decrease in phosphorylated AKT (p-AKT) would confirm target engagement. For an FGFR inhibitor, a reduction in p-FGFR and p-ERK would be expected.[12] This step validates that the observed anti-proliferative effect is due to the intended molecular mechanism.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., HuH-7 for FGFR or PC-3 for PI3K) in 6-well plates. Once they reach 70-80% confluency, treat them with the compound at various concentrations (e.g., 0.1x, 1x, and 10x GI50) for a specified time (e.g., 2-6 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane), add Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate the proteins on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-FGFR, anti-total-FGFR, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualization: Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal and the loading control (GAPDH).

Protocol 2.3: In Vivo Efficacy Evaluation in a Xenograft Model
  • Objective: To assess the anti-tumor activity of the compound in a preclinical in vivo model.

  • Causality: This is the critical step to translate in vitro findings into a more physiologically relevant system. Success in a xenograft model, where the compound must overcome challenges of absorption, distribution, metabolism, and excretion (ADME), is a prerequisite for further drug development.[2][12][17]

Methodology:

  • Animal Model: Use 6-8 week old female athymic nude mice.

  • Cell Implantation: Subcutaneously inject 5-10 million cancer cells (e.g., HuH-7, which has an activated FGFR pathway) suspended in Matrigel into the right flank of each mouse.[12]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice/group).

  • Compound Formulation and Administration: Formulate the 7-azaindole derivative in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween-80). Administer the compound daily via oral gavage at pre-determined doses (e.g., 25, 50 mg/kg). The control group receives the vehicle only.

  • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight every 2-3 days.

  • Endpoint: Continue the treatment for 21-28 days or until tumors in the control group reach the maximum allowed size.

  • Analysis: Euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) percentage. Analyze tissue for biomarkers via Western blot or immunohistochemistry if desired.

Part 3: Data Interpretation and Workflow

Representative In Vitro Activity Data

The following table summarizes hypothetical GI50 values for a promising 7-azaindole derivative, based on published data for analogous compounds.[8]

Cell LineCancer TypeKey Pathway DriverRepresentative GI50 (µM)
MCF-7 Breast CancerPIK3CA Mutant0.15 ± 0.04
PC-3 Prostate CancerPTEN Null (PI3K active)0.32 ± 0.09
HuH-7 Hepatocellular CarcinomaFGFR4 Amplified0.21 ± 0.06
A549 Lung CancerKRAS Mutant2.50 ± 0.48
HCT116 Colorectal CancerPIK3CA Mutant0.18 ± 0.05
Integrated Experimental Workflow

The evaluation of a novel 7-azaindole compound follows a logical progression from broad screening to detailed mechanistic studies and finally to in vivo validation.

Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Validation Screening Anti-Proliferation Screen (SRB Assay) Across Cancer Cell Panel GI50 Determine GI50 Values Screening->GI50 WB Target Engagement (Western Blot for p-Kinase) GI50->WB Lead Compound Identified CC Cell Cycle Analysis (Flow Cytometry) GI50->CC Xenograft Xenograft Efficacy Study WB->Xenograft Mechanism Confirmed TGI Measure Tumor Growth Inhibition (TGI) Xenograft->TGI

Caption: A logical workflow for the preclinical evaluation of 7-azaindole derivatives in cancer research.

Conclusion

The this compound core, as a representative of the broader 7-azaindole class, holds significant promise for the development of targeted cancer therapeutics. Its utility as a versatile kinase inhibitor scaffold allows for the rational design of potent agents against critical oncogenic pathways like PI3K/AKT and FGFR. The protocols and workflows detailed in this guide provide a validated, step-by-step approach for researchers to effectively characterize the anti-cancer properties of this and related compounds, from initial in vitro screening to preclinical in vivo validation.

References

  • Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PMC - NIH. ()
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed. ()
  • Application Notes and Protocols for 7-Azaoxindole Derivatives in Cell-Based Assays - Benchchem. ()
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - NIH. ()
  • Azaindole Therapeutic Agents - PMC - PubMed Central. ()
  • Application Notes and Protocols for a Novel Kinase Inhibitor - Benchchem. ()
  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC. ()
  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma | Journal of Medicinal Chemistry - ACS Public
  • The Discovery of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Deriv
  • The Core Mechanism of 7-Azaindole: A Technical Guide for Researchers - Benchchem. ()
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth - RSC Publishing. ()
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. ()
  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. ()
  • Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC - NIH. ()
  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed. ()
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed. ()
  • Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed. ()
  • This compound - Chemcia Scientific, LLC.. ()
  • Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids | Journal of Medicinal Chemistry - ACS Public

Sources

Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole scaffold is a privileged pharmacophore found in numerous biologically active molecules, including potent kinase inhibitors. Its synthesis and functionalization are therefore of paramount importance in medicinal chemistry. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C–N bonds, providing a direct route to arylamines from aryl halides. This application note offers a comprehensive guide to the experimental protocol for the Buchwald-Hartwig amination of halogenated 7-azaindoles. It delves into the mechanistic underpinnings of the reaction, provides a detailed, field-proven protocol, discusses key optimization parameters, and offers troubleshooting advice to navigate the unique challenges posed by this N-heterocyclic substrate.

Introduction: The Significance of 7-Azaindoles and C–N Bond Formation

7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a bioisostere of indole and purine bases, a structural feature that allows it to interact with a wide range of biological targets. The presence of a pyridine nitrogen in the six-membered ring and a pyrrolic nitrogen in the five-membered ring creates a unique electronic architecture with both hydrogen-bond donor and acceptor capabilities.[1] This has made it a cornerstone in the design of therapeutics for oncology, inflammation, and neurodegenerative diseases.[1]

The construction of substituted 7-azaindoles often relies on the formation of carbon-nitrogen bonds. Traditional methods like nucleophilic aromatic substitution (SNAr) are often limited, requiring harsh conditions (high temperatures and excess amine) and are typically only effective for highly activated substrates.[2] The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines, offering a milder and more general alternative.[3][4] This reaction allows for the coupling of a wide array of amines with aryl halides and pseudohalides, demonstrating remarkable functional group tolerance.[5]

However, applying this methodology to N-heterocycles like 7-azaindole is not without its challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[6] Furthermore, the N-H proton of the pyrrole ring can interfere with the catalytic cycle, sometimes necessitating the use of protecting groups or carefully chosen reaction conditions.[7][8] This guide provides the necessary insights and protocols to successfully overcome these hurdles.

Mechanism and Key Principles

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a Pd(0)/Pd(II) redox couple.[3][9][10] Understanding this mechanism is crucial for rationalizing the choice of reagents and for troubleshooting. The generally accepted cycle consists of three key steps:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) complex, generated in situ from a palladium precatalyst, reacts with the halo-7-azaindole (Ar-X). This step involves the insertion of the palladium into the carbon-halogen bond, forming a Pd(II)-aryl halide complex.[4][11] The reactivity order for the halide is typically I > Br > Cl.[12]

  • Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so strong as to cause unwanted side reactions with sensitive functional groups on the substrates.[13]

  • Reductive Elimination: This is the final, product-forming step. The C–N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]

The success of the reaction hinges on the delicate balance between these steps. The choice of phosphine ligand is arguably the most critical parameter. Modern bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos, XPhos) have proven essential for promoting the key steps of oxidative addition and reductive elimination, especially for challenging substrates like heteroaryl chlorides.[1][3][5] These ligands stabilize the palladium center, prevent the formation of inactive palladium dimers, and facilitate the difficult reductive elimination step.[3]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 L-Pd(0) (Active Catalyst) OAC L-Pd(II)(Ar)(X) Pd0->OAC Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ OAC->Amine_Complex Amine Coordination Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex Deprotonation (-H⁺, -X⁻) Salt Base-H⁺X⁻ Amine_Complex->Salt Amido_Complex->Pd0 Reductive Elimination Product Aminated 7-Azaindole (Ar-NR₂) Amido_Complex->Product ArX 7-Azaindole-X (Ar-X) ArX->OAC Amine Amine (R₂NH) Amine->Amine_Complex Base Base Base->Amine_Complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Amination of 2-Chloro-7-azaindole

This protocol is a robust starting point for the amination of N-free 2-chloro-7-azaindole with a variety of primary and secondary amines, adapted from successful literature procedures.[1] It is critical that the reaction is performed under an inert atmosphere to prevent oxidation and deactivation of the catalyst.

Reagents and Equipment:

  • Substrates: 2-Chloro-7-azaindole and the desired amine.

  • Palladium Precatalyst: BrettPhos Pd G3 (a reliable, air-stable precatalyst).

  • Ligand: BrettPhos (an ancillary ligand is often beneficial).

  • Base: Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M solution in THF.

  • Solvent: Anhydrous tetrahydrofuran (THF), inhibitor-free.

  • Equipment: Schlenk tube or microwave vial, magnetic stirrer, heating block or oil bath, inert gas line (Argon or Nitrogen), syringes, and standard glassware for workup and purification.

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere):

    • Place a magnetic stir bar into an oven-dried Schlenk tube or microwave vial.

    • To the vial, add 2-chloro-7-azaindole (1.0 equiv), BrettPhos ligand (5 mol %), and the BrettPhos Pd G3 precatalyst (5 mol %).

    • Seal the vial with a septum cap.

    • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add anhydrous THF (to achieve a concentration of ~0.1 M with respect to the limiting reagent).

    • Add the amine (1.2 equiv). If the amine is a solid, it can be added in the previous step with the other solids.

    • Slowly add the LiHMDS solution (2.4 equiv) dropwise via syringe. The use of a strong, non-nucleophilic base like LiHMDS is crucial for deprotonating the amine and the azaindole N-H without competing side reactions.[1]

  • Reaction Execution:

    • Place the sealed vial into a preheated heating block or oil bath set to 65 °C.

    • Stir the reaction mixture vigorously for 16-24 hours.

    • Monitor the reaction progress by TLC or LC-MS. To take an aliquot for analysis, briefly remove the vial from heat, allow it to cool slightly, and quickly take a sample under a positive flow of inert gas.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2-amino-7-azaindole.

Optimization and Troubleshooting

Achieving a high yield in Buchwald-Hartwig aminations, especially with heterocyclic substrates, often requires optimization.[14][15] The following workflow and table summarize key parameters to consider.

Optimization_Workflow Start Start: Low Yield or No Reaction Check_Reagents Verify Reagent Quality (Anhydrous/Degassed) Start->Check_Reagents Screen_Ligand Screen Ligands (e.g., RuPhos, XPhos, DavePhos) Screen_Base Vary Base (e.g., NaOtBu, K₂CO₃, K₃PO₄) Screen_Ligand->Screen_Base No Improvement End Optimized Protocol Screen_Ligand->End Improvement Screen_Solvent Change Solvent (e.g., Toluene, Dioxane, t-BuOH) Screen_Base->Screen_Solvent No Improvement Screen_Base->End Improvement Adjust_Temp Adjust Temperature (65-110 °C) Screen_Solvent->Adjust_Temp No Improvement Screen_Solvent->End Improvement Adjust_Temp->End Improvement Check_Reagents->Screen_Ligand Reagents OK

Caption: A logical workflow for optimizing the reaction conditions.

Table 1: Troubleshooting Guide for Buchwald-Hartwig Amination of 7-Azaindoles

Issue Potential Cause Suggested Solution Rationale & Reference
No or Low Conversion Catalyst deactivationEnsure all reagents and solvents are anhydrous and degassed. Use an air-stable precatalyst (e.g., G3 or G4 palladacycles).[13]Oxygen can irreversibly oxidize the Pd(0) catalyst. Precatalysts are designed for robust generation of the active species.
Inappropriate ligandScreen a panel of bulky biarylphosphine ligands. For NH-heterocycles, DavePhos or Xantphos can be effective alternatives.[13] For primary amines, BrettPhos is often optimal.[1][9]Ligand choice is critical for balancing stability, oxidative addition, and reductive elimination rates.
Insufficiently strong baseIf using weaker bases like K₂CO₃, switch to a stronger base such as NaOtBu or LiHMDS.The base must be strong enough to deprotonate the amine-palladium complex to form the key amido intermediate.[13]
Hydrodehalogenation β-hydride elimination from the amido complex or reduction of the Ar-Pd(II)-X intermediate.Use a bulkier ligand to sterically disfavor β-hydride elimination. Lowering the reaction temperature may also help.This side reaction competes with the desired reductive elimination.[3]
Substrate Decomposition Base-sensitive functional groups (e.g., esters)Use a weaker base like K₃PO₄ or Cs₂CO₃, which may require a higher reaction temperature or longer reaction time.[13]Strong alkoxide bases can hydrolyze or transesterify ester groups.
N-Arylation of Pyrrole Reaction at the N-H of the azaindole ringThis is less common under these conditions but can occur. Using a slight excess of the amine nucleophile can sometimes disfavor this pathway. For certain substrates, N-protection (e.g., with a sulfonyl group) might be necessary.[8]The desired C-N coupling is generally kinetically favored over N-arylation with the right catalyst system.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of amino-substituted 7-azaindoles. Success with this challenging substrate class relies on a solid understanding of the reaction mechanism and careful selection of the catalyst system. The use of modern, bulky phosphine ligands in combination with robust palladium precatalysts and appropriate bases enables the efficient coupling of a wide range of amines with halo-7-azaindoles, often without the need for N-H protection. The protocol and optimization strategies outlined in this guide provide a solid foundation for researchers to leverage this powerful transformation in the pursuit of novel therapeutics and advanced materials.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 15, 2026, from [Link]

  • Singleton, A. T., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved January 15, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 15, 2026, from [Link]

  • Bolliger, J. L., et al. (2015). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters. Retrieved January 15, 2026, from [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. (2014). MDPI. Retrieved January 15, 2026, from [Link]

  • Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]

  • ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010). ChemInform. Retrieved January 15, 2026, from [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals. (2014). Retrieved January 15, 2026, from [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved January 15, 2026, from [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. (2015). The Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]

  • Optimization for the Buchwald–Hartwig‐amination of 4aa. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Omega. Retrieved January 15, 2026, from [Link]

  • Optimization of the reaction conditions for the Buchwald-Hartwig... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI. Retrieved January 15, 2026, from [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC. (2010). NIH. Retrieved January 15, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen research portal. Retrieved January 15, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2016). Beilstein Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]

  • Buchwald-Hartwig amination - YouTube. (2023). Retrieved January 15, 2026, from [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.). Atlanchim Pharma. Retrieved January 15, 2026, from [Link]

Sources

Application Notes & Protocols: The Utility of 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole scaffold, specifically 1H-pyrrolo[2,3-b]pyridine, is a privileged heterocyclic motif in medicinal chemistry, renowned for its ability to mimic purine structures and engage in critical hydrogen bonding interactions with protein targets. This guide focuses on a key derivative, 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine , a cornerstone building block in the development of targeted therapies. Its strategic functionalization—a fluorine atom at the 5-position and a methyl group at the 4-position—provides a unique combination of modulated basicity, enhanced metabolic stability, and precise steric control. These attributes have been masterfully exploited in the design of potent and selective kinase inhibitors, most notably in the Janus kinase (JAK) family. This document provides an in-depth exploration of its application, featuring a detailed synthetic protocol for its incorporation into a advanced intermediate, a comprehensive protocol for a representative biological assay, and an analysis of its role in modulating a critical disease-relevant signaling pathway.

The Strategic Advantage of the 5-Fluoro-4-methyl-7-azaindole Scaffold

The therapeutic relevance of this compound stems from the specific physicochemical properties imparted by its substituents:

  • 4-Methyl Group: This group serves as a critical "steric rudder," projecting into a specific hydrophobic pocket within the ATP-binding site of target kinases. This directed interaction is crucial for achieving selectivity against other closely related kinases, thereby minimizing off-target effects. For instance, in the context of JAK inhibitors, this methyl group is instrumental in differentiating between members of the JAK family.

  • 5-Fluoro Group: The introduction of a fluorine atom, a common strategy in modern drug design, serves multiple purposes. As a highly electronegative atom, it lowers the pKa of the pyrrolo[2,3-b]pyridine core. This reduction in basicity can be advantageous for improving cell permeability and reducing off-target interactions with aminergic GPCRs. Furthermore, the C-F bond is exceptionally stable, often blocking a potential site of metabolic oxidation and thereby enhancing the pharmacokinetic profile of the final drug molecule.

These features have made this scaffold a central component in the synthesis of several clinically important drugs, including the JAK inhibitor Tofacitinib, which is used to treat autoimmune diseases like rheumatoid arthritis.

Synthetic Application: Synthesis of a Key Tofacitinib Intermediate

The true value of a chemical scaffold is realized in its synthetic utility. The following protocol details a representative N-alkylation reaction, a crucial step in elaborating the this compound core to build a more complex intermediate. This specific example illustrates the synthesis of tert-butyl 3-(cyanomethyl)-3-(5-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl)azetidine-1-carboxylate, a precursor in the synthesis of certain JAK inhibitors.

Experimental Workflow: From Scaffold to Intermediate

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Isolation A 1. Dissolve Scaffold & Reagent (this compound & Azetidine Mesylate) B 2. Add Solvent (Acetonitrile) A->B C 3. Add Base (Potassium Carbonate) B->C D 4. Heat Reaction Mixture (e.g., 60-70 °C) C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Quench & Extract (Water & Ethyl Acetate) E->F Upon Completion G 7. Dry & Concentrate (Na2SO4 & Rotary Evaporation) F->G H 8. Purify (Column Chromatography) G->H I Final Product: Advanced Intermediate H->I

Caption: Workflow for the N-alkylation of the azaindole scaffold.

Detailed Step-by-Step Protocol
  • Materials & Reagents:

    • This compound

    • tert-butyl 3-(cyanomethyl)-3-((methylsulfonyl)oxy)azetidine-1-carboxylate (Azetidine Mesylate)

    • Potassium Carbonate (K₂CO₃), anhydrous

    • Acetonitrile (CH₃CN), anhydrous

    • Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica Gel for column chromatography

    • Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser, and standard laboratory glassware.

  • Procedure:

    • Reaction Setup: To a 100 mL round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

    • Reagent Addition: Add the azetidine mesylate (1.1 eq) to the flask.

    • Solvent and Base: Add anhydrous acetonitrile (approx. 20 mL per gram of starting material) followed by anhydrous potassium carbonate (2.5 eq). Causality Note: Acetonitrile is a polar aprotic solvent suitable for SN2 reactions. K₂CO₃ is a mild inorganic base used to deprotonate the pyrrole nitrogen, activating it for nucleophilic attack on the azetidine mesylate.

    • Heating: Equip the flask with a condenser and heat the reaction mixture to 65 °C with vigorous stirring.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

    • Work-up: Cool the reaction mixture to room temperature. Filter off the solid K₂CO₃ and wash the filter cake with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure.

    • Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash sequentially with water (2 x 25 mL) and brine (1 x 25 mL). Causality Note: The water wash removes residual K₂CO₃ and other inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

    • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

    • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Biological Evaluation: In Vitro Kinase Inhibition Assay

Once a novel compound is synthesized, its biological activity must be determined. For kinase inhibitors derived from this scaffold, a common method is an in vitro kinase inhibition assay. This protocol describes a generic, luminescence-based assay to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Assay Principle

This assay measures the amount of ATP remaining in solution after a kinase reaction. A potent inhibitor will prevent the kinase from consuming ATP, resulting in a high ATP concentration and a strong luminescence signal. Conversely, low inhibition allows the kinase to consume ATP, leading to a weak signal.

Protocol for JAK1 Inhibition Assay
  • Materials & Reagents:

    • Recombinant human JAK1 enzyme

    • Substrate peptide (e.g., a poly-Glu-Tyr peptide)

    • Adenosine 5'-triphosphate (ATP)

    • Test compound (synthesized intermediate, serially diluted in DMSO)

    • Assay Buffer (e.g., HEPES, MgCl₂, Brij-35)

    • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

    • White, opaque 384-well microplates

    • Multichannel pipettes and a plate reader capable of measuring luminescence.

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" (0% activity) controls.

    • Enzyme Addition: Prepare a solution of JAK1 enzyme in assay buffer and add it to all wells except the "no enzyme" controls.

    • Initiation of Reaction: Prepare a solution of ATP and substrate peptide in assay buffer. Add this solution to all wells to start the kinase reaction. Causality Note: The ATP concentration should be at or near its Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Detection: Add the Kinase-Glo® reagent to all wells. This reagent lyses the cells (if applicable) and contains luciferase and luciferin, which react with the remaining ATP to produce light.

    • Measurement: Incubate the plate for another 10 minutes in the dark to stabilize the luminescent signal. Measure the luminescence using a plate reader.

    • Data Analysis:

      • Normalize the data using the controls: % Inhibition = 100 x (1 - [Signal_test - Signal_no_enzyme] / [Signal_DMSO - Signal_no_enzyme]).

      • Plot the % Inhibition against the logarithm of the inhibitor concentration.

      • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Summary: Representative Structure-Activity Relationship (SAR)

The following table summarizes hypothetical SAR data for a series of compounds based on the this compound scaffold, illustrating how small structural changes can impact inhibitory potency against a target kinase.

Compound IDR Group ModificationJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)Selectivity (JAK2/JAK1)
1 -H1503002.0
2 -CH₃251004.0
3 -CH₂OH2506002.4
4 -CH₂NH₂5102.0

This data is illustrative and serves to demonstrate the concept of SAR.

Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

Compounds derived from this compound often function by inhibiting Janus kinases (JAKs). These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from extracellular cytokines and growth factors to the nucleus, regulating processes like immunity, inflammation, and cell growth. Dysregulation of this pathway is implicated in numerous autoimmune disorders and cancers.

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus receptor Cytokine Receptor jak JAK receptor->jak receptor->jak 2. Receptor Dimerization & JAK Activation stat STAT (Inactive) jak->stat 3. Phosphorylation stat_p p-STAT (Active) stat_dimer p-STAT Dimer stat_p->stat_dimer 4. Dimerization dna DNA stat_dimer->dna 5. Nuclear Translocation gene_exp Gene Expression (Inflammation, Proliferation) dna->gene_exp 6. Transcription cytokine Cytokine cytokine->receptor 1. Binding inhibitor JAK Inhibitor (e.g., Tofacitinib) inhibitor->jak BLOCKS

Caption: The JAK-STAT signaling pathway and the point of inhibition.

As shown in the diagram, the inhibitor molecule binds to the ATP-binding site of the JAK enzyme, preventing the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. This blockade halts the downstream signaling cascade, ultimately preventing the transcription of pro-inflammatory genes.

References

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468–8484. [Link]

  • Moghadam, F. T., & Ghaffari, S. (2020). A comprehensive review on the preparation of Tofacitinib. RSC Advances, 10(52), 31175–31194. [Link]

  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK-STAT Signaling in Immunity: A Comprehensive Review. Nature Reviews Immunology, 18(10), 610-624. [Link]

Application Notes and Protocols for Developing Kinase Assays for 5-fluoro-4-methyl-7-azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, renowned for its utility in developing potent and selective kinase inhibitors.[1][2] This is largely due to its structural resemblance to the adenine moiety of adenosine triphosphate (ATP), enabling it to effectively compete for the ATP-binding site of many kinases.[1][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reliable biochemical and cellular kinase assays for a specific series of these compounds: 5-fluoro-4-methyl-7-azaindole derivatives. We delve into the foundational principles of assay selection, provide detailed, step-by-step protocols for industry-standard luminescence and TR-FRET-based assays, and offer critical insights into data analysis and interpretation, with a special focus on the challenges posed by ATP-competitive inhibitors.

Part I: Foundational Principles for Assay Development

The successful development of a kinase assay hinges on a thorough understanding of the inhibitor, the enzyme, and the detection technology. The goal is to create a self-validating system that yields accurate, reproducible, and meaningful data.

Understanding the Inhibitor: The ATP-Competitive Nature of 7-Azaindoles

The 7-azaindole core acts as a hinge-binding motif, mimicking the adenine ring of ATP. This makes derivatives like 5-fluoro-4-methyl-7-azaindole highly likely to be ATP-competitive inhibitors.[1][4] This mechanism has profound implications for assay design:

  • ATP Concentration is Critical: The measured potency (IC50 value) of an ATP-competitive inhibitor is directly dependent on the concentration of ATP in the assay.[5] A higher ATP concentration will require a higher concentration of the inhibitor to achieve 50% inhibition, resulting in a right-shifted dose-response curve and a higher apparent IC50 value.

  • Physiological Relevance: Cellular ATP concentrations are in the low millimolar range, whereas many biochemical assays are performed with low micromolar ATP to increase sensitivity.[5] It is crucial to conduct assays at or near the Michaelis constant (Km) of ATP for the specific kinase, and potentially at physiological concentrations (e.g., 1 mM), to better predict cellular efficacy.

  • Mechanism of Action (MoA) Studies: To confirm the ATP-competitive mechanism, IC50 values should be determined at multiple ATP concentrations. A systematic increase in IC50 with increasing ATP concentration is a hallmark of this inhibitory modality.[4]

Selecting the Optimal Assay Format

A variety of assay platforms are available, each with distinct advantages and limitations.[6] The choice depends on factors such as the specific kinase, required throughput, and available instrumentation. For high-throughput screening (HTS), homogenous, "mix-and-read" formats are preferred.[6]

Assay Technology Principle Advantages Considerations
Luminescence (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction, which is converted into a light signal.[7][8]Universal for any ADP-generating enzyme, high sensitivity, and wide dynamic range.[7][9] Less prone to compound fluorescence interference.Multi-step process; potential for inhibition of the coupling enzymes (luciferase).[10]
TR-FRET (e.g., LanthaScreen™) Measures the phosphorylation of a fluorescently labeled substrate by a terbium-labeled, phospho-specific antibody.[11][12]Homogeneous, ratiometric measurement reduces interference, robust for HTS.[13]Requires specific antibodies and labeled substrates; potential for compound interference with FRET signal.
Fluorescence Polarization (FP) Measures the change in rotational speed of a fluorescent probe upon binding to an antibody in a competitive immunoassay format.[14][15]Homogeneous, cost-effective, and suitable for HTS.[16]Smaller assay window; sensitive to light scattering and fluorescent compounds.[17]
Radiometric ([³²P]-ATP) Directly measures the incorporation of a radioactive phosphate from [γ-³²P]ATP onto a substrate.Considered the "gold standard" for direct detection and high sensitivity.[18]Safety concerns, radioactive waste disposal, and not amenable to HTS.
The General Workflow for Kinase Assay Development

A systematic approach is essential for developing a robust assay. The following workflow outlines the key stages from initial setup to inhibitor profiling.

G cluster_0 Phase 1: Assay Optimization cluster_1 Phase 2: Inhibitor Profiling cluster_2 Phase 3: Selectivity A 1. Reagent Titration (Enzyme, Substrate) B 2. Determine Kinetic Parameters (Time Course, ATP Km) A->B C 3. Assay Validation (Z'-factor) B->C D 4. Primary Screen (Single Concentration) C->D E 5. IC50 Determination (Dose-Response Curve) D->E F 6. MoA Studies (Varying ATP Conc.) E->F G 7. Orthogonal Assay (Confirm Hits) F->G H 8. Kinase Panel Screening (Assess Selectivity) G->H

Caption: A generalized workflow for kinase assay development and inhibitor characterization.

Part II: Detailed Experimental Protocols

Here we provide detailed protocols for two robust, non-radioactive assay formats suitable for characterizing 5-fluoro-4-methyl-7-azaindole derivatives.

Protocol 1: Biochemical IC50 Determination Using the ADP-Glo™ Luminescence Assay

This protocol measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[8] It is a universal assay that can be used for virtually any kinase.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase + Substrate + ATP Reaction Phosphorylated Substrate + ADP + Unused ATP Kinase->Reaction Inhibitor Inhibitor (e.g., 7-Azaindole) Inhibitor->Kinase Inhibits ADP_Glo_Reagent Add ADP-Glo™ Reagent Reaction->ADP_Glo_Reagent Depletion Unused ATP Depleted ADP_Glo_Reagent->Depletion Kinase_Detection_Reagent Add Kinase Detection Reagent Depletion->Kinase_Detection_Reagent Conversion ADP -> ATP Kinase_Detection_Reagent->Conversion Luciferase ATP + Luciferin -> Light Conversion->Luciferase

Caption: Principle of the two-step ADP-Glo™ Kinase Assay.

A. Materials and Reagents

  • Target Kinase and corresponding substrate (peptide or protein)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ATP, DTT, MgCl₂, EGTA, Brij-35

  • HEPES buffer

  • 5-fluoro-4-methyl-7-azaindole test compounds

  • Known kinase inhibitor (positive control)

  • DMSO (vehicle control)

  • Low-volume, white, 384-well assay plates (e.g., Corning #3673)

  • Luminometer plate reader

B. Step-by-Step Methodology

  • Reagent Preparation:

    • 1X Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. Prepare fresh.

    • 2X ATP Solution: Prepare a 2X working solution of ATP in 1X Kinase Buffer. The final concentration should be at the Km for the target kinase (e.g., if final [ATP] is 10 µM, prepare a 20 µM solution).

    • 2X Enzyme/Substrate Mix: Prepare a solution containing the target kinase and its substrate in 1X Kinase Buffer at 2X the final desired concentration. The optimal concentration of each must be predetermined via enzyme and substrate titrations.

  • Compound Plating:

    • Prepare serial dilutions of the 5-fluoro-4-methyl-7-azaindole derivatives in DMSO. A typical 10-point, 3-fold dilution series starting from 10 mM is common.

    • Transfer 100 nL of each compound dilution into the appropriate wells of a 384-well plate.

    • For controls, add 100 nL of DMSO to "maximum activity" wells and 100 nL of a known inhibitor (at a concentration that gives >95% inhibition) to "zero activity" wells.

  • Kinase Reaction:

    • To all wells, add 5 µL of the 2X Enzyme/Substrate Mix.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP Solution to all wells. The final reaction volume is 10 µL.

    • Mix the plate gently for 30 seconds.

    • Incubate at room temperature for the predetermined optimal time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[8]

    • Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition:

    • Measure luminescence using a plate reader. Integration time is typically 0.5 to 1 second per well.

Protocol 2: Biochemical IC50 Determination Using a LanthaScreen™ TR-FRET Assay

This protocol uses a time-resolved Förster resonance energy transfer (TR-FRET) format. It measures the phosphorylation of a fluorescein-labeled substrate, which is then detected by a terbium (Tb)-labeled anti-phospho-specific antibody.[12]

G cluster_0 No Kinase Activity (Inhibited) cluster_1 Kinase Activity A Tb-Antibody C No FRET Low Signal Ratio B Fluorescein-Substrate (Unphosphorylated) D Tb-Antibody E Fluorescein-Substrate-PO4 (Phosphorylated) D->E Binds F High FRET High Signal Ratio

Caption: Principle of the LanthaScreen™ TR-FRET Kinase Activity Assay.

A. Materials and Reagents

  • Target Kinase

  • LanthaScreen™ Tb-labeled anti-phospho-specific antibody

  • Fluorescein-labeled substrate peptide/protein

  • LanthaScreen™ Kinase Buffer A

  • TR-FRET Dilution Buffer

  • ATP, DTT, EDTA

  • 5-fluoro-4-methyl-7-azaindole test compounds

  • Low-volume, black, 384-well assay plates (e.g., Corning #3676)

  • TR-FRET compatible plate reader

B. Step-by-Step Methodology

  • Reagent Preparation:

    • 1X Kinase Reaction Buffer: Prepare as per the manufacturer's instructions (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA).[19]

    • 4X Compound Dilutions: Prepare a 4X serial dilution of the test compounds in 1X Kinase Reaction Buffer containing 4% DMSO.

    • 4X Substrate/ATP Mix: Prepare a solution containing the fluorescein-labeled substrate and ATP at 4X the final desired concentration in 1X Kinase Reaction Buffer.

    • 2X Kinase Solution: Prepare a solution of the target kinase at 2X the final concentration in 1X Kinase Reaction Buffer.

    • Detection Mix: Prepare a solution of Tb-labeled antibody and EDTA in TR-FRET Dilution Buffer. The final concentration in the well should be 2 nM for the antibody and 10 mM for EDTA.[19]

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 4X Compound Dilutions.

    • Add 5 µL of the 2X Kinase Solution.

    • Initiate the reaction by adding 2.5 µL of the 4X Substrate/ATP Mix. The final reaction volume is 10 µL.

    • Mix the plate gently.

    • Incubate at room temperature for the predetermined optimal time (e.g., 60 minutes).

  • Detection:

    • Add 10 µL of the Detection Mix to each well to stop the reaction and label the phosphorylated product.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.[19]

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled reader. Measure the emission at 520 nm (fluorescein/acceptor) and 495 nm (terbium/donor) following excitation at 340 nm.

    • The TR-FRET ratio (Emission 520 / Emission 495) is calculated automatically by the instrument software.

Part III: Data Analysis, Interpretation, and Validation

Accurate data analysis is paramount for making correct decisions about compound potency and mechanism.

IC50 Curve Fitting

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the kinase activity by 50%.[20]

  • Data Normalization:

    • Average the signals from the "maximum activity" (DMSO only, 0% inhibition) and "zero activity" (strong inhibitor, 100% inhibition) controls.

    • Convert the raw data from each well into percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

  • Non-Linear Regression:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic (sigmoidal dose-response with variable slope) equation to determine the IC50 value.[21][22]

Example IC50 Data Table

Compound Conc. (nM) Log [Compound] % Inhibition
100004.0098.5
33333.5295.2
11113.0589.1
3702.5775.4
1232.0951.2
411.6124.8
13.71.1410.1
4.60.663.5
1.50.180.9
0-0.0
Calculated IC50 120.5 nM
Addressing ATP Competition: The Cheng-Prusoff Relationship

Because the IC50 of an ATP-competitive inhibitor is dependent on the assay's ATP concentration, it is not an absolute measure of potency.[5][23] To determine the true binding affinity of the inhibitor (the inhibitor constant, Ki), the Cheng-Prusoff equation can be used:

Ki = IC50 / (1 + ([ATP] / Km_ATP))

Where:

  • Ki: The inhibitor constant, an intrinsic measure of potency.

  • IC50: The measured half-maximal inhibitory concentration.

  • [ATP]: The concentration of ATP used in the assay.

  • Km_ATP: The Michaelis constant of the kinase for ATP.

Determining the Ki provides a value that can be more reliably compared across different studies and assay conditions.[22]

Validation and Secondary Screening
  • Orthogonal Assays: Hits identified in the primary screen should be confirmed using a different assay technology.[10] For example, a compound identified using ADP-Glo™ (which measures ADP production) could be confirmed using a Kinase-Glo® assay (which measures ATP depletion). A true kinase inhibitor will decrease the signal in the ADP-Glo™ assay and increase the signal in the Kinase-Glo® assay.[10]

  • Selectivity Profiling: To understand the specificity of a 5-fluoro-4-methyl-7-azaindole derivative, it is essential to screen it against a broad panel of other kinases.[24] This helps identify potential off-target effects that could lead to toxicity and provides a more complete picture of the compound's biological activity.

References

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Retrieved from [Link]

  • Vidugiriene, J., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Parker, G., & Bolger, R. (n.d.). A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. Biotech.com. Retrieved from [Link]

  • Auld, D. S., et al. (2011). Comparison of Luminescence ADP Production Assay and Radiometric Scintillation Proximity Assay for Cdc7 Kinase. Journal of Biomolecular Screening. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. Retrieved from [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]

  • Zegzouti, H., & Goueli, S. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. Retrieved from [Link]

  • Li, Y., et al. (2008). Fluorescence detection techniques for protein kinase assay. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Xu, Y., et al. (2011). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Assay and Drug Development Technologies. Retrieved from [Link]

  • BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs. Retrieved from [Link]

  • Anastassiadis, T., et al. (2011). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved from [Link]

  • Amans, D., et al. (2012). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Retrieved from [Link]

  • Britton, S., et al. (2021). Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study. International Journal of Molecular Sciences. Retrieved from [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Azure Biosystems. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. BMG LABTECH. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Retrieved from [Link]

  • Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Retrieved from [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals. Retrieved from [Link]

  • Lountos, G. T., et al. (2014). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Chemical Biology. Retrieved from [Link]

  • Sicho, M., et al. (2023). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Dahal, R. A., & Le, P. T. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases. Retrieved from [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres. Retrieved from [Link]

  • Wang, X., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • AACR. (2017, July 1). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research. Retrieved from [Link]

  • Val-Laillet, D., et al. (2011). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Retrieved from [Link]

  • Wang, T., et al. (2012). Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Estévez-Braun, A., & Ravelo, A. G. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Marine Drugs. Retrieved from [Link]

  • Kumar, A., et al. (2020). Azaindole Therapeutic Agents. Molecules. Retrieved from [Link]

  • Liu, T., et al. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Acta Pharmaceutica Sinica B. Retrieved from [Link]

Sources

Application Notes & Protocols: Mastering the Suzuki-Miyaura Coupling for the Synthesis of Arylated 7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry and drug development.[1] As a bioisostere of indole, it is a key component in a multitude of biologically active molecules, including kinase inhibitors, antivirals, and CNS-targeting agents. The strategic introduction of aryl or heteroaryl substituents onto this nucleus via C-C bond formation is a cornerstone of modern drug design, enabling fine-tuning of a compound's pharmacological profile. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for achieving this transformation due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid coupling partners.[2][3]

However, the inherent electronic properties of the 7-azaindole ring system present unique challenges. The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation and sluggish or incomplete reactions.[4] Furthermore, the N-H proton on the pyrrole ring can complicate the reaction, necessitating careful optimization of reaction parameters. This guide provides a detailed protocol and in-depth discussion for successfully executing the Suzuki-Miyaura coupling with 7-azaindole substrates, grounded in mechanistic understanding and field-proven strategies.

The Challenge: Catalyst Inhibition by Nitrogen-Rich Heterocycles

Standard Suzuki-Miyaura protocols often fail or provide poor yields when applied to substrates containing unprotected N-H groups, such as 7-azaindole.[5][6] The lone pair of electrons on the pyridine nitrogen can act as a ligand, coordinating to the palladium center. This coordination can inhibit crucial steps in the catalytic cycle, such as oxidative addition or reductive elimination, effectively poisoning the catalyst.[4]

Early approaches often circumvented this issue by protecting the 7-azaindole N-H group (e.g., with a tosyl or BOC group), but this adds extra steps to the synthetic sequence. Modern catalyst systems, particularly those developed by Buchwald and others, have largely overcome this limitation. These systems utilize bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that promote the desired catalytic cycle and disfavor catalyst inhibition.[5][7]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational protocol design and troubleshooting. The cycle, illustrated below, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (R¹-X) Pd(0)L2->OxAdd RPd(II)XL2 R¹-Pd(II)-X Complex OxAdd->RPd(II)XL2 Transmetalation Transmetalation (R²-B(OR)₂ + Base) RPd(II)XL2->Transmetalation RPd(II)R2L2 R¹-Pd(II)-R² Complex Transmetalation->RPd(II)R2L2 RedElim Reductive Elimination RPd(II)R2L2->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product R¹-R² RedElim->Product R2BOH2 R²-B(OH)₂ Base Base (e.g., OH⁻) R2BOH2->Base Borate [R²-B(OH)₃]⁻ (Borate Complex) Base->Borate Borate->Transmetalation Activates for Transmetalation caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle. Suzuki_Workflow start Start reagents 1. Add Solids to Reaction Vessel (Halo-azaindole, Boronic Acid, Base, Catalyst) start->reagents inert 2. Seal and Purge with Inert Gas (e.g., Argon or Nitrogen, 3x cycles) reagents->inert solvents 3. Add Degassed Solvents (e.g., Dioxane and Water) inert->solvents heating 4. Heat with Vigorous Stirring (e.g., 60-100 °C) solvents->heating monitoring 5. Monitor Reaction Progress (TLC, LC-MS) heating->monitoring quench 6. Cool and Quench Reaction (Add Water) monitoring->quench Upon Completion extraction 7. Liquid-Liquid Extraction (e.g., Ethyl Acetate) quench->extraction drying 8. Dry Organic Layer (e.g., Na₂SO₄) and Concentrate extraction->drying purification 9. Purify Product (Column Chromatography) drying->purification end End purification->end

Caption: Fig. 2: General experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Methodology

Materials:

  • Halo-7-azaindole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G2, 0.01-0.03 mmol, 1-3 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (4 mL)

  • Degassed deionized water (1 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halo-7-azaindole (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), and the palladium precatalyst (e.g., 1-3 mol%).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane (4 mL) followed by the degassed water (1 mL) via syringe.

  • Heating and Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 60-100 °C. Stir the mixture vigorously for the duration of the reaction (typically 5-24 hours).

  • Reaction Monitoring: Monitor the consumption of the starting material by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (10 mL) and ethyl acetate (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired arylated 7-azaindole.

Microwave-Assisted Protocol

Microwave irradiation can dramatically reduce reaction times from hours to minutes, which is particularly advantageous for high-throughput synthesis in drug discovery. [8][9] Key Modifications for Microwave Protocol:

  • Vessel: Use a dedicated microwave reaction vial with a crimp cap.

  • Temperature: Set the microwave reactor to a constant temperature (e.g., 120-150 °C).

  • Time: Reaction times are typically much shorter, ranging from 10 to 40 minutes. [10]* Safety: Always follow the microwave reactor manufacturer's safety guidelines. Never heat a sealed vessel that is more than two-thirds full.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by oxygen).2. Insufficiently degassed solvents.3. Low reaction temperature.4. Catalyst inhibition by substrate.1. Ensure a strictly inert atmosphere throughout setup and reaction. Use fresh catalyst.2. Degas solvents thoroughly (e.g., by sparging with argon for 20-30 min).3. Incrementally increase the temperature (e.g., to 100-110 °C).4. Switch to a more robust catalyst system (e.g., a Buchwald palladacycle with XPhos or SPhos ligand). [5]
Protodeboronation Presence of excess water or acidic protons leading to the replacement of the boronic acid group with hydrogen.1. Use anhydrous solvents and fresh boronic acid.2. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.
Homocoupling of Boronic Acid Presence of oxygen promoting the coupling of two boronic acid molecules.1. Rigorously exclude oxygen from the reaction mixture.
Reductive Dehalogenation The starting halo-azaindole is converted back to the parent azaindole.1. Ensure high-purity, anhydrous solvents. Some impurities can act as hydride sources. [11]

Conclusion

The Suzuki-Miyaura coupling is a powerful and indispensable tool for the functionalization of the 7-azaindole scaffold. While the nitrogen-rich nature of this heterocycle presents specific challenges related to catalyst inhibition, these can be reliably overcome through the rational selection of modern, highly active palladium catalyst systems featuring bulky, electron-rich ligands. By carefully controlling the choice of base, solvent, and reaction atmosphere, researchers can achieve high yields and build the molecular complexity required for the development of next-generation therapeutics. The protocols and insights provided herein serve as a comprehensive guide for navigating this critical transformation with confidence and success.

References

  • Schirok, H. (2006). Microwave-Assisted Flexible Synthesis of 7-Azaindoles. Journal of Organic Chemistry, 71(15), 5538-5545. Available at: [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (n.d.). ResearchGate. Available at: [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(34), 12877–12885. Available at: [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available at: [Link]

  • Schirok, H. (2006). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Organic Chemistry Portal. Available at: [Link]

  • 7-Azaindoles. (n.d.). PubMed. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (n.d.). MIT Open Access Articles. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES. Available at: [Link]

  • Singh, A. K., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. (n.d.). ResearchGate. Available at: [Link]

  • Düfert, M. A., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Semantic Scholar. Available at: [Link]

  • Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2020). PMC. Available at: [Link]

  • ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. (2013). ResearchGate. Available at: [Link]

  • Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4]. (n.d.). ResearchGate. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Available at: [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Pd Nanoparticles Immobilized on Pyridinic N-Rich Carbon Nanosheets for Promoting Suzuki Cross-Coupling Reactions. (2023). PMC. Available at: [Link]

  • Suzuki–Miyaura Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (n.d.). ResearchGate. Available at: [Link]

  • Preparation method for 5-bromo-7-azaindole. (2012). Google Patents.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2014). NIH. Available at: [Link]

  • Effect of the solvent on the reaction progress of Suzuki-Miyaura... (n.d.). ResearchGate. Available at: [Link]

  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. (2006). Baxendale Group. Available at: [Link]

  • Azaindole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.). Atlanchim Pharma. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). PMC. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.). Semantic Scholar. Available at: [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Preprints.org. Available at: [Link]

  • Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. (2022). ChemRxiv. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. Available at: [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). ACS Publications. Available at: [Link]

Sources

analytical methods for 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Characterization of 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Abstract

This application note provides a comprehensive guide to the analytical methodologies required for the unambiguous structural elucidation and purity assessment of this compound. As a substituted 7-azaindole, this heterocyclic scaffold is of significant interest in medicinal chemistry and drug discovery, frequently appearing as a core component in kinase inhibitors and other therapeutic agents.[1][2] Rigorous characterization is paramount to ensure the validity of subsequent biological and pharmacological studies. This document details field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography, offering insights into experimental design, data interpretation, and workflow integration.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a "privileged structure" in medicinal chemistry, prized for its ability to mimic the indole nucleus while offering unique hydrogen bonding capabilities and modified physicochemical properties.[2] The introduction of substituents, such as the fluoro and methyl groups in this compound, allows for the fine-tuning of electronic properties, metabolic stability, and target binding affinity.[3] Given these critical roles, a multi-faceted analytical approach is not just recommended but essential for confirming molecular identity, purity, and structure. This guide provides the foundational methods to achieve this with a high degree of scientific confidence.

Compound Profile

PropertyValueSource
Compound Name This compound-
Synonyms 5-Fluoro-4-methyl-7-azaindole-
CAS Number 1228666-30-5[4]
Molecular Formula C₈H₇FN₂[4]
Molecular Weight 150.15 g/mol [4]
Structure -

Note: Image is a representative structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is the cornerstone technique for the structural determination of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework and the connectivity of its atoms.

Rationale and Experimental Causality
  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. The chemical shifts of the aromatic and methyl protons, along with their coupling patterns, are diagnostic for the substituted pyrrolopyridine core.

  • ¹³C NMR: Determines the number and electronic environment of all carbon atoms. The signals will be influenced by the attached fluorine and nitrogen atoms, providing key structural markers.

  • ¹⁹F NMR: Directly observes the fluorine atom. The chemical shift and coupling to adjacent protons (H-F coupling) are highly sensitive to the electronic environment and provide unambiguous confirmation of fluorination at the C5 position.[5]

  • 2D NMR (COSY, HSQC, HMBC): While often not required for simple structures if 1D data is clear, these experiments definitively establish connectivity. COSY (Correlation Spectroscopy) shows H-H couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows long-range H-C correlations over 2-3 bonds.

Predicted NMR Spectral Data

The following table outlines the expected chemical shifts (δ) in ppm. These are predictive values based on known data for similar 7-azaindole and fluoropyridine structures.[5][6][7] Actual values will vary based on the solvent and instrument.

NucleusPositionPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
¹H N1-H11.0 - 12.5br s-
H-68.0 - 8.3dJ(H,F) ≈ 3-4 Hz
H-27.4 - 7.6tJ(H,H) ≈ 2.5-3.5 Hz
H-36.4 - 6.6ddJ(H,H) ≈ 3.5 Hz, J(H,H) ≈ 2.0 Hz
C4-CH₃2.3 - 2.6s-
¹⁹F C5-F-120 to -140dJ(F,H) ≈ 3-4 Hz
Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for azaindoles to clearly observe the N-H proton.[7]

    • Vortex the tube gently until the sample is fully dissolved.

  • Instrument Setup (400 MHz Spectrometer Example):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the ¹H, ¹³C, and ¹⁹F probes.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 2-second relaxation delay).

    • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).

    • Acquire a proton-decoupled ¹⁹F NMR spectrum (e.g., 64 scans, 2-second relaxation delay).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[5]

    • Integrate the ¹H signals and analyze the multiplicities and coupling constants to confirm proton assignments.

Workflow Diagram: NMR Structural Confirmation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in 0.6 mL Deuterated Solvent Weigh->Dissolve Lock Lock & Shim Dissolve->Lock Tune Tune Probes (1H, 13C, 19F) Lock->Tune Acquire1H Acquire 1H Spectrum Tune->Acquire1H Acquire13C Acquire 13C Spectrum Acquire1H->Acquire13C Acquire19F Acquire 19F Spectrum Acquire13C->Acquire19F Process FT, Phasing, Baseline Correction Acquire19F->Process Calibrate Calibrate Spectra Process->Calibrate Analyze Assign Signals & Analyze Couplings Calibrate->Analyze Confirm Confirm Structure Analyze->Confirm

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Elemental Composition and Molecular Weight

Mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), which is used to confirm the molecular weight and elemental composition of the analyte.

Rationale and Experimental Causality
  • Technique: High-Resolution Mass Spectrometry (HRMS) coupled with a soft ionization technique like Electrospray Ionization (ESI) is the method of choice.

  • ESI: This technique is ideal for polar, nitrogen-containing heterocycles as it typically generates a protonated molecular ion [M+H]⁺ with minimal fragmentation, simplifying spectral interpretation.[8]

  • HRMS: Instruments like Orbitrap or Time-of-Flight (TOF) analyzers can measure m/z to within 5 ppm (parts per million) of the theoretical value. This high accuracy allows for the unambiguous determination of the elemental formula (C₈H₇FN₂), distinguishing it from other potential isobaric compounds.

Key Mass Spectrometry Data
ParameterValue
Ionization Mode ESI (Positive)
Molecular Formula C₈H₇FN₂
Theoretical Mass (Monoisotopic) 150.0600
Expected Ion [M+H]⁺ 151.0678
Acceptance Criteria (5 ppm) 151.0678 ± 0.0008
Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Perform a serial dilution to create a working solution of approximately 1-10 µg/mL in the mobile phase.

  • Instrumentation (LC-ESI-Orbitrap Example):

    • LC System: Use a simple isocratic flow of 50:50 acetonitrile:water with 0.1% formic acid at 0.2 mL/min. A short C18 column can be used for sample introduction. The LC component primarily serves to desalt and introduce the sample.

    • MS System: Set the ESI source to positive ion mode.

    • Key MS Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 120 °C

      • Desolvation Temperature: 350 °C

      • Mass Range: m/z 50-500

      • Resolution: > 70,000 FWHM

  • Data Acquisition:

    • Inject 1-5 µL of the working solution.

    • Acquire full scan data for approximately 1-2 minutes.

  • Data Analysis:

    • Extract the mass spectrum for the analyte peak.

    • Identify the monoisotopic peak for the protonated molecule [M+H]⁺.

    • Compare the measured accurate mass to the theoretical mass and calculate the mass error in ppm. The error should be < 5 ppm to confirm the elemental composition.

Workflow Diagram: HRMS Elemental Composition Confirmation

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-HRMS Acquisition cluster_proc Data Analysis Stock Prepare Stock Soln. (1 mg/mL) Dilute Dilute to 1-10 ug/mL in Mobile Phase Stock->Dilute Inject Inject Sample (1-5 uL) Dilute->Inject Ionize ESI (+) Ionization Inject->Ionize Analyze Analyze Mass (Orbitrap/TOF) Ionize->Analyze FindPeak Identify [M+H]+ Peak Analyze->FindPeak Compare Compare Measured vs. Theoretical Mass FindPeak->Compare CalcError Calculate Mass Error Compare->CalcError Confirm Confirm Formula (Error < 5 ppm) CalcError->Confirm

Caption: Workflow for HRMS-based formula confirmation.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the industry-standard technique for determining the purity of a chemical compound by separating it from any potential impurities, such as starting materials, byproducts, or degradation products.

Rationale and Experimental Causality
  • Technique: Reverse-Phase HPLC (RP-HPLC) with UV detection is the most common and robust method for analyzing small organic molecules like 7-azaindole derivatives.[9]

  • Stationary Phase: A C18 (octadecylsilyl) column is an excellent starting point, as it provides good retention for moderately polar aromatic compounds.

  • Mobile Phase: A gradient of a weak solvent (water, often with a pH modifier like formic acid or TFA) and a strong solvent (acetonitrile or methanol) is used to elute the compound and separate it from impurities with different polarities.

  • Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly advantageous. It not only quantifies the analyte at a specific wavelength (e.g., ~254 nm or λₘₐₓ) but also provides the UV spectrum for the peak, which can be used for peak identity and purity checks.

Typical HPLC Method Parameters
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time 6 - 10 minutes (highly method-dependent)
Experimental Protocol: Purity Analysis by RP-HPLC
  • Sample Preparation:

    • Prepare a sample solution at a concentration of approximately 0.5 - 1.0 mg/mL in the mobile phase or a compatible solvent like methanol.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulates.

  • Instrument Setup:

    • Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Data Acquisition:

    • Inject a solvent blank (e.g., methanol) to ensure the system is clean.

    • Inject the prepared sample solution.

    • Run the gradient method and collect the chromatogram for at least 20 minutes to ensure all late-eluting impurities are observed.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

    • The acceptance criterion for high-purity research compounds is typically ≥95%.

This method should be validated according to ICH guidelines if used in a regulated environment, assessing parameters like linearity, accuracy, precision, and robustness.[9][10]

Workflow Diagram: HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_acq HPLC Data Acquisition cluster_proc Data Analysis PrepSoln Prepare Solution (0.5-1.0 mg/mL) Filter Filter Sample (0.45 um) PrepSoln->Filter Equilibrate Equilibrate System Filter->Equilibrate Inject Inject Sample (10 uL) Equilibrate->Inject Run Run Gradient Method Inject->Run Detect UV Detection Run->Detect Integrate Integrate All Peaks Detect->Integrate CalcPurity Calculate Area % Integrate->CalcPurity Report Report Purity (e.g., >95%) CalcPurity->Report

Caption: Workflow for RP-HPLC purity determination.

X-ray Crystallography: Definitive 3D Structure

While NMR provides the solution-state structure, single-crystal X-ray crystallography offers the definitive, unambiguous solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions.[11]

Rationale and Experimental Causality
  • Principle: This technique relies on the diffraction of X-rays by the ordered lattice of a single crystal. The resulting diffraction pattern is mathematically decoded to generate a three-dimensional electron density map of the molecule.

  • Requirement: The primary and often most challenging requirement is the growth of a high-quality, single crystal suitable for diffraction.[11] This is frequently the rate-limiting step.

  • Value: It provides absolute confirmation of connectivity and isomerism that might be ambiguous by other methods. For chiral molecules, it is the gold standard for determining absolute configuration.[11]

Experimental Protocol: Crystallography Overview
  • Crystallization:

    • Dissolve the high-purity compound (>98%) in a minimal amount of a suitable solvent.

    • Attempt crystallization using various techniques:

      • Slow Evaporation: Leave the solution in a loosely capped vial to allow the solvent to evaporate slowly over days or weeks.

      • Vapor Diffusion (Hanging or Sitting Drop): Place a drop of the concentrated solution in a sealed container with a reservoir of a less-soluble "anti-solvent." The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization.

      • Solvent Layering: Carefully layer a less-dense anti-solvent on top of a concentrated solution of the compound.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head on a single-crystal X-ray diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion.

    • Collect the diffraction data by rotating the crystal in the X-ray beam.[7][12]

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of reflection intensities.

    • Solve the "phase problem" using direct methods or other algorithms to generate an initial electron density map.

    • Build a molecular model into the map and refine the atomic positions and thermal parameters against the experimental data until the model converges.

  • Validation:

    • The final model is validated using metrics like the R-factor, goodness-of-fit, and analysis of residual electron density. The final structure is often deposited in a crystallographic database.

Workflow Diagram: X-ray Crystallography

XRay_Workflow cluster_prep Crystal Growth cluster_acq Data Collection cluster_proc Structure Solution & Refinement Purify Use High-Purity Sample (>98%) Screen Screen Solvents & Methods (e.g., Vapor Diffusion) Purify->Screen Harvest Harvest Suitable Crystal Screen->Harvest Mount Mount Crystal Harvest->Mount Collect Collect Diffraction Data (100 K) Mount->Collect Solve Solve Phase Problem Collect->Solve Refine Refine Atomic Model Solve->Refine Validate Validate Structure (R-factor) Refine->Validate Final Obtain Final 3D Structure Validate->Final

Caption: Generalized workflow for single-crystal X-ray analysis.

Conclusion: An Integrated Approach

The complete and confident characterization of this compound is achieved not by a single technique, but by the synergistic integration of multiple orthogonal methods. HPLC confirms the sample's purity, ensuring that the material analyzed by spectroscopic methods is representative. HRMS provides the exact elemental formula. NMR spectroscopy then pieces together the molecular skeleton, confirming the precise arrangement and connectivity of the atoms. Finally, where possible, X-ray crystallography provides the ultimate, unambiguous 3D structural proof. Together, these methods form a self-validating system that provides the highest level of confidence for researchers in drug development and chemical sciences.

References

  • Discovery and Characterization of Novel Indole and 7-azaindole Derivatives as Inhibitors of β-amyloid-42 Aggregation for the Tre
  • An In-depth Technical Guide to the Synthesis and Characterization of 1-Acetyl-7-azaindole. Benchchem.
  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI.
  • 7-Azaindole (271-63-6) 1H NMR spectrum. ChemicalBook.
  • High resolution electronic spectra of 7-azaindole and its Ar atom van der Waals complex. Journal of Chemical Physics.
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.
  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs.
  • The Biological and Physical Properties of the Azaindoles. Journal of Medicinal Chemistry.
  • The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central.
  • 7-Azaindole Derivatives: Exploring Synthesis and Applic
  • NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes.
  • This compound. Glentham Life Sciences.
  • X-Ray Crystallography of Chemical Compounds. PubMed Central.
  • 2-Fluoro-5-(4-fluorophenyl)pyridine. PubMed Central.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido).
  • Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined MAO-B activity in cellular cultures. Pharmacia.
  • ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents.
  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. PubMed Central.
  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I...

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical research and development.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter during the synthesis of this compound, also known as 5-fluoro-4-methyl-7-azaindole.

Issue 1: Low Yield in the Initial Cyclization Step

Question: I am experiencing consistently low yields during the Chichibabin-type cyclization of a substituted 3-picoline to form the 7-azaindole core. What are the likely causes and how can I improve the yield?

Answer: Low yields in Chichibabin-type cyclizations for 7-azaindole synthesis are a frequent challenge, often arising from competitive side reactions.[2]

Causality and Optimization Strategies:

  • Picoline Dimerization: A significant side reaction is the base-mediated dimerization of the starting 3-picoline.[3] This self-condensation can consume a substantial portion of your starting material.[3]

    • Optimization: Carefully controlling the stoichiometry of the strong base (e.g., LDA) is crucial. Using at least 2.1 equivalents of LDA can favor the desired cyclization over dimerization.[3] The order of addition also matters; adding the picoline to the LDA solution before introducing the nitrile can sometimes improve yields.[3]

  • Base Selection and Equivalents: The choice and amount of base are critical. Insufficient base will result in incomplete deprotonation and low conversion.

    • Optimization: Using an inadequate amount of a strong base like Lithium Diisopropylamide (LDA), for instance, as little as 1.05 equivalents, can lead to significantly lower yields (15-20%).[3] It is recommended to use a significant excess of the base. For example, in the reaction of 3-picoline with benzonitrile, using 3.3 equivalents of LDA can lead to a 90% yield of the corresponding azaindole.[3]

  • Reaction Temperature: The temperature at which the reaction is carried out can influence the rates of the desired reaction versus side reactions.

    • Optimization: For the reaction of 2-fluoro-3-picoline with benzonitrile, maintaining a temperature of -40°C during the addition of reagents has been shown to be effective, affording yields of around 80-82%.[3]

Issue 2: Incomplete Reaction or Stalling

Question: My reaction to form the pyrrolo[2,3-b]pyridine core appears to stall before completion, even with extended reaction times. What factors could be contributing to this?

Answer: Reaction stalling can be attributed to several factors, including the reactivity of the starting materials and the stability of intermediates.

Causality and Optimization Strategies:

  • Substrate Reactivity: The electronic nature of the pyridine-based starting materials can significantly impact their reactivity. Electron-deficient pyridines are often less reactive in traditional indole syntheses like the Fischer, Bartoli, or Reissert methods.[4]

    • Optimization: For less reactive substrates, consider alternative synthetic routes. Palladium-catalyzed cross-coupling reactions, for instance, have emerged as powerful methods for constructing the 7-azaindole scaffold.[5]

  • Intermediate Stability: The lithiated intermediates in Chichibabin-type reactions can be unstable, especially at higher temperatures.

    • Optimization: Maintaining a low reaction temperature throughout the process is critical to preserve the integrity of the reactive intermediates.

Issue 3: Difficulty in Product Purification

Question: I am struggling to isolate the pure this compound from the crude reaction mixture due to persistent impurities. What are the likely byproducts and how can I improve purification?

Answer: Purification challenges often stem from the formation of structurally similar byproducts.

Causality and Optimization Strategies:

  • Picoline-Derived Byproducts: As mentioned, dimerization of the starting picoline is a common side reaction that generates impurities.[3] These dimers and their subsequent reaction products can be difficult to separate from the desired azaindole.

    • Optimization: A thorough understanding of the reaction mechanism can help anticipate the structures of potential byproducts.[3] Characterization techniques such as 1H, 13C, and 19F NMR, as well as mass spectrometry, are essential for identifying these impurities.[3] Once identified, chromatographic conditions can be optimized for better separation.

  • Purification Method: The choice of purification technique is critical.

    • Optimization: Silica gel column chromatography is a common and effective method for purifying pyrrolo[2,3-b]pyridine derivatives.[1] A typical workup may involve dissolving the crude product in a solvent like dichloromethane, washing with water, drying over an anhydrous salt like sodium sulfate, and then proceeding with column chromatography.[1]

Experimental Protocols

Protocol 1: Chichibabin-Type Cyclization for 7-Azaindole Synthesis

This protocol is adapted from a general procedure for the synthesis of 7-azaindoles and should be optimized for the specific synthesis of this compound.

Materials:

  • 2-Fluoro-3-methyl-4-substituted pyridine (starting material)

  • Lithium diisopropylamide (LDA) (2.1 equivalents)

  • Acetonitrile or other suitable nitrile (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous workup and purification solvents

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-fluoro-3-methyl-4-substituted pyridine in anhydrous THF.

  • Cool the solution to -40°C in a suitable cooling bath.

  • Slowly add 2.1 equivalents of a pre-prepared or commercial LDA solution to the reaction mixture while maintaining the temperature at -40°C.

  • Stir the resulting blood-red solution at -40°C for 60 minutes.

  • Slowly add 1.2 equivalents of the nitrile to the reaction mixture, again ensuring the temperature does not rise above -40°C.

  • Continue stirring the reaction at -40°C for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired this compound.

Table 1: Summary of Key Reaction Parameters for Chichibabin Cyclization

ParameterRecommended ConditionRationale
Base Lithium Diisopropylamide (LDA)Strong, non-nucleophilic base suitable for deprotonation of the picoline methyl group.
Base Equivalents ≥ 2.1To drive the reaction to completion and minimize picoline dimerization.[3]
Temperature -40°CTo maintain the stability of the lithiated intermediate and control the reaction rate.[3]
Solvent Anhydrous THFAprotic solvent that is stable to the strong base and effectively solvates the intermediates.

Visualization of a General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a 7-azaindole derivative.

SynthesisWorkflow Start Starting Materials (Substituted Picoline, Nitrile) Reaction Chichibabin Cyclization (LDA, -40°C, THF) Start->Reaction Reagents Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Crude Product Purification Purification (Column Chromatography) Workup->Purification Impure Product Product Pure 5-Fluoro-4-methyl- 1H-pyrrolo[2,3-b]pyridine Purification->Product Isolated Product

Sources

Technical Support Center: Protecting Group Strategies for 1H-Pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of nitrogen protection in 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the synthesis and manipulation of this important heterocyclic scaffold.

Introduction to Protecting 1H-Pyrrolo[2,3-b]pyridine

1H-Pyrrolo[2,3-b]pyridine is a privileged scaffold in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2][3][4][5] Its structure features two nitrogen atoms with distinct reactivity: the N1-H of the pyrrole ring and the N7 of the pyridine ring. The pyrrole nitrogen is nucleophilic and readily undergoes reactions with electrophiles, while the pyridine nitrogen is basic and can be protonated or coordinated to metals.[6] Protecting these nitrogen atoms is often crucial for achieving desired regioselectivity in subsequent functionalization reactions and for modulating the electronic properties of the ring system.[7][8]

This guide will address common questions and challenges related to the selection, introduction, and removal of protecting groups for the 1H-pyrrolo[2,3-b]pyridine core, with a focus on practical solutions and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Choosing the Right Protecting Group
Q1: I'm starting a new synthesis with 7-azaindole. How do I select the most appropriate N-protecting group for my reaction sequence?

A1: The ideal protecting group should be easy to install and remove in high yield, stable to your planned reaction conditions, and should not interfere with the desired transformations.[9] The choice depends heavily on the subsequent chemical steps. Here's a decision-making workflow and a summary of common protecting groups to guide your selection.

Protecting_Group_Selection cluster_0 Decision Workflow cluster_1 Protecting Group Options start Define Downstream Reaction Conditions q1 Acidic Conditions? start->q1 q2 Basic Conditions? q1->q2 No pg1 Boc (Acid Labile) q1->pg1 Yes q3 Organometallic Reagents? q2->q3 No pg2 Sulfonyl (Ts, Bs) (Base Labile) q2->pg2 Yes q4 Oxidative/Reductive Conditions? q3->q4 No pg3 SEM, TIPS (Fluoride/Acid Labile) q3->pg3 Yes pg4 Benzyl (Hydrogenolysis) q4->pg4 Yes

Caption: Decision workflow for selecting a suitable N-protecting group.

Table 1: Comparison of Common Protecting Groups for 7-Azaindole

Protecting GroupIntroduction ConditionsRemoval ConditionsStabilityConsiderations
Boc (tert-Butoxycarbonyl)(Boc)₂O, DMAP, THF/DCMTFA/DCM or HCl/Dioxane[1][8]Stable to base, hydrogenolysis. Labile to strong acids.Electron-withdrawing, reduces ring reactivity towards electrophiles.[8] Can be cleaved with K₂CO₃/MeOH in some cases.[8]
Ts (Tosyl) / Bs (Benzenesulfonyl)TsCl or BsCl, base (NaH, K₂CO₃), DMFStrong base (NaOH, KOH) in MeOH/H₂O[1][10]Stable to acid, many organometallic reagents.Strongly electron-withdrawing, deactivates the pyrrole ring.[7][11]
SEM (2-(Trimethylsilyl)ethoxymethyl)SEMCl, NaH, DMFTBAF in THF; or strong acid (TFA, HCl)[2]Stable to a wide range of conditions.Can act as a dual protecting-activating group.[12] Deprotection can be challenging and lead to side products.[2]
TIPS (Triisopropylsilyl)TIPSCl, base (imidazole, NaH), DMFTBAF in THF[8]Stable to many non-acidic/non-fluoride conditions.Bulky group, can direct lithiation.[1] Does not significantly alter the electron density of the ring.[8]
Section 2: Troubleshooting Protection Reactions
Q2: My N-protection reaction is sluggish and gives low yields. What can I do to improve the outcome?

A2: Incomplete protection of the 7-azaindole N1-H can be due to several factors. Here's a troubleshooting guide:

  • Base Selection is Crucial: A strong enough base is required to fully deprotonate the N1-H (pKa ≈ 17.5 in DMSO).

    • For Sulfonylations (TsCl, BsCl): Sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is a common and effective choice. Potassium carbonate (K₂CO₃) can also be used, but may require higher temperatures or longer reaction times.

    • For Boc Protection: While DMAP is a catalyst, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added to scavenge the acid byproduct.

  • Solvent Matters: Ensure you are using an appropriate anhydrous solvent. For reactions involving strong bases like NaH, residual water will quench the base and reduce your yield. DMF and THF are good choices, but ensure they are properly dried.

  • Reaction Temperature: Some protection reactions may require heating to proceed at a reasonable rate. However, be cautious as side reactions can occur at elevated temperatures. Monitor your reaction by TLC or LC-MS to optimize the temperature.

  • Purity of Starting Material: Impurities in your 7-azaindole starting material can interfere with the reaction. Ensure it is pure and dry before use.

Q3: I am observing protection at both the N1 (pyrrole) and N7 (pyridine) positions. How can I achieve selective N1-protection?

A3: Regioselectivity is a common challenge. The N1-H is more acidic and generally more nucleophilic than the N7 nitrogen. However, under certain conditions, N7-alkylation or acylation can occur.

  • Steric Hindrance: Employing a bulky protecting group can favor reaction at the more sterically accessible N1 position. For example, using the bulky TIPS group can prevent unwanted reactions at other positions.[1]

  • Reaction Conditions:

    • Base: Using a strong, non-nucleophilic base like NaH at low temperatures (e.g., 0 °C to room temperature) generally favors N1 deprotonation and subsequent reaction.

    • Protecting Agent: The nature of the electrophile is important. Hard electrophiles may have a higher propensity to react at the N7 position.

  • Step-wise Approach: In some cases, it may be necessary to first protect the N7 position, for example, by forming the N-oxide, to direct functionalization to other parts of the molecule before addressing the N1 position.[6]

Section 3: Deprotection Strategies and Challenges
Q4: I am struggling to remove the SEM protecting group without generating byproducts. What are the recommended procedures and how can I troubleshoot them?

A4: SEM deprotection can indeed be challenging. The release of formaldehyde during the reaction can lead to various side products, including the formation of a tricyclic eight-membered 7-azaindole.[2]

Recommended Deprotection Methods:

  • Fluoride-Mediated Cleavage:

    • Reagent: Tetrabutylammonium fluoride (TBAF) in an anhydrous solvent like THF.

    • Troubleshooting:

      • Incomplete Reaction: If the reaction is slow or incomplete, ensure your TBAF solution is anhydrous. Water can inhibit the reaction. You can use TBAF trihydrate and dry it azeotropically with toluene.

      • Side Products: The formation of byproducts can be temperature-dependent. Running the reaction at 0 °C or even lower temperatures may improve selectivity.

  • Acid-Mediated Cleavage:

    • Reagent: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent (e.g., DCM for TFA, dioxane for HCl).

    • Troubleshooting:

      • Decomposition: 7-azaindole is sensitive to strong acidic conditions.[6] If you observe decomposition of your product, try using a milder acid or reducing the reaction time and temperature.

      • Byproduct Formation: The presence of a formaldehyde scavenger, such as a thiol (e.g., ethanethiol) or an amine, in the reaction mixture can help to trap the released formaldehyde and prevent side reactions.[2]

SEM_Deprotection cluster_0 SEM Deprotection Troubleshooting cluster_1 Outcomes & Solutions start SEM-protected 7-Azaindole deprotection Deprotection Attempt (TBAF or Acid) start->deprotection outcome1 Successful Deprotection deprotection->outcome1 High Yield outcome2 Incomplete Reaction deprotection->outcome2 Low Yield outcome3 Byproduct Formation deprotection->outcome3 Multiple Spots on TLC solution2 Use Anhydrous TBAF Increase Reaction Time/Temp outcome2->solution2 solution3 Lower Temperature Add Formaldehyde Scavenger outcome3->solution3

Caption: Troubleshooting flowchart for SEM deprotection.

Q5: My protecting group is not stable to my planned downstream reactions. Are there orthogonal protection strategies for 7-azaindole?

A5: Yes, an orthogonal protecting group strategy is essential for complex syntheses where multiple functional groups need to be selectively manipulated.[13][14][15] This involves using protecting groups that can be removed under different, non-interfering conditions.

Example of an Orthogonal Strategy:

Imagine you need to perform a reaction under strongly acidic conditions, followed by a reaction involving a strong base.

  • Protect with a Base-Labile Group: You could protect the N1-H with a tosyl (Ts) group. This group is stable to acidic conditions.

  • Perform Acidic Reaction: Carry out your acid-mediated transformation. The Ts group will remain intact.

  • Deprotect: Remove the Ts group using basic conditions (e.g., NaOH/MeOH) to reveal the N1-H for the next step.

  • Protect with an Acid-Labile Group: Now, protect the N1-H with a Boc group, which is stable to the upcoming basic reaction.

  • Perform Basic Reaction: Carry out your base-mediated transformation.

  • Final Deprotection: Remove the Boc group with acid (e.g., TFA/DCM) to yield your final product.

This strategy allows for sequential reactions without unintended deprotection or side reactions.

References

  • Vertex AI Search, based on a wide range of chemical liter
  • ResearchGate. Pyrrole Protection | Request PDF. [Link]

  • Hua, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Royal Society of Chemistry. [Link]

  • ResearchGate. What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]

  • ACS Publications. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs | The Journal of Organic Chemistry. [Link]

  • ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]

  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]

  • PMC - PubMed Central. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • PMC - PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • The Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. [Link]

  • PubMed. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. [Link]

  • ResearchGate. Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group | Request PDF. [Link]

  • Unknown Source. Protecting Groups. [Link]

  • ResearchGate. Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). [Link]

  • ResearchGate. Discovery of N-substituted 7-azaindoles as PIM1 kinase inhibitors - Part I. [Link]

  • PubMed. An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. [Link]

  • PMC - NIH. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. [Link]

  • MDPI. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • NIH. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. [Link]

  • chem.iitb.ac.in. Protecting Groups. [Link]

  • Glen Research. Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. [Link]

  • PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]

  • Semantic Scholar. The Protection and Deprotection of the Pyridine Nitrogen. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. [Link]

  • NIST WebBook. 1H-Pyrrolo[2,3-b]pyridine. [Link]

  • Wikipedia. Pyrrole. [Link]

  • PubChem. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222. [Link]

  • ResearchGate. Orthogonal Photolysis of Protecting Groups | Request PDF. [Link]

  • ACS Publications. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. [Link]

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Technical Support Center: Navigating the Purification of Fluorinated Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of fluorinated pyrrolopyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter purification hurdles with this important class of fluorinated heterocycles. The introduction of fluorine into the pyrrolopyridine scaffold significantly alters the molecule's physicochemical properties, impacting everything from solubility to chromatographic behavior and crystallizability. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these challenges and achieve your desired purity targets.

The Fluorine Factor: Why Purification Can Be Tricky

Fluorine's high electronegativity and the strength of the carbon-fluorine bond introduce a unique set of properties to organic molecules.[1] These changes can be a double-edged sword; while they often enhance metabolic stability and binding affinity, they can also complicate purification.[2] The position and number of fluorine substituents on the pyrrolopyridine ring system can dramatically influence polarity, lipophilicity, and intermolecular interactions in ways that are not always intuitive.[3][4][5] This guide will help you understand and navigate these fluorine-specific effects.

Troubleshooting Guide: Common Purification Problems and Solutions

This section addresses specific issues you may encounter during the purification of fluorinated pyrrolopyridines in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: My fluorinated pyrrolopyridine shows poor separation and peak tailing on silica gel chromatography. What's happening and how can I fix it?

Answer: This is a frequent challenge stemming from the basicity of the pyridine nitrogen and the unique electronic properties imparted by fluorine.

  • Probable Causes:

    • Strong Interaction with Silica: The lone pair of electrons on the pyridine nitrogen can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and sometimes irreversible adsorption.

    • Altered Polarity: Fluorine's electron-withdrawing nature can reduce the basicity of the pyridine nitrogen to some extent, but the interaction with silica often remains a significant issue. The overall polarity of the molecule is also altered in a way that can lead to unexpected elution patterns.[3]

    • On-Column Degradation: Some fluorinated heterocycles can be sensitive to the acidic nature of silica gel, potentially leading to degradation products that manifest as streaks or multiple unresolved peaks.

  • Troubleshooting Workflow:

    G start Poor Separation/Tailing on Silica a Option 1: Modify Mobile Phase start->a d Option 2: Use Deactivated Silica start->d g Option 3: Switch to an Alternative Stationary Phase start->g b Add a Basic Modifier (e.g., 0.1-1% Triethylamine or Pyridine) a->b c Rationale: Neutralize acidic silanol groups, reducing strong interactions with the basic nitrogen. b->c e Use commercially available deactivated silica or pre-treat standard silica with a base. d->e f Rationale: Reduces the number of acidic sites available for interaction. e->f h Consider alumina (basic or neutral), or reversed-phase (C18) silica. g->h i Rationale: Alumina offers a different surface chemistry, while reversed-phase separates based on hydrophobicity. h->i

    Caption: Troubleshooting workflow for poor separation on silica gel.

Question 2: I'm struggling to separate regioisomers of my fluorinated pyrrolopyridine. They co-elute in most solvent systems I've tried.

Answer: The separation of regioisomers is a classic purification challenge, exacerbated by the subtle electronic and steric differences that fluorine substitution can impart.

  • Probable Causes:

    • Similar Polarity: Different positional isomers of a fluorinated pyrrolopyridine can have very similar overall polarities and dipole moments, making them difficult to resolve on standard stationary phases.[6]

    • Lack of Specific Interactions: The chosen stationary and mobile phases may not be capable of exploiting the minor differences in the isomers' structures to achieve separation.

  • Solutions:

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often necessary for resolving challenging isomer separations.

      • Column Selection: Experiment with different stationary phases. A standard C18 column is a good starting point, but consider columns with different selectivities, such as those with phenyl-hexyl or specialized fluorinated stationary phases, which can offer unique interactions with fluorinated analytes.[2]

      • Mobile Phase Optimization: Small changes to the mobile phase composition can have a significant impact on selectivity. Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the concentration of additives like formic acid or trifluoroacetic acid.[6]

    • Silver-Impregnated Silica Gel: For certain nitrogen heterocycles, argentation chromatography can be effective. The interaction of the silver ions with the pi-system of the aromatic rings can provide an additional separation mechanism.[7][8]

    • Supercritical Fluid Chromatography (SFC): SFC can sometimes provide better resolution for isomers than HPLC and has the advantage of faster run times and easier solvent removal.

Question 3: My fluorinated pyrrolopyridine "oils out" during crystallization attempts. How can I induce it to form crystals?

Answer: "Oiling out" is a common problem, particularly with highly pure compounds or those with relatively low melting points. The presence of fluorine can also influence crystal packing and solvation/desolvation behavior.

  • Probable Causes:

    • High Solute Concentration/Rapid Cooling: The solution is likely becoming supersaturated too quickly, preventing the orderly arrangement of molecules into a crystal lattice.

    • Residual Impurities: Even small amounts of impurities can inhibit crystal nucleation and growth.

    • Solvent Choice: The chosen solvent may be too "good," keeping the compound in solution even at lower temperatures.

  • Strategies for Inducing Crystallization:

StrategyDescriptionRationale
Slow Cooling Allow the hot, saturated solution to cool to room temperature slowly, undisturbed, before moving it to a colder environment (e.g., refrigerator, freezer).Promotes the formation of fewer, larger, and purer crystals by allowing molecules to align properly in the crystal lattice.
Solvent/Anti-Solvent System Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes persistently cloudy.This carefully controls the supersaturation, providing a driving force for crystallization.
Scratching Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.The microscopic imperfections on the glass surface can provide nucleation sites for crystal growth.
Seeding Add a tiny crystal of the pure compound to the supersaturated solution.The seed crystal acts as a template for further crystal growth, bypassing the often difficult nucleation step.
Solvent Screening Systematically screen a wide range of solvents and solvent mixtures with varying polarities.The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Question 4: After purification, my fluorinated pyrrolopyridine is colored (e.g., yellow or brown), but NMR analysis suggests it's pure. What could be the cause?

Answer: Color in otherwise pure compounds often arises from trace amounts of highly conjugated or oxidized impurities that may not be readily detectable by standard NMR.

  • Probable Causes:

    • Oxidation: Pyrrole and pyridine rings can be susceptible to oxidation, especially if they are electron-rich. This can be exacerbated by exposure to air and light.

    • Residual Catalysts: If a transition metal catalyst (e.g., Palladium) was used in the synthesis, trace amounts may remain and cause coloration.

    • Formation of Charge-Transfer Complexes: Highly colored byproducts can sometimes form from minor side reactions.

  • Decolorization Techniques:

    • Activated Charcoal Treatment: Dissolve the compound in a suitable solvent and add a small amount of activated charcoal. Stir for a short period (e.g., 15-30 minutes) and then filter the charcoal through a pad of celite. Be aware that this can sometimes lead to a loss of the desired product.

    • Re-purification: A second, careful purification by flash chromatography or recrystallization may be necessary to remove the colored impurities.

    • Workup Modifications: Ensure that the reaction workup effectively removes all acidic or basic residues that might promote degradation and color formation.

Frequently Asked Questions (FAQs)

Q: Does the position of the fluorine atom on the pyrrolopyridine ring affect its retention time in reversed-phase HPLC?

A: Absolutely. The position of the fluorine atom has a significant impact on the molecule's dipole moment and overall lipophilicity, which in turn affects its retention on a nonpolar stationary phase like C18.[5][9] While fluorination generally increases lipophilicity, the effect is highly context-dependent.[3][4] For example, a fluorine atom on the pyridine ring will have a different electronic effect than one on the pyrrole ring, influencing interactions with the stationary phase and the mobile phase. You may observe different retention times for regioisomers, which can be exploited for their separation.

Q: Are there any special considerations for handling fluorinated pyrrolopyridines during purification?

A: While most fluorinated pyrrolopyridines are stable, it's good practice to be aware of potential stability issues. Some highly fluorinated or electronically activated compounds may be susceptible to nucleophilic attack, especially if exposed to strong bases for extended periods. Additionally, as with many nitrogen heterocycles, prolonged exposure to the acidic environment of silica gel can sometimes lead to degradation.[10] It is always advisable to monitor for decomposition by TLC or LC-MS during purification.

Q: Can I use ¹⁹F NMR to assess the purity of my fluorinated pyrrolopyridine?

A: Yes, ¹⁹F NMR is an exceptionally powerful tool for both structural confirmation and purity assessment of fluorinated compounds.[2] Each unique fluorine atom in your molecule will give a distinct signal in the ¹⁹F NMR spectrum. The presence of unexpected signals can indicate the presence of impurities, isomers, or degradation products. Furthermore, ¹⁹F NMR can be used for quantitative analysis (qNMR) to determine the exact purity of your sample with high accuracy.

Q: My compound is a chiral fluorinated pyrrolopyridine. How can I separate the enantiomers?

A: The separation of enantiomers requires a chiral environment. The most common method is chiral HPLC.

  • Chiral Stationary Phases (CSPs): A wide variety of CSPs are commercially available, often based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins. You will likely need to screen several different chiral columns and mobile phase systems to find the optimal conditions for your specific compound.[11][12]

  • Supercritical Fluid Chromatography (SFC): Chiral SFC is often faster and can provide better resolution than chiral HPLC. It is a valuable alternative to consider.

  • Diastereomeric Salt Formation: If your molecule has a basic or acidic handle, you can react it with a chiral acid or base to form diastereomeric salts. These diastereomers have different physical properties and can often be separated by crystallization or standard chromatography. The desired enantiomer can then be recovered by breaking the salt.

Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography for a Basic Fluorinated Pyrrolopyridine

This protocol is designed to minimize peak tailing and improve the recovery of a basic fluorinated pyrrolopyridine from silica gel.

  • Preparation of the Mobile Phase:

    • Choose an appropriate solvent system based on TLC analysis (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

    • To the chosen solvent system, add 0.5% (v/v) triethylamine (Et₃N). For example, to 1 liter of eluent, add 5 mL of Et₃N.

    • Thoroughly mix the mobile phase.

  • Column Packing:

    • Dry pack a silica gel column of the appropriate size for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude material).

    • Flush the column with the triethylamine-containing mobile phase until the silica is fully wetted and the column is equilibrated.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude fluorinated pyrrolopyridine in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of your crude material) to this solution.

    • Remove the solvent under reduced pressure until a free-flowing powder is obtained.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the triethylamine-containing mobile phase.

    • Maintain a constant flow rate.

    • Collect fractions and monitor their composition by TLC or LC-MS.

    • Combine the pure fractions and remove the solvent under reduced pressure. Note: Triethylamine is volatile and will co-evaporate with most common solvents.

Protocol 2: Method Development for Preparative HPLC Separation of Regioisomers

This protocol outlines a systematic approach to developing a preparative HPLC method for separating closely eluting regioisomers of a fluorinated pyrrolopyridine.

  • Initial Analytical Method:

    • Start with a standard reversed-phase column (e.g., C18, 5 µm particle size, 4.6 x 150 mm).

    • Use a generic gradient such as 10-90% acetonitrile in water (both with 0.1% formic acid) over 15 minutes.

    • Inject an analytical sample of your isomeric mixture to determine the approximate retention times and initial resolution.

  • Optimization of Selectivity:

    • Change the Organic Modifier: If using acetonitrile, switch to methanol (or vice versa) and run the same gradient. The different solvent properties can alter the selectivity between the isomers.

    • Vary the Additive: If formic acid doesn't provide adequate separation, try 0.1% trifluoroacetic acid (TFA). TFA can improve peak shape for basic compounds but is non-volatile and may require an extra step to remove from the final product.

    • Adjust the Gradient: If you see partial separation, a shallower gradient over the elution range of your isomers will increase the resolution. For example, if your isomers elute between 40% and 50% acetonitrile, try a gradient of 35-55% over 20 minutes.

  • Consider an Alternative Stationary Phase:

    • If optimization on a C18 column is unsuccessful, switch to a column with a different stationary phase chemistry. A phenyl-hexyl column can provide pi-pi interactions that may help differentiate the isomers. A column with a fluorinated stationary phase (e.g., F5) is also an excellent choice as it can have unique interactions with your fluorinated analytes.[2]

  • Scaling Up to Preparative HPLC:

    • Once you have an optimized analytical method with good separation, scale it up to a preparative column of the same stationary phase.

    • Adjust the flow rate and injection volume according to the dimensions of the preparative column.

    • Perform a trial injection with a small amount of material before committing your entire batch.

References

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Publications. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PubMed. [Link]

  • Fluorine enables separation-free 'chiral chromatographic analysis'. analytica-world.com. [Link]

  • Fluorine enables separation-free 'chiral chromatographic analysis'. Phys.org. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. SciProfiles. [Link]

  • Chromatography with silver nitrate. ResearchGate. [Link]

  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. SciSpace. [Link]

  • CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • Silver nitrate impregnation of silica gel and other adsorbent layers has been used by a number of workers to separate unsaturate. ResearchGate. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Chromatography with Silver Nitrate. UQ eSpace - The University of Queensland. [Link]

  • Uncovering the role of fluorine positioning on the cationic properties of 2,4-difluoropyridine. RSC Publishing. [Link]

  • Ultrafast separation of fluorinated and desfluorinated pharmaceuticals using highly efficient and selective chiral selectors bonded to superficially porous particles. ResearchGate. [Link]

  • Investigation of the substrate influence on the fluorination with Deoxofluor of some highly functionalized alicyclic scaffolds. Fluorine notes. [Link]

  • Fluorescence investigation of the chromatographic interactions of nitrogen heterocycles with deactivated silica. PubMed. [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC. [Link]

  • Crystallization purification of indole. ResearchGate. [Link]

  • Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. MDPI. [Link]

  • Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. MDPI. [Link]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH. [Link]

  • Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. ResearchGate. [Link]

  • The Purification of Porphyrins by SepaBeanTM machine. Santai Technologies. [Link]

  • Fluorine position-dependent ionization dynamics and structural distortion in 2,3-difluoropyridine: a VUV-MATI and theoretical study. RSC Publishing. [Link]

  • Tips and Tricks in Reversed-Phase Flash Chromatography for Peptide Purification. PubMed. [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]

  • Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. MDPI. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

  • Further Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. MDPI. [Link]

  • Tips and Tricks in Reversed-Phase Flash Chromatography for Peptide Purification. ResearchGate. [Link]

  • Synthetic Strategies to Access Fluorinated Azoles. PMC. [Link]

  • Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. PubMed. [Link]

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Technical Support Center: Synthesis of 5-Fluoro-4-methyl-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-fluoro-4-methyl-7-azaindole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. As a key intermediate in the synthesis of various therapeutic agents, including kinase inhibitors like Vemurafenib, a clean and efficient synthesis of 5-fluoro-4-methyl-7-azaindole is crucial.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern the success of your synthesis.

Troubleshooting Guide: Navigating Common Side Reactions

The synthesis of substituted 7-azaindoles, particularly those with electron-withdrawing groups on the pyridine ring, can be challenging. Traditional indole syntheses like the Fischer or Bartoli methods are often low-yielding or incompatible with the electron-deficient nature of the pyridine precursors.[1] Modern approaches, such as palladium-catalyzed cross-coupling reactions followed by cyclization, or domino reactions involving substituted pyridines, are generally more successful but come with their own set of potential side reactions.

Here, we address specific issues you may encounter during the synthesis of 5-fluoro-4-methyl-7-azaindole.

Issue 1: Low Yield of the Desired 5-Fluoro-4-methyl-7-azaindole and Formation of Regioisomeric Impurities

Question: I am attempting a synthesis of 5-fluoro-4-methyl-7-azaindole starting from a substituted aminopyridine, but I am observing a low yield of my target molecule along with a significant amount of an isomeric byproduct. How can I improve the regioselectivity of my reaction?

Plausible Cause and Explanation:

Regioselectivity is a common hurdle in the synthesis of substituted pyridines and their fused heterocyclic derivatives.[3] When constructing the pyrrole ring onto the pyridine core, the cyclization can potentially occur at different positions, leading to the formation of regioisomers. The electronic and steric properties of the substituents on the pyridine ring play a critical role in directing the cyclization. For a precursor like 2-amino-5-fluoro-4-methylpyridine, while the amino group directs the initial reaction, the subsequent cyclization can be influenced by the electronic effects of the fluorine and methyl groups.

Troubleshooting Workflow and Recommended Protocol:

To enhance the regioselectivity towards the desired 7-azaindole isomer, careful selection of the synthetic route and reaction conditions is paramount. A robust method involves a palladium-catalyzed Sonogashira coupling followed by a base-mediated cyclization.

dot

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Protocol for Regioselective Synthesis:

Step 1: Sonogashira Coupling

  • To a solution of 2-amino-3-bromo-5-fluoro-4-methylpyridine (1.0 equiv) in a suitable solvent (e.g., toluene or dioxane), add trimethylsilylacetylene (1.2 equiv).

  • Add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv) as catalysts.

  • Add a base, such as triethylamine (3.0 equiv).

  • Degas the reaction mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-90 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, perform a standard aqueous workup and purify the resulting 2-amino-5-fluoro-4-methyl-3-((trimethylsilyl)ethynyl)pyridine by column chromatography.

Step 2: Desilylation and Cyclization

  • Dissolve the purified TMS-protected alkyne from Step 1 in methanol.

  • Add a base, such as potassium carbonate (K₂CO₃), and stir at room temperature to remove the TMS group.

  • After desilylation is complete (monitor by TLC), remove the solvent under reduced pressure.

  • Dissolve the crude terminal alkyne in a high-boiling point solvent like DMF or NMP.

  • Add a strong base, such as potassium tert-butoxide (t-BuOK), and heat the reaction mixture to induce cyclization.

  • Monitor the reaction for the formation of 5-fluoro-4-methyl-7-azaindole.

  • After completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Purify by column chromatography.

ParameterRecommended ConditionRationale
Catalyst System Pd(PPh₃)₄ / CuIA standard and effective catalyst system for Sonogashira couplings.
Base (Coupling) TriethylamineActs as both a base and a solvent, effectively scavenging the HBr formed.
Base (Cyclization) Potassium tert-butoxideA strong, non-nucleophilic base that promotes the intramolecular cyclization.
Solvent (Cyclization) DMF or NMPHigh-boiling point polar aprotic solvents facilitate the cyclization reaction.
Issue 2: Incomplete Cyclization and Presence of Alkyne Intermediate

Question: My reaction to form 5-fluoro-4-methyl-7-azaindole from the corresponding 2-amino-3-ethynylpyridine intermediate is sluggish and often incomplete, leaving a significant amount of the starting alkyne. How can I drive the cyclization to completion?

Plausible Cause and Explanation:

The intramolecular cyclization to form the pyrrole ring of the 7-azaindole is a nucleophilic attack of the amino group onto the alkyne. The electron-withdrawing nature of the fluorinated pyridine ring can decrease the nucleophilicity of the amino group, making the cyclization step challenging. Additionally, improper choice of base or reaction temperature can lead to incomplete conversion.

Troubleshooting and Optimization:

dot

Sources

Technical Support Center: Enhancing the Solubility of 1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-pyrrolo[2,3-b]pyridine derivatives, also known as 7-azaindoles. This guide provides in-depth troubleshooting advice and practical solutions to one of the most common challenges encountered with this important class of compounds: poor aqueous solubility.

Introduction

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] However, the often planar and aromatic nature of these molecules contributes to low aqueous solubility, which can hinder biological assays, formulation development, and ultimately, clinical success. This guide will walk you through a logical, step-by-step process to diagnose and overcome solubility issues.

Troubleshooting Guide: My 1H-pyrrolo[2,3-b]pyridine Derivative Won't Dissolve!

This section provides a systematic approach to addressing solubility problems, from initial characterization to advanced formulation strategies.

Step 1: Foundational Physicochemical Characterization

Before attempting to improve solubility, it is crucial to understand the inherent properties of your compound. This baseline data will inform your selection of the most appropriate solubilization strategy.

Key Parameters to Determine:

  • pKa: The ionization constant is critical for understanding how solubility will change with pH.

  • LogP/LogD: These values indicate the lipophilicity of the compound, which is inversely related to aqueous solubility.

  • Melting Point & Crystalline Form (Polymorphism): A high melting point and stable crystalline form can indicate strong intermolecular forces that are difficult to overcome for dissolution.

Initial Troubleshooting: If you are observing precipitation from your stock solution (e.g., in DMSO) when diluting into an aqueous buffer, you are likely dealing with a kinetic solubility issue. The compound is crashing out of a supersaturated state.[2]

Step 2: pH Modification for Ionizable Derivatives

For 1H-pyrrolo[2,3-b]pyridine derivatives with ionizable functional groups (e.g., basic amines), adjusting the pH of the aqueous medium is often the simplest and most effective initial strategy.

The Underlying Principle: The solubility of weakly basic or acidic compounds is highly pH-dependent.[3] For a derivative with a basic nitrogen, lowering the pH below its pKa will lead to protonation, forming a more soluble salt.[4]

Experimental Protocol: pH Adjustment

  • Determine the pKa of your compound experimentally or using in silico prediction tools.

  • Prepare a series of buffers with pH values spanning a range around the pKa (e.g., from pH 2 to pH 8).

  • Add a known amount of your compound to each buffer.

  • Equilibrate the samples (typically with shaking or stirring for 24-48 hours) to ensure thermodynamic solubility is reached.

  • Separate the solid from the supernatant by centrifugation or filtration.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Troubleshooting:

  • Precipitation still occurs: The required pH may be incompatible with your experimental system (e.g., cell-based assays). In this case, consider other methods.[2]

  • Compound degradation: Extreme pH values can cause chemical instability. Monitor for degradation products.[5]

Step 3: Co-Solvent Systems

When pH adjustment is not viable or insufficient, the use of co-solvents can be an effective alternative. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of lipophilic compounds.

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Acetone

  • Tetrahydrofuran (THF)

  • Polyethylene glycols (PEGs)

Experimental Workflow: Co-Solvent Selection

dot graph TD { A[Start: Poorly Soluble Derivative] --> B{Is the derivative ionizable?}; B -- Yes --> C{Adjust pH}; B -- No --> D{Use Co-solvents}; C --> E{Is the required pH compatible with the assay?}; E -- Yes --> F[Successful Solubilization]; E -- No --> D; D --> G{Is the co-solvent compatible with the assay?}; G -- Yes --> F; G -- No --> H{Consider Cyclodextrin Complexation}; } end Caption: Decision tree for selecting an initial solubility enhancement strategy.

Troubleshooting:

  • Assay Interference: Co-solvents can interfere with biological assays. Always run a vehicle control to assess the impact of the co-solvent alone.

  • Precipitation upon Dilution: While a high concentration may be achieved in the co-solvent mixture, the compound may still precipitate upon further dilution in a purely aqueous medium.

Step 4: Advanced Formulation Strategies

If the above methods are insufficient, more advanced formulation techniques may be required. These are particularly relevant for in vivo studies and drug product development.

A. Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[6] They can encapsulate poorly soluble guest molecules, like 1H-pyrrolo[2,3-b]pyridine derivatives, forming inclusion complexes with significantly enhanced aqueous solubility.[6][7][8]

Mechanism of Action: The hydrophobic derivative partitions into the non-polar interior of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively solubilizing the complex.

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Cyclodextrin DerivativeKey Features
β-Cyclodextrin Low aqueous solubility itself.[9]
HP-β-CD High aqueous solubility, widely used in pharmaceutical formulations.[9]
SBE-β-CD High aqueous solubility, negatively charged, can be beneficial for specific interactions.[9]

Experimental Protocol: Cyclodextrin Complexation

  • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.

  • Add an excess amount of the 1H-pyrrolo[2,3-b]pyridine derivative to each solution.

  • Equilibrate the mixtures (e.g., by shaking for 48 hours at a controlled temperature).

  • Filter the suspensions to remove undissolved compound.

  • Analyze the filtrate to determine the concentration of the dissolved drug.

B. Amorphous Solid Dispersions

For highly crystalline compounds that resist dissolution, converting them to an amorphous state can dramatically improve solubility and dissolution rates.[10] This is achieved by dispersing the compound in a polymer matrix.

The Rationale: The amorphous form lacks the strong crystal lattice energy of the crystalline form, making it easier for solvent molecules to interact with and dissolve the compound.[11][12]

Common Polymers:

  • Polyvinylpyrrolidone (PVP)

  • Polyvinylpyrrolidone/Vinyl Acetate Copolymer (PVP/VA)

  • Hydroxypropyl Methylcellulose (HPMC)[13]

  • Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS)[13]

Experimental Protocol: Preparation of a Solid Dispersion by Spray Drying

  • Dissolve the 1H-pyrrolo[2,3-b]pyridine derivative and the chosen polymer (e.g., PVP/VA 64) in a suitable solvent mixture (e.g., dichloromethane and methanol).[10]

  • Spray dry the solution using appropriate parameters (e.g., inlet temperature, outlet temperature, feed rate).[10]

  • Collect the resulting powder.

  • Dry the powder under vacuum to remove residual solvents.[10]

  • Characterize the solid dispersion for amorphicity (using techniques like XRD or DSC) and assess its dissolution properties.

Workflow for Solid Dispersion Formulation

dot graph TD { rankdir=LR; A[Start: Drug and Polymer] --> B(Dissolve in Organic Solvent); B --> C{Spray Drying}; C --> D[Solid Dispersion Powder]; D --> E(Characterization: XRD, DSC); D --> F(Dissolution Testing); F --> G[Enhanced Solubility Profile]; } end Caption: Workflow for creating and evaluating a solid dispersion.

Frequently Asked Questions (FAQs)

Q1: Can I improve solubility by modifying the chemical structure of my 1H-pyrrolo[2,3-b]pyridine derivative?

A1: Yes, structural modification is a powerful strategy, particularly during the lead optimization phase of drug discovery. Introducing polar or ionizable groups can significantly enhance aqueous solubility. For example, incorporating a basic amine can lead to a dramatic improvement in solubility at physiological pH due to increased ionization.[14] Attaching a morpholine moiety has also been shown to increase water solubility by several orders of magnitude, although this can sometimes impact biological activity.[15]

Q2: What is the difference between kinetic and thermodynamic solubility?

A2: Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, where the solution is saturated and in equilibrium with the solid state.[2] Kinetic solubility, on the other hand, is the concentration at which a compound precipitates when a concentrated stock solution (usually in DMSO) is added to an aqueous buffer.[2] Kinetic solubility often overestimates thermodynamic solubility as it represents a supersaturated state that is not stable over time.

Q3: Are there other formulation approaches I can consider?

A3: Yes, several other techniques can be employed. These include:

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[10][16][17]

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can be effective.[10][18]

  • Prodrug Approach: A more soluble promoiety can be chemically attached to the parent drug. This promoiety is designed to be cleaved in vivo, releasing the active compound.[10][19][20]

Q4: How do I choose the best solubility enhancement strategy for my specific derivative?

A4: The choice depends on the physicochemical properties of your compound and the intended application. A compound with a high melting point and high lipophilicity might be a good candidate for an amorphous solid dispersion.[10] For a compound with an ionizable handle, pH adjustment is the logical first step. The decision tree provided in the troubleshooting guide offers a starting point for this selection process.

References

  • BenchChem. (2025).
  • National Institutes of Health (NIH). (2018).
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.).
  • Nanjing Tech University. (2020).
  • SciSpace. (n.d.).
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • ResearchGate. (n.d.). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
  • Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
  • MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Dalvi, P. B., Gerange, A. B., & Ingale, P. R. (2015).
  • CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). Journal of Applied Pharmaceutical Science.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
  • World Pharma Today. (n.d.).
  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques.
  • SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. (2010).
  • Benchchem. (n.d.).
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • ResearchGate. (2025).
  • SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. (2024). World Journal of Pharmaceutical and Life Sciences.
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.

Sources

troubleshooting low yield in Buchwald-Hartwig amination of 4-halo-7-azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 4-halo-7-azaindoles. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful yet challenging transformation. The unique electronic and structural properties of 7-azaindoles present specific hurdles not commonly encountered with simpler aryl halides. This guide provides in-depth troubleshooting advice and frequently asked questions to help you achieve higher yields and reproducible results.

Section 1: Troubleshooting Guide for Low Yield

This section addresses specific experimental failures and provides a logical, step-by-step approach to problem-solving.

Question 1: My reaction shows very low conversion of the 4-halo-7-azaindole starting material. What are the primary causes and how can I fix it?

Low conversion is a common issue, often pointing to problems with the catalytic cycle's initiation or propagation. The 7-azaindole core itself can be a complicating factor.

Core Insight: The 7-azaindole scaffold is an excellent chelating ligand for palladium due to the two adjacent nitrogen atoms.[1][2] This can sequester the active catalyst, preventing it from participating in the catalytic cycle. Furthermore, the unprotected N-H of the pyrrole ring can engage in undesired side reactions.[1][3]

G start Low Conversion Observed catalyst Step 1: Evaluate the Catalyst System start->catalyst base Step 2: Assess the Base catalyst->base If catalyst is optimal... sub1 Using Pd(OAc)₂/Pd₂(dba)₃? Switch to a Pd(II) precatalyst (e.g., RuPhos Pd G3).[1][4] catalyst->sub1 sub2 Is the ligand appropriate? For azaindoles, bulky biaryl- phosphine ligands like RuPhos or BrettPhos are recommended.[1][5][6] catalyst->sub2 reagents Step 3: Check Reagent Purity & Stoichiometry base->reagents If base is appropriate... sub3 Using Cs₂CO₃ or K₃PO₄? These may be too weak. Switch to a strong, non-nucleophilic base like LiHMDS or NaOtBu.[1][5][7] base->sub3 sub4 Is the amine or azaindole N-H being deprotonated effectively? LiHMDS is key for unprotected azaindoles.[1][8] base->sub4 conditions Step 4: Optimize Reaction Conditions reagents->conditions If reagents are pure... sub5 Are reagents anhydrous? Water can inhibit the catalyst. Is the amine pure? Impurities can act as catalyst poisons.[9] reagents->sub5 success Improved Yield conditions->success sub6 Is temperature high enough? Try increasing to 80-110 °C. Is the solvent appropriate? Toluene or dioxane are common starting points.[10][11] conditions->sub6

Detailed Recommendations:

  • Catalyst System Evaluation:

    • Switch to a Precatalyst: Standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be unreliable as they require an in situ reduction to the active Pd(0) species, a step which can be inefficient.[4] Modern palladacycle precatalysts (e.g., RuPhos Pd G2/G3, BrettPhos Pd G3) are designed for clean and rapid generation of the active LPd(0) catalyst, which is crucial when dealing with challenging substrates like azaindoles.[1][5][6]

    • Ligand Choice is Critical: The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich, potentially coordinating heteroaromatics like 7-azaindole, bulky, electron-rich dialkylbiaryl phosphine ligands are superior.

      • For secondary amines: RuPhos is often a highly effective ligand.[1]

      • For primary amines: BrettPhos has shown excellent results.[1][7]

  • Base Selection and Role:

    • Use a Strong, Non-nucleophilic Base: The base's primary role is to deprotonate the amine, making it a better nucleophile. For unprotected 7-azaindoles, the base has a second critical function: deprotonating the azaindole N-H. Using a strong base like Lithium bis(trimethylsilyl)amide (LiHMDS) can prevent undesired N-arylation and other side reactions.[1][8] While sodium tert-butoxide (NaOtBu) is a common strong base, LiHMDS is often preferred for these specific substrates.[1][7] Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are often ineffective.[9]

    • Stoichiometry: Ensure at least 2.2 equivalents of base are used—one for the amine coupling partner and one for the azaindole N-H, with a slight excess.

  • Reagent Quality and Stoichiometry:

    • Amine Purity: Trace impurities in amines are a notorious cause of reaction failure as they can act as catalyst poisons.[6] If possible, purify the amine by distillation or recrystallization before use.

    • Anhydrous and Degassed Conditions: While some Buchwald-Hartwig reactions are robust, it is best practice to use anhydrous, degassed solvents. Oxygen can oxidize and deactivate the Pd(0) catalyst.

Question 2: My reaction is producing significant byproducts, primarily the hydrodehalogenated 7-azaindole and/or homocoupling of my amine. What is causing this and how can I suppress it?

The formation of these byproducts points to a disruption in the desired catalytic cycle, where side reactions become competitive with the final reductive elimination step.

Core Insight: Hydrodehalogenation (replacement of the halide with hydrogen) and amine homocoupling are known side pathways. Hydrodehalogenation can arise from β-hydride elimination from the palladium-amide complex, while homocoupling can be promoted by certain catalyst states.[10][11]

Byproduct ObservedProbable Cause(s)Recommended Solution(s)
Hydrodehalogenation 1. β-Hydride elimination from the Pd-amido complex is competing with reductive elimination.[11] 2. Inefficient reductive elimination due to sterics or electronics.1. Switch Ligand: Use a bulkier ligand (e.g., XPhos, RuPhos) to favor reductive elimination.[1] 2. Lower Temperature: If thermodynamically feasible, reducing the reaction temperature can sometimes disfavor the β-hydride elimination pathway.
Amine Homocoupling 1. Oxidative conditions leading to amine dimerization. 2. Inefficient oxidative addition of the aryl halide.1. Ensure Inert Atmosphere: Thoroughly degas the solvent and maintain a positive pressure of argon or nitrogen. 2. Use a Precatalyst: A reliable precatalyst ensures rapid formation of the active Pd(0) species, promoting faster entry into the catalytic cycle and minimizing side reactions.[1][6]
Aryl Halide Homocoupling 1. Presence of Pd(II) species without sufficient ligand.[2] 2. Oxidative conditions.1. Increase Ligand:Pd Ratio: An extra equivalent of ligand relative to the palladium source can help stabilize the catalyst.[6] 2. Degas Thoroughly: Remove oxygen, which can promote these oxidative side reactions.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: Do I need to protect the N-H of the 7-azaindole before performing the amination at the 4-position?

No, it is generally not necessary and often preferable to perform the reaction on the unprotected 7-azaindole. Earlier methods often required N-protection, but modern catalyst systems have been specifically developed to handle unprotected (hetero)aryl N-H groups. The key is to use a strong base, like LiHMDS, which deprotonates the azaindole N-H in situ, preventing it from interfering with the reaction at the C4-halo position.[1][9][12] This approach improves atom economy and avoids additional synthetic steps.[3]

Q2: Which halogen is best for this reaction: 4-chloro, 4-bromo, or 4-iodo-7-azaindole?

The reactivity for oxidative addition typically follows the trend I > Br > Cl.

  • 4-Iodo-7-azaindole: Most reactive, but can sometimes lead to the formation of unreactive palladium-iodide dimer complexes.[7]

  • 4-Bromo-7-azaindole: A good balance of reactivity and stability. It is often a reliable starting point for optimization.[13]

  • 4-Chloro-7-azaindole: Least reactive and most challenging.[14] Successful coupling of 4-chloro-7-azaindoles almost always requires the use of highly active, bulky phosphine ligands (like RuPhos or BrettPhos) and their corresponding precatalysts.[1][8]

For initial attempts, 4-bromo-7-azaindole is recommended. If you must use a 4-chloro substrate, go directly to the most powerful catalyst systems.

Q3: What is the mechanistic role of the bulky biarylphosphine ligand in this specific reaction?

The ligand performs several crucial functions in the catalytic cycle:

G OA Facilitates Oxidative Addition of Ar-X to Pd(0) LE Stabilizes the Pd(II) Intermediate OA->LE Bulky, electron-rich nature speeds up this step RE Promotes Reductive Elimination to form C-N bond LE->RE Steric bulk forces the aryl and amino groups closer

  • Enhances Oxidative Addition: The ligand's electron-rich nature increases the electron density on the palladium center, making the oxidative addition of the 4-halo-7-azaindole (the rate-limiting step for aryl chlorides) faster.[15][16]

  • Promotes Reductive Elimination: The steric bulk of the ligand creates a congested environment around the metal center. This steric pressure forces the aryl and amido groups into proximity, facilitating the final bond-forming reductive elimination step and releasing the product.[11][16]

  • Prevents Catalyst Decomposition: The ligand stabilizes the palladium species throughout the cycle, preventing the formation of inactive palladium black.

Q4: Can I use an organic base like DBU or an inorganic base like K₂CO₃?

For this specific transformation, these bases are generally not recommended.

  • K₂CO₃/Cs₂CO₃: These are often too weak to efficiently deprotonate the amine and the azaindole N-H, leading to low or no reaction.[9][7]

  • DBU (an organic base): While soluble, DBU is typically not a strong enough base for this reaction and can lead to prohibitively high energy barriers for the deprotonation of the palladium-amine complex.[17][18][19]

The use of strong alkoxide (NaOtBu) or amide (LiHMDS, KHMDS) bases is critical for success.[17][20]

Section 3: General Experimental Protocol

This protocol provides a robust starting point for the amination of a 4-halo-7-azaindole with a generic amine. Optimization may be required for specific substrates.

Materials:

  • 4-Bromo-7-azaindole (1.0 equiv)

  • Amine (1.2 equiv)

  • RuPhos Pd G3 precatalyst (2 mol%)

  • RuPhos (optional, 2 mol%)

  • LiHMDS (1 M solution in THF, 2.5 equiv)

  • Anhydrous, degassed toluene (to make a 0.1 M solution)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the 4-bromo-7-azaindole, RuPhos Pd G3 precatalyst, and (if used) extra RuPhos ligand under an inert atmosphere (Argon or Nitrogen).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reagent Addition: Add the amine via syringe. If the amine is a solid, it can be added in step 1.

  • Base Addition: Slowly add the LiHMDS solution dropwise at room temperature. The reaction mixture may change color.

  • Heating: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C.

  • Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Role of the base in Buchwald-Hartwig amination. PubMed.[Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ResearchGate.[Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF. ResearchGate.[Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination... ResearchGate.[Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. National Institutes of Health (NIH).[Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.[Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ACS Publications.[Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.[Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry.[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. SpringerLink.[Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. DSpace@MIT.[Link]

  • Development of Buchwald-Hartwig Amination Reaction of Unprotected, Functionalized Indoles. Ursinus Digital Commons.[Link]

  • Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. ResearchGate.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit.[Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv.[Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.[Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.[Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.[Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.[Link]

  • Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. ACS Publications.[Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.[Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.[Link]

Sources

Technical Support Center: Optimizing Solvent and Base for 7-Azaindole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of the 7-azaindole scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent and base selection in their synthetic endeavors. The unique electronic properties of the 7-azaindole nucleus, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, present both opportunities and challenges in its chemical modification.[1] This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My N-arylation of 7-azaindole is giving low yields. Could my choice of solvent and base be the issue?

A1: Absolutely. Low yields in N-arylation reactions, such as the Buchwald-Hartwig amination, are frequently traced back to suboptimal solvent and base selection. The interplay between the base's strength, the solvent's polarity, and the specific palladium catalyst/ligand system is critical for success.

Causality Behind Experimental Choices:

  • Base Selection: A common pitfall is using a base that is either too weak to deprotonate the 7-azaindole N-H effectively or strong enough to cause unwanted side reactions. The pKa of the base's conjugate acid should be sufficiently high to ensure deprotonation of the 7-azaindole nitrogen. Strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) are often effective.[2] However, for sensitive substrates, a weaker inorganic base like potassium carbonate (K₂CO₃) might be preferable to minimize degradation.[3] The choice can be guided by the pKa of the 7-azaindole N-H proton.

  • Solvent Polarity: The solvent must solubilize the reactants and the catalyst system while facilitating the catalytic cycle. Aprotic polar solvents like dioxane, THF, or DMF are commonly employed.[3][4][5] The solvent's ability to stabilize charged intermediates in the catalytic cycle can significantly impact the reaction rate. For instance, in related SNAr reactions, solvent polarity can have differing effects on catalyzed and non-catalyzed pathways.[6]

Troubleshooting Flowchart for Low-Yield N-Arylation:

G start Low Yield in N-Arylation base_check Is the base strong enough? (e.g., LiHMDS, NaH) start->base_check solvent_check Is the solvent appropriate? (e.g., Dioxane, THF, DMF) base_check->solvent_check Yes result_bad Still Low Yield base_check->result_bad No, switch to stronger base temp_check Is the reaction temperature optimized? solvent_check->temp_check Yes solvent_check->result_bad No, screen aprotic polar solvents catalyst_check Is the catalyst/ligand system optimal? temp_check->catalyst_check Yes temp_check->result_bad No, try incremental heating result_ok Yield Improved catalyst_check->result_ok Yes, after optimization catalyst_check->result_bad No, screen different Pd sources/ligands

Caption: Troubleshooting workflow for low-yield N-arylation.

Q2: I'm attempting a C-H functionalization on the pyridine ring of 7-azaindole, but I'm getting a mixture of isomers. How can I improve regioselectivity?

A2: Achieving high regioselectivity in C-H functionalization of 7-azaindole is a common challenge. The choice of solvent, base, and directing group strategy are paramount.

Expert Insights on Regioselectivity:

  • Solvent and Base Influence: In palladium-catalyzed C-2 arylation, the concentration of acid can be a critical factor for achieving exclusive C-2 selectivity.[7] For C-H sulfenylation at the C-3 position, a solvent screen might reveal that aprotic polar solvents like DMF give superior results compared to others like 1,4-dioxane or acetonitrile.[5]

  • Directing Groups: The use of a directing group on the N-1 position can effectively steer the metal catalyst to a specific C-H bond. However, the choice of base is still crucial. For instance, in some Rh(III)-catalyzed syntheses of 7-azaindoles, a carbonate base is thought to assist in the C-H activation step.[8]

Data Summary: Solvent Effects in 7-Azaindole Functionalization

Reaction TypePositionRecommended SolventsComments
C-3 ChalcogenationC-3DMSOEffective for iodine-catalyzed reactions.[9]
C-H SulfenylationC-3DMFSuperior yields compared to other aprotic solvents.[5]
N-ArylationN-1Dioxane, THFCommonly used in Pd-catalyzed cross-couplings.[2][3]
Suzuki CouplingC-3, C-5Dioxane/WaterA standard solvent system for Suzuki reactions.[3]
Q3: My halogenation of 7-azaindole is not working. What are the best conditions for introducing a halogen at the C-3 position?

A3: Direct halogenation of the 7-azaindole core is a key step for further functionalization via cross-coupling reactions. The C-3 position is generally susceptible to electrophilic substitution.[10]

Protocol for C-3 Halogenation:

  • For Iodination: A reliable method involves dissolving 1-acetyl-7-azaindole in acetonitrile, followed by the addition of N-iodosuccinimide (NIS) and potassium hydroxide.[10] The base is crucial for this transformation.

  • For Bromination: Copper(II) bromide (CuBr₂) in acetonitrile at room temperature is an efficient and mild method for the regioselective 3-bromination of azaindoles.[11] Alternatively, using PyBroP in the presence of a dehydrating agent like BSA can enhance selectivity and yield.[12]

Experimental Protocol: C-3 Iodination of 1-Acetyl-7-azaindole

  • Dissolve 1-acetyl-7-azaindole (1.0 equiv) in acetonitrile.

  • Add N-iodosuccinimide (NIS, 1.0 equiv) and potassium hydroxide (3.0 equiv).[10]

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-acetyl-3-iodo-7-azaindole.[10]

Troubleshooting Guide

Problem: Poor solubility of starting materials or reagents.
  • Potential Cause: The chosen solvent may not be appropriate for the polarity of your specific 7-azaindole derivative and coupling partner.

  • Suggested Solution:

    • Solvent Screening: Conduct small-scale solubility tests with a range of solvents. Consider more polar aprotic solvents like DMSO or NMP if solubility in THF or dioxane is an issue.

    • Solvent Mixtures: A mixture of solvents, such as dioxane/water for Suzuki couplings, can improve the solubility of both organic and inorganic reagents.[3]

    • Temperature Increase: Gently warming the reaction mixture can improve solubility, but be cautious of potential degradation of sensitive substrates or catalysts.

Problem: Decomposition of starting material or product.
  • Potential Cause: The base may be too strong, or the reaction temperature too high.

  • Suggested Solution:

    • Base Strength: Switch to a milder base. For example, if you are using a strong base like LiHMDS or NaH and observing decomposition, consider using an inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. Consult a pKa table to make an informed choice.[13][14][15]

    • Temperature Control: Run the reaction at a lower temperature for a longer period. If the reaction is sluggish at room temperature, try gentle heating (e.g., 50-80 °C) before resorting to higher temperatures.[5]

    • Protecting Groups: For complex molecules, sensitive functional groups may need to be protected to withstand the reaction conditions.

Logical Relationship for Base and Solvent Selection:

G sub Substrate Properties (pKa, functional groups) base Optimal Base Selection (pKa, steric hindrance) sub->base solvent Optimal Solvent Selection (Polarity, aprotic/protic) sub->solvent rxn Reaction Type (e.g., N-Arylation, C-H Activation) rxn->base rxn->solvent conditions Optimized Reaction Conditions base->conditions solvent->conditions

Caption: Key factors influencing solvent and base optimization.

References

  • Title: Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study Source: Theoretical Chemistry Accounts URL: [Link]

  • Title: pKa Values of Common Bases Source: University of California, Irvine URL: [Link]

  • Title: Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions Source: ResearchGate URL: [Link]

  • Title: Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion Source: ACS Publications URL: [Link]

  • Title: Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties Source: PMC - NIH URL: [Link]

  • Title: Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI Source: RSC Publishing URL: [Link]

  • Title: Practical Regioselective Bromination of Azaindoles and Diazaindoles Source: ResearchGate URL: [Link]

  • Title: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution Source: Chemistry LibreTexts URL: [Link]

  • Title: Bordwell pKa Table Source: Organic Chemistry Data URL: [Link]

  • Title: Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase Source: NIH URL: [Link]

  • Title: Effect of the nature of the nucleophile and solvent on an SNAr reaction Source: RSC Publishing URL: [Link]

  • Title: Nature of the nucleophile and solvent effect on a SNAr reaction Source: ResearchGate URL: [Link]

  • Title: A process for preparing halogenated azaindole compounds using pybrop Source: Google Patents URL
  • Title: pKa Data Compiled by R. Williams Source: Organic Chemistry Data URL: [Link]

  • Title: Base Strength and pKa Values Guide Source: Scribd URL: [Link]

  • Title: Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) Source: ResearchGate URL: [Link]

  • Title: Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis Source: ACS Publications URL: [Link]

  • Title: Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways Source: PMC - NIH URL: [Link]

  • Title: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles Source: ACS Publications URL: [Link]

  • Title: The pKa Table Is Your Friend Source: Master Organic Chemistry URL: [Link]

  • Title: Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines Source: NIH URL: [Link]

  • Title: Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes Source: ResearchGate URL: [Link]

  • Title: 7-Azaindole N -Oxide (7-AINO) Mediated Cu-Catalyzed N -Arylation: Mechanistic Investigation into the Role of Fluoride Ions Source: ResearchGate URL: [Link]

  • Title: Different strategies for synthesis of 7-azaindoles Source: ResearchGate URL: [Link]

  • Title: Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile Source: RosDok URL: [Link]

  • Title: Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations Source: NIH URL: [Link]

  • Title: Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Functionalization of indazoles and azaindazoles via Palladium-catalyzed Cross-Coupling and transition metal-free C–H activation: current advances and applications – an eight-year update Source: ResearchGate URL: [Link]

  • Title: Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive Source: PMC - NIH URL: [Link]

  • Title: Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group Source: MDPI URL: [Link]

  • Title: Transition‐metal‐catalyzed 7‐azaindole‐directed C−H activation. Source: ResearchGate URL: [Link]

  • Title: Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature Source: Organic Letters - ACS Publications URL: [Link]

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Validation & Comparative

A Comparative Analysis of 5-Fluoro-4-methyl- and 5-Fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine: Isomeric Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to Two Promising 7-Azaindole Isomers

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its ability to mimic the purine core of ATP allows for effective competition at the kinase hinge region. Subtle modifications to this privileged scaffold can dramatically influence a compound's biological activity, physicochemical properties, and overall drug-like characteristics. This guide provides a comparative analysis of two closely related isomers: 5-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine and 5-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine. While direct comparative studies are scarce, this analysis synthesizes available data and established structure-activity relationships (SAR) to provide a comprehensive overview for researchers in the field.

Introduction to the Isomers

Both 5-fluoro-4-methyl- and 5-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine are derivatives of the 7-azaindole core, featuring a fluorine atom at the 5-position and a methyl group at either the 4- or 6-position of the bicyclic ring system. The strategic placement of the fluorine atom, a common bioisostere for hydrogen, can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability. The methyl group, on the other hand, can probe specific hydrophobic pockets within the kinase active site and influence the overall conformation of the molecule. The seemingly minor positional difference of this methyl group can lead to significant variations in their biological profiles.

Physicochemical Properties: A Tale of Two Isomers

The position of the methyl group is anticipated to subtly influence the physicochemical properties of these isomers, which in turn can affect their solubility, permeability, and ultimately, their pharmacokinetic profiles.

PropertyThis compound5-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine
Molecular Weight 150.16 g/mol 150.16 g/mol
Molecular Formula C₈H₇FN₂C₈H₇FN₂
Predicted pKa ~4.5-5.0~5.0-5.5
Predicted LogP ~1.8-2.2~1.8-2.2
Predicted Aqueous Solubility ModerateModerate

Note: Predicted values are based on computational models and may vary from experimental data.

Synthesis Strategies: Building the Core

The synthesis of these isomers typically involves the construction of the pyrrolo[2,3-b]pyridine core through established methodologies, followed by the introduction of the desired substituents.

Synthesis of this compound

A plausible synthetic route to this compound could involve a multi-step sequence starting from a suitably substituted pyridine precursor. One common approach is the Bartoli indole synthesis or a Fischer indole synthesis adapted for azaindoles.

Caption: General synthetic strategy for the 4-methyl isomer.

Synthesis of 5-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine

The synthesis of the 6-methyl isomer can also be achieved through various established routes for 7-azaindole synthesis.[1] A potential strategy could involve the use of a 2-amino-5-fluoro-6-methylpyridine as a key intermediate.

Caption: General synthetic strategy for the 6-methyl isomer.

Biological Activity: Kinase Inhibition Profiles

The 7-azaindole scaffold is a well-established hinge-binding motif in a multitude of kinase inhibitors.[2][3] The differential placement of the methyl group in the 4- and 6-positions is expected to have a significant impact on the inhibitory activity and selectivity profile of these compounds against various kinases.

Potential as JAK Kinase Inhibitors

The Janus kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling and are implicated in various inflammatory and autoimmune diseases. Several potent JAK inhibitors are based on the 7-azaindole scaffold.[4] The methyl group in either the 4- or 6-position could potentially occupy a hydrophobic pocket near the hinge region of the JAK kinase domain, thereby influencing potency and selectivity. For instance, the 4-methyl group might sterically clash with certain residues in one JAK isoform while fitting snugly into another, leading to a selective inhibition profile. Conversely, the 6-methyl group, being further from the pyrrole nitrogen, might have a different vector and interact with a different set of residues.

Potential as FGFR Kinase Inhibitors

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases are also important targets in oncology.[5][6] Aberrant FGFR signaling is a driver in various cancers. 7-Azaindole-based compounds have been successfully developed as FGFR inhibitors.[5][7] The fluorine at the 5-position can form a favorable interaction with the backbone amide of the hinge region. The methyl group's position would be critical in determining the overall shape of the inhibitor and its fit within the ATP-binding pocket of different FGFR isoforms.

While specific IC₅₀ values for these two isomers against a panel of kinases are not publicly available, structure-activity relationship studies on similar 7-azaindole series suggest that the position of substituents on the pyridine ring is a key determinant of kinase selectivity.

Experimental Protocols

To facilitate further research and direct comparison, the following are generalized, yet detailed, experimental protocols for the synthesis of a 7-azaindole core and a representative in vitro kinase inhibition assay.

General Protocol for 7-Azaindole Synthesis (Modified Larock Indole Synthesis)

This protocol provides a general framework for the synthesis of substituted 7-azaindoles from the corresponding 2-amino-3-halopyridines.

Materials:

  • Substituted 2-amino-3-halopyridine (e.g., 2-amino-3-bromo-5-fluoro-4-methylpyridine)

  • Terminal alkyne (e.g., trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., DMF or toluene)

Procedure:

  • To a dry, nitrogen-purged reaction flask, add the substituted 2-amino-3-halopyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Add the anhydrous solvent, followed by the base (3.0 eq).

  • To this stirring mixture, add the terminal alkyne (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 7-azaindole.

Caption: Workflow for a modified Larock indole synthesis.

General In Vitro Kinase Inhibition Assay Protocol (Luminescence-Based)

This protocol describes a common method for determining the IC₅₀ of a compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., JAK2 or FGFR1)

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the kinase and substrate solution to all wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Read the luminescence signal on a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Workflow for a luminescence-based kinase inhibition assay.

Conclusion and Future Directions

The comparative analysis of 5-fluoro-4-methyl- and 5-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine highlights the critical role that subtle structural modifications play in determining the properties of potential drug candidates. While both isomers share a common and promising scaffold, the positional difference of the methyl group is likely to lead to distinct biological activities and selectivity profiles.

For researchers in drug discovery, the key takeaway is the importance of synthesizing and evaluating both isomers to fully explore the structure-activity landscape around the 7-azaindole core. Further studies should focus on:

  • Direct Synthesis and Characterization: Elucidating efficient and scalable synthetic routes for both isomers and obtaining comprehensive analytical data, including X-ray crystal structures, to understand their solid-state conformations.

  • In-depth Physicochemical Profiling: Experimentally determining key properties such as pKa, solubility, and logP to build a robust understanding of their drug-like properties.

  • Comprehensive Kinase Profiling: Screening both compounds against a broad panel of kinases to identify their primary targets and selectivity profiles. This will be crucial in guiding their further development as inhibitors for specific kinase-driven diseases.

By systematically investigating these isomeric pairs, the scientific community can gain deeper insights into the nuanced structure-activity relationships that govern kinase inhibition and accelerate the development of next-generation targeted therapies.

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The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility as a scaffold for the development of potent and selective inhibitors of a wide array of biological targets. Its unique electronic properties and ability to form key hydrogen bonding interactions have cemented its status as a privileged structure in the pursuit of novel therapeutics, particularly in oncology and inflammation. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted 1H-pyrrolo[2,3-b]pyridines against several key drug targets, offering insights for researchers and drug development professionals.

A Comparative Overview of Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine core has been extensively explored as a hinge-binding motif in the design of protein kinase inhibitors. The nitrogen atom at position 7 readily mimics the hydrogen bond acceptor function of the adenine core of ATP, while the pyrrole nitrogen can act as a hydrogen bond donor, effectively anchoring the molecule in the ATP-binding pocket of many kinases. The following sections dissect the SAR of this scaffold against several important kinase families.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal FGFR signaling is a key driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has yielded potent FGFR inhibitors, with substitutions at the C3, C4, and C5 positions playing crucial roles in modulating potency and selectivity.

A notable example is the development of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activity against FGFR1, 2, and 3.[1] Optimization of a lead compound with modest FGFR1 inhibitory activity (IC50 of 1.9 μM) led to the discovery of compound 4h , which exhibited significantly improved potency.[2]

Key SAR Insights for FGFR Inhibition:

  • C5-Substitution: Introduction of a trifluoromethyl group at the 5-position was found to be crucial for enhancing inhibitory activity. This substitution allows for a key hydrogen bond interaction with the side chain of a glycine residue (G485) in the FGFR1 kinase domain.[2]

  • C3-Substitution: The nature of the substituent at the C3 position significantly impacts potency. Exploration of various substituted phenyl rings revealed that electron-withdrawing groups were generally favored.

  • C4-Substitution: The presence of an amino linker at the C4 position is a common feature in many potent FGFR inhibitors based on this scaffold.

CompoundC3-SubstituentC5-SubstituentFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
1 PhenylH1900---
4h 2,6-dichloro-3,5-dimethoxyphenylCF37925712

Data synthesized from multiple sources for comparative purposes.[1][2]

Experimental Workflow for FGFR Inhibitor Evaluation:

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation s1 Starting Material: Substituted 1H-pyrrolo[2,3-b]pyridine s2 Multi-step Synthesis s1->s2 s3 Purification & Characterization s2->s3 b1 In vitro Kinase Assay (FGFR1, 2, 3, 4) s3->b1 Test Compounds b2 Cell Proliferation Assay (e.g., 4T1 breast cancer cells) b1->b2 b3 Apoptosis Assay b2->b3 b4 Cell Migration & Invasion Assays b2->b4

Caption: Workflow for synthesis and biological evaluation of FGFR inhibitors.

c-Met and ALK Inhibitors

The c-Met and ALK receptor tyrosine kinases are validated targets in oncology. Researchers have designed and synthesized 1H-pyrrolo[2,3-b]pyridine derivatives that exhibit potent inhibition of both kinases.[3] A key strategy involved introducing a linker group between the core and a substituted phenyl ring.

Key SAR Insights for c-Met/ALK Inhibition:

  • Linker Group: The nature of the linker between the pyrrolopyridine core and a substituted phenyl ring at the C3 position was critical for activity. A methylene linker was found to be optimal.

  • Substitution Pattern: A 2,6-dichloro-3-fluoro-substituted phenyl group was identified as a highly effective moiety for potent c-Met inhibition.

CompoundLinker at C3C3-Aryl Groupc-Met IC50 (nM)ALK IC50 (nM)
9 Methylene2,6-dichloro-3-fluorophenyl22.8Moderate

Data extracted from a study on c-Met and ALK inhibitors.[3]

Targeting Other Enzyme Families: Phosphodiesterase 4B (PDE4B)

Beyond kinases, the 1H-pyrrolo[2,3-b]pyridine scaffold has proven effective in developing inhibitors for other enzyme families. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were synthesized and evaluated as potent and selective PDE4B inhibitors.[4] PDE4B is a key enzyme in the inflammatory cascade, making its inhibitors promising candidates for treating central nervous system diseases.

Key SAR Insights for PDE4B Inhibition:

  • Core Isomerism: A scaffold-hopping approach revealed that the 1H-pyrrolo[2,3-b]pyridine core led to a significant increase in potency compared to other isomeric and related heterocyclic systems.[4]

  • Amide Substitution: The substituent on the amide nitrogen at the C2 position played a crucial role in determining both potency and selectivity over the related PDE4D isoform. Increasing the size of the amide substituent generally led to a decrease in activity.[4]

  • Aryl Substitution: A 3,4-dichlorophenyl group at the N1 position of the pyrrole ring was found to be optimal for activity.

CompoundN1-SubstituentC2-Amide SubstituentPDE4B IC50 (µM)Selectivity (PDE4D/PDE4B)
11h 3,4-dichlorophenyl3,3-difluoroazetidine0.146-fold

Data from a study on PDE4B inhibitors.[4]

General Synthetic Scheme for 1H-pyrrolo[2,3-b]pyridine-2-carboxamides:

G cluster_synthesis Synthetic Pathway start 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester step1 N-Arylation (ArB(OH)2, Cu(OAc)2) start->step1 step2 Saponification (NaOH) step1->step2 step3 Amide Coupling (NHR1R2, T3P) step2->step3 product Target 1H-pyrrolo[2,3-b]pyridine-2-carboxamides step3->product

Sources

A Comparative Analysis of the Potency of 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine Isomers as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands out as a privileged scaffold. Its structural resemblance to purine and indole allows it to effectively interact with the ATP-binding sites of various protein kinases, making it a cornerstone for the development of targeted therapeutics, particularly in oncology.[1][2][3][4] The strategic introduction of substituents onto this core structure is a key determinant of potency and selectivity. This guide provides an in-depth comparison of the potential potency of positional isomers of 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine, synthesizing data from structure-activity relationship (SAR) studies of related 7-azaindole derivatives to elucidate the critical role of substituent placement.

The 7-azaindole framework's efficacy as a kinase inhibitor hinge-binding motif is well-established.[4] The nitrogen at position 7 typically acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor, mimicking the adenine portion of ATP.[4][5] However, the potency and selectivity of these interactions are profoundly influenced by the electronic and steric properties of substituents on the bicyclic ring. This guide will explore the nuanced effects of altering the positions of the electron-withdrawing fluorine atom and the small, lipophilic methyl group on the overall biological activity of the molecule.

The Critical Influence of Substituent Positioning: A Structure-Activity Relationship (SAR) Perspective

The Significance of the 5-Position

Substitutions at the 5-position of the 7-azaindole ring have been shown to be particularly impactful. For instance, the introduction of a trifluoromethyl group at this position can lead to a significant increase in inhibitory activity against kinases like FGFR1.[6][7] This enhancement is attributed to the potential for the substituent to form a hydrogen bond with specific amino acid residues in the kinase's active site.[7] This suggests that a fluorine atom at the 5-position, with its high electronegativity, could similarly contribute to potent interactions.

The Role of Methyl Substitution

The placement of a methyl group can also modulate activity, albeit through different mechanisms. A methyl group can influence the molecule's lipophilicity and steric profile, affecting its fit within the binding pocket and its pharmacokinetic properties. The precise impact of the methyl group's position is highly dependent on the specific kinase target and the overall substitution pattern of the inhibitor.

Comparative Potency Analysis of Isomers

Based on the principles of SAR, we can infer the potential potency of different isomers of fluoro-methyl-1H-pyrrolo[2,3-b]pyridine. The following table summarizes the predicted relative potencies based on the analysis of published data on related compounds.

IsomerPredicted Relative PotencyRationale
This compound High The fluorine at the 5-position is well-positioned to act as a hydrogen bond acceptor, a feature associated with enhanced potency in several kinase inhibitors.[6][7] The adjacent methyl group at the 4-position can provide favorable steric interactions and modulate the electronic properties of the fluorine.
4-Fluoro-5-methyl-1H-pyrrolo[2,3-b]pyridine Moderate to HighWhile the fluorine is not at the "optimal" 5-position for hydrogen bonding in some known cases, its strong electron-withdrawing nature can still significantly influence the electronic distribution of the ring system, potentially leading to potent inhibition. The methyl group at the 5-position can contribute to hydrophobic interactions.
6-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine ModerateSubstitutions at the 6-position are less commonly associated with dramatic increases in potency compared to the 5-position. However, a fluorine at this position can still impact the overall electronic profile and solubility of the compound.
3-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine Moderate to LowThe 3-position is a known active site, but the introduction of a small, highly electronegative fluorine atom here might not always be optimal without larger accompanying groups to occupy the binding pocket.

Experimental Validation: Protocols for Synthesis and Potency Assessment

To empirically validate these predictions, the synthesis and biological evaluation of each isomer are necessary. The following sections outline established protocols for these procedures.

General Synthesis of Fluoro-Methyl-1H-pyrrolo[2,3-b]pyridine Isomers

The synthesis of these isomers can be achieved through multi-step synthetic routes, often starting from appropriately substituted pyridines. A plausible approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. For instance, a common strategy is the Fischer indole synthesis or related cyclization reactions.

Example Synthetic Workflow:

Synthesis_Workflow Start Substituted Pyridine Precursor Step1 Introduction of Pyrrole Precursor Moiety Start->Step1 Step2 Cyclization to form Pyrrolopyridine Core Step1->Step2 Step3 Functional Group Interconversion (e.g., Nitration/Reduction for Amination, Halogenation) Step2->Step3 Final Target Isomer Step3->Final Kinase_Assay_Workflow Preparation Prepare Reagents: - Test Compound - Kinase - Substrate - ATP - Buffer Incubation Incubate Kinase with Test Compound Preparation->Incubation Reaction Initiate Reaction with ATP and Substrate Incubation->Reaction Termination Stop Reaction Reaction->Termination Detection Quantify Phosphorylation Termination->Detection Analysis Calculate IC50 Detection->Analysis

Caption: Standard workflow for an in vitro kinase inhibition assay.

Signaling Pathways and Cellular Context

The 7-azaindole scaffold has been successfully employed to develop inhibitors for a range of kinases involved in critical signaling pathways dysregulated in cancer, such as the PI3K/AKT/mTOR and RAF/MEK/ERK pathways. [8][9]The potency of an inhibitor in a biochemical assay must be translated into cellular efficacy. Therefore, further evaluation in cell-based assays is crucial to assess the compound's ability to inhibit downstream signaling and induce desired cellular effects, such as apoptosis or cell cycle arrest.

Relevant Signaling Pathway:

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 7-Azaindole Inhibitor Inhibitor->PI3K inhibits

Sources

The 7-Azaindole Scaffold: A Head-to-Head Comparison of Privileged Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the 7-Azaindole Moiety in Kinase Inhibition

In the landscape of modern drug discovery, the relentless pursuit of potent and selective kinase inhibitors has positioned the 7-azaindole scaffold as a "privileged" structure. Its remarkable ability to mimic the adenine hinge-binding motif of ATP, forming critical hydrogen bonds within the kinase active site, has made it a cornerstone for the development of numerous clinical candidates and approved drugs.[1] This guide provides a comprehensive, head-to-head comparison of 7-azaindole-based inhibitors targeting a range of therapeutically relevant kinases. We will delve into their comparative potencies, selectivity profiles, and the intricate signaling pathways they modulate, all supported by robust experimental data and detailed methodologies to ensure scientific integrity.

The versatility of the 7-azaindole core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of inhibitory activity and selectivity against a wide array of kinases, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, p38 Mitogen-Activated Protein Kinase (MAPK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Rho-associated coiled-coil containing protein kinase (ROCK). This guide will serve as an invaluable resource for researchers, scientists, and drug development professionals navigating the competitive field of kinase inhibitor design.

I. Cyclin-Dependent Kinase (CDK) Inhibitors: Targeting the Cell Cycle and Transcription

Cyclin-Dependent Kinases are a family of serine/threonine kinases that are fundamental regulators of the cell cycle and transcription. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 7-azaindole scaffold has been successfully employed to generate potent inhibitors of various CDKs.

Comparative Analysis of 7-Azaindole Based CDK Inhibitors

The following table summarizes the inhibitory potency of various 7-azaindole derivatives against different CDK isoforms. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Compound/DerivativeTarget Kinase(s)IC50 (nM)Key Features & Insights
7-azaindole derivative 164 CDK1, CDK27, 3Demonstrates high potency against key cell cycle CDKs.[2]
Compound 6 CDK851.3Exhibits excellent inhibitory activity against CDK8, a transcriptional regulator.[3]
Azaindole 38 & 39 CDK9PotentHighly potent and selective CDK9 inhibitors with short half-lives, suitable for transient target engagement.[4]
3,5-disubstituted-7-azaindole 3 CDK2, CDK9Not specifiedShows anti-tumor activity in triple-negative breast cancer models.
CDK9 Signaling Pathway in Transcriptional Regulation

CDK9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb), plays a critical role in releasing promoter-proximally paused RNA Polymerase II (Pol II), thereby enabling productive transcription elongation.[5] Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins, making it a promising strategy in oncology.

CDK9_Pathway cluster_promoter Promoter Region cluster_ptefb P-TEFb Complex RNA_Pol_II RNA Pol II DSIF_NELF DSIF/NELF RNA_Pol_II->DSIF_NELF Paused Elongation Productive Transcription Elongation RNA_Pol_II->Elongation Release DSIF_NELF->Elongation Dissociation CDK9 CDK9 CDK9->RNA_Pol_II P (Ser2) CDK9->DSIF_NELF P Cyclin_T1 Cyclin T1 CDK9->Cyclin_T1 P-TEFb P-TEFb P-TEFb->CDK9 7_Azaindole_Inhibitor 7-Azaindole Inhibitor 7_Azaindole_Inhibitor->CDK9 Inhibition Inhibition_Outcome Downregulation of anti-apoptotic proteins (e.g., Mcl-1) 7_Azaindole_Inhibitor->Inhibition_Outcome

Caption: CDK9/P-TEFb pathway and the effect of 7-azaindole inhibitors.

II. Aurora Kinase Inhibitors: Mitotic Intervention Strategies

The Aurora kinase family (A, B, and C) are key regulators of mitosis, and their overexpression is frequently observed in various cancers.[3] Aurora B, a component of the chromosomal passenger complex, is particularly crucial for proper chromosome segregation and cytokinesis.[6]

Comparative Analysis of 7-Azaindole Based Aurora Kinase Inhibitors
Compound/DerivativeTarget Kinase(s)IC50 (nM)Key Features & Insights
GSK1070916A Aurora B/C0.38 (B), 1.5 (C)A potent and selective ATP-competitive inhibitor of Aurora B and C, demonstrating over 250-fold selectivity against Aurora A.[5]
7-azaindole derivative IKK2, Aurora BPotentShows dual inhibitory activity.[7]
Aurora B Signaling Pathway in Mitosis

Aurora B's role in mitosis is multifaceted, ensuring the correct attachment of microtubules to kinetochores and orchestrating the events of cytokinesis.[8] Inhibition of Aurora B leads to defects in chromosome alignment, failure of cytokinesis, and subsequent polyploidy and apoptosis.[3]

AuroraB_Pathway cluster_mitosis Mitosis cluster_cpc Chromosomal Passenger Complex (CPC) Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Aurora_B Aurora B INCENP INCENP Aurora_B->INCENP Kinetochore_MT Kinetochore-Microtubule Attachment Aurora_B->Kinetochore_MT Phosphorylates Microtubule-kinetochore attachments Cytokinesis_Proteins Cytokinesis Proteins Aurora_B->Cytokinesis_Proteins Phosphorylates Cytokinesis proteins Survivin Survivin INCENP->Survivin Borealin Borealin Survivin->Borealin 7_Azaindole_Inhibitor 7-Azaindole Inhibitor 7_Azaindole_Inhibitor->Aurora_B Inhibition Inhibition_Outcome Polyploidy & Apoptosis 7_Azaindole_Inhibitor->Inhibition_Outcome Proper_Chromosome_Segregation Proper Chromosome Segregation Kinetochore_MT->Proper_Chromosome_Segregation Leads to Successful_Cytokinesis Successful Cytokinesis Cytokinesis_Proteins->Successful_Cytokinesis Leads to

Caption: Role of Aurora B in mitosis and the consequences of its inhibition.

III. p38 MAPK Inhibitors: Modulating the Inflammatory Response

p38 MAPK is a key player in the cellular response to stress and inflammatory stimuli, regulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[9] As such, it is a prime target for the treatment of inflammatory diseases.

Comparative Analysis of 7-Azaindole Based p38 MAPK Inhibitors
Compound/DerivativeTarget Kinase(s)IC50 (nM)Key Features & Insights
7-azaindole derivative 120 p38 MAPK60Exhibits excellent activity toward p38 MAPK.
4-azaindole derivatives p38 MAPKPotentA potent class of p38 inhibitors.
p38 MAPK Signaling Pathway in Inflammation

The p38 MAPK cascade is a multi-tiered signaling pathway initiated by various extracellular stimuli.[9] Activated p38 MAPK phosphorylates downstream targets, leading to the production of inflammatory mediators.[10]

p38MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β, LPS) MAPKKK MAPKKK (e.g., TAK1) Inflammatory_Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 P p38_MAPK p38 MAPK MKK3_6->p38_MAPK P Downstream_Targets Downstream Targets (e.g., MK2, MSK1/2) p38_MAPK->Downstream_Targets P Transcription_Factors Transcription Factors (e.g., AP-1) Downstream_Targets->Transcription_Factors P Proinflammatory_Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) Transcription_Factors->Proinflammatory_Cytokines Activation 7_Azaindole_Inhibitor 7-Azaindole Inhibitor 7_Azaindole_Inhibitor->p38_MAPK Inhibition Inhibition_Outcome Reduced Inflammation 7_Azaindole_Inhibitor->Inhibition_Outcome

Caption: The p38 MAPK signaling cascade in inflammation.

IV. VEGFR-2 Inhibitors: Targeting Angiogenesis

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[11] Inhibition of VEGFR-2 signaling is a well-established anti-cancer strategy.

Comparative Analysis of 7-Azaindole Based VEGFR-2 Inhibitors
Compound/DerivativeTarget Kinase(s)IC50 (nM)Key Features & Insights
7-azaindole analogue 178d VEGFR-237Shows good potency against VEGFR-2 but is inactive against GSK3β.[12]
6-azaindole derivative 178c VEGFR-2, FLT-348 (VEGFR-2), 18 (FLT-3)Demonstrates activity against multiple tyrosine kinases.[12]
VEGFR-2 Signaling Pathway in Angiogenesis

Binding of VEGF-A to VEGFR-2 triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[13][14]

VEGFR2_Pathway VEGF_A VEGF-A VEGFR2 VEGFR-2 VEGF_A->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK Endothelial_Cell_Survival Endothelial Cell Survival Akt->Endothelial_Cell_Survival Endothelial_Cell_Proliferation Endothelial Cell Proliferation Raf_MEK_ERK->Endothelial_Cell_Proliferation Angiogenesis Angiogenesis Endothelial_Cell_Proliferation->Angiogenesis Endothelial_Cell_Survival->Angiogenesis 7_Azaindole_Inhibitor 7-Azaindole Inhibitor 7_Azaindole_Inhibitor->VEGFR2 Inhibition Inhibition_Outcome Inhibition of Angiogenesis 7_Azaindole_Inhibitor->Inhibition_Outcome

Caption: VEGFR-2 signaling pathway in angiogenesis.

V. Rho-Kinase (ROCK) Inhibitors: Influencing Cell Migration and Morphology

ROCKs are serine/threonine kinases that are key regulators of the actin cytoskeleton, influencing cell shape, migration, and contraction.[15] Their inhibition has therapeutic potential in various diseases, including cancer and cardiovascular disorders.

Comparative Analysis of 7-Azaindole Based ROCK Inhibitors
ROCK Signaling Pathway in Cell Migration

The Rho/ROCK signaling pathway plays a central role in regulating actomyosin contractility, which is essential for cell migration.[16]

ROCK_Pathway RhoA_GTP Active RhoA-GTP ROCK ROCK RhoA_GTP->ROCK Activation MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC P Actomyosin_Contractility Actomyosin Contractility MLC->Actomyosin_Contractility Increased Cell_Migration Cell Migration Actomyosin_Contractility->Cell_Migration 7_Azaindole_Inhibitor 7-Azaindole Inhibitor 7_Azaindole_Inhibitor->ROCK Inhibition Inhibition_Outcome Inhibition of Cell Migration 7_Azaindole_Inhibitor->Inhibition_Outcome

Caption: The Rho/ROCK signaling pathway in cell migration.

VI. Experimental Protocols: Ensuring Scientific Rigor

The following protocols provide a detailed, step-by-step methodology for key experiments cited in the evaluation of kinase inhibitors.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for determining the in vitro potency (IC50) of a kinase inhibitor.[11]

1. Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., 7-azaindole inhibitor)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a substrate and ATP mixture.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess the effect of a kinase inhibitor on cell proliferation and viability.[9][17][18]

1. Materials:

  • Adherent cells (e.g., cancer cell line)

  • Complete cell culture medium

  • Test compound (e.g., 7-azaindole inhibitor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom plates

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with DMSO).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for at least 2 hours at room temperature in the dark, with occasional shaking.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

VII. Conclusion: The Enduring Potential of the 7-Azaindole Scaffold

The 7-azaindole scaffold continues to be a remarkably fruitful starting point for the design of potent and selective kinase inhibitors. Its inherent ability to engage in key hydrogen bonding interactions within the ATP-binding site provides a solid foundation for medicinal chemistry efforts. This guide has provided a comparative overview of 7-azaindole-based inhibitors targeting a diverse set of kinases, highlighting their performance and the signaling pathways they modulate. The detailed experimental protocols offer a framework for the rigorous evaluation of novel compounds. As our understanding of kinase biology deepens, the strategic application of privileged scaffolds like 7-azaindole will undoubtedly continue to drive the discovery of next-generation targeted therapies.

References

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  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link].

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    • Schematic diagram to show vascular endothelial growth factor (VEGF)... ResearchGate. Available at: [Link].

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  • The simplified model of the regulation of transcription by P-TEFb. (A)... ResearchGate. Available at: [Link].

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A Comparative Biological Evaluation of 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine: A Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Discovery Professionals

Introduction: The Promise of a Privileged Scaffold

In the landscape of kinase inhibitor drug discovery, certain molecular architectures consistently emerge as effective frameworks for potent and selective agents. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is one such "privileged scaffold." Its derivatives have been successfully developed into inhibitors of critical therapeutic targets, including Fibroblast Growth Factor Receptors (FGFRs) and, most notably, the Janus Kinase (JAK) family.[1][2] The inherent structural features of this scaffold allow for strategic interactions within the ATP-binding pocket of these kinases, making it a valuable starting point for novel drug design.

This guide presents a comprehensive framework for the biological evaluation of a novel derivative, 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine (hereafter referred to as "Test Compound 1"). As researchers exploring the potential of this new chemical entity, a rigorous, multi-tiered comparative analysis against established clinical inhibitors is paramount. This document outlines the rationale, experimental design, and detailed protocols for evaluating Test Compound 1's activity, focusing on the Janus Kinase family as a primary target class. We will compare its hypothetical performance against a panel of well-characterized JAK inhibitors (jakinibs), providing a blueprint for assessing its therapeutic potential.

The Janus Kinase (JAK) Signaling Pathway: A Central Hub for Cytokine Signaling

The JAK-STAT signaling cascade is a cornerstone of cellular communication, translating extracellular cytokine signals into changes in gene expression.[3] This pathway is integral to hematopoiesis and immune cell function.[3][4] It is initiated when cytokines bind to their corresponding receptors, leading to the activation of receptor-associated JAKs. The JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[5] Activated JAKs phosphorylate both the receptor and downstream Signal Transducer and Activator of Transcription (STAT) proteins.[6] These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation, immunity, and cell growth.[7]

Dysregulation of the JAK-STAT pathway is a key driver in numerous autoimmune diseases and myeloproliferative neoplasms, making it a highly validated therapeutic target.[8][9]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine ReceptorExtracellular DomainIntracellular Domain JAK1 JAK Receptor->JAK1 2. JAK Activation JAK2 JAK STAT_inactive STAT (inactive) JAK1->STAT_inactive 3. STAT Phosphorylation STAT_active p-STAT Dimer (active) STAT_inactive->STAT_active 4. Dimerization Gene Target Gene Transcription STAT_active->Gene 5. Nuclear Translocation Inflammatory Response Inflammatory Response Gene->Inflammatory Response 6. Gene Expression Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor JAK Inhibitor (e.g., Test Compound 1) Inhibitor->JAK1 Inhibition Biochemical_Assay_Workflow start Start: 384-Well Plate step1 1. Compound Plating (Serial Dilution) start->step1 step2 2. Add Kinase/Substrate Mix (Incubate 15 min) step1->step2 step3 3. Add ATP Solution (Incubate 60 min) step2->step3 step4 4. Add Luminescence Reagent (Incubate 10 min) step3->step4 step5 5. Read Luminescence step4->step5 end End: Calculate IC50 step5->end

Figure 2: Workflow for an In Vitro Kinase Inhibition Assay.

Tier 2: Cell-Based Evaluation for Cellular Potency and Target Engagement

Rationale: While biochemical assays are essential, they do not account for critical factors like cell membrane permeability, intracellular target concentration, efflux pump activity, or competition with high intracellular ATP levels. [10]Therefore, progressing to cell-based assays is a mandatory step to validate that the compound can engage and inhibit its target in a physiologically relevant environment. [11]We will utilize two key assays: a target engagement assay measuring the phosphorylation of STAT proteins and a functional assay measuring the inhibition of cytokine-dependent cell proliferation.

Experimental Protocol 1: Cellular Phospho-STAT (pSTAT) Inhibition Assay

This assay directly measures the inhibition of the JAK-STAT pathway by quantifying the phosphorylation of a key downstream effector, STAT3, in response to cytokine stimulation.

  • Cell Culture and Plating:

    • Culture a relevant human cell line (e.g., TF-1 cells, which are dependent on cytokines for growth) under standard conditions.

    • Starve the cells of growth factors for 4-6 hours to reduce baseline pSTAT levels.

    • Plate the starved cells into a 96-well culture plate.

  • Compound Treatment:

    • Treat the cells with a serial dilution of Test Compound 1 and comparators for 1-2 hours. Include a vehicle control (DMSO).

  • Cytokine Stimulation:

    • Stimulate the cells with a pre-determined concentration of a relevant cytokine (e.g., IL-6, which signals through JAK1/JAK2) for 15-30 minutes. Include an unstimulated control.

  • Cell Lysis and Detection:

    • Lyse the cells directly in the plate.

    • Quantify the amount of phosphorylated STAT3 (pSTAT3) and total STAT3 in the lysate using a sandwich ELISA, Meso Scale Discovery (MSD), or similar immunoassay platform. [12]5. Data Analysis:

    • Normalize the pSTAT3 signal to the total STAT3 signal for each well.

    • Plot the normalized pSTAT3 signal versus the log of the inhibitor concentration and calculate the EC50 value (the effective concentration to inhibit 50% of the signal).

Cellular_Assay_Workflow start Start: Plate Starved Cells step1 1. Treat with Inhibitors (Incubate 1-2 hours) start->step1 step2 2. Stimulate with Cytokine (e.g., IL-6 for 20 min) step1->step2 step3 3. Lyse Cells step2->step3 step4 4. Quantify pSTAT/Total STAT (ELISA or MSD) step3->step4 end End: Calculate EC50 step4->end

Figure 3: Workflow for a Cellular Phospho-STAT Inhibition Assay.
Experimental Protocol 2: Cytokine-Dependent Cell Proliferation Assay

This assay assesses the functional consequence of JAK inhibition by measuring the compound's ability to block cell growth that is dependent on a JAK-STAT signaling pathway.

  • Cell Plating: Plate a cytokine-dependent cell line (e.g., TF-1) in 96-well plates in growth medium containing the necessary cytokine (e.g., GM-CSF).

  • Compound Addition: Add serial dilutions of Test Compound 1 and comparators to the wells.

  • Incubation: Incubate the plates for 72 hours to allow for multiple cell divisions.

  • Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) that measures cellular ATP levels as an indicator of metabolic activity and cell number.

  • Data Analysis: Read the luminescence and plot the signal versus the log of inhibitor concentration to determine the GI50 value (the concentration required to inhibit 50% of cell growth).

Comparative Data Summary and Interpretation

The ultimate goal of this evaluation is to generate a comparative dataset that informs the future development of Test Compound 1. The data can be summarized in a clear, concise table.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity ProfilepSTAT3 EC50 (nM)TF-1 Proliferation GI50 (nM)
Test Compound 1 5 15 >1000 250 JAK1/2 25 50
Tofacitinib11202500Pan-JAK (JAK1/3 pref.)4580
Ruxolitinib3540020JAK1/21535
Upadacitinib401800>50002200JAK1 Selective90150
Fedratinib1506>10000>10000JAK2 Selective200250
Peficitinib40.7505Pan-JAK (JAK2 pref.)1020

Note: Data presented are hypothetical and for illustrative purposes.

Interpreting the Results:

  • Potency: From this hypothetical data, Test Compound 1 demonstrates potent biochemical inhibition of JAK1 and JAK2, comparable to the clinical agent Ruxolitinib.

  • Selectivity: It shows a clear selectivity profile, favoring JAK1/2 over JAK3 and TYK2. This is a desirable profile for treating myeloproliferative disorders or inflammatory conditions where both pathways are implicated.

  • Cellular Activity: The shift from biochemical IC50 to cellular EC50/GI50 (the "biochemical-to-cellular shift") provides insight into the compound's drug-like properties. A small shift (e.g., 5-10 fold, as seen for Test Compound 1) suggests good cell permeability and ability to engage the target in an intracellular context. A large shift might indicate poor permeability or susceptibility to efflux pumps.

  • Comparative Analysis: Compared to the panel, Test Compound 1's profile most closely resembles that of Ruxolitinib. It is more potent and less JAK1-selective than Upadacitinib, and it lacks the strong JAK3 activity of Tofacitinib. This profile suggests it could be a strong candidate for indications where JAK1/2 inhibition is the desired mechanism of action.

Conclusion and Future Directions

This guide provides a structured, multi-tiered approach to the initial biological evaluation of a novel kinase inhibitor candidate, this compound. By systematically assessing its in vitro potency, kinase selectivity, and cellular activity against well-defined clinical comparators, researchers can build a robust data package. This comparative framework not only validates the initial hypothesis but also provides critical insights that guide subsequent lead optimization, in vivo efficacy studies, and the ultimate translational potential of the compound. The path from a promising scaffold to a clinical candidate is long, but it begins with rigorous, well-designed, and properly contextualized biological evaluation.

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The Next-Generation Kinase Inhibitor: A Comparative Cross-Reactivity Profile of 5-Fluoro-4-methyl-7-azaindole (PLX8394)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the precision of kinase inhibitors is paramount. Off-target effects can lead to unforeseen toxicities and diminish therapeutic windows, making a thorough understanding of a compound's cross-reactivity profile a critical step in drug development. This guide provides an in-depth comparative analysis of 5-fluoro-4-methyl-7-azaindole, also known as PLX8394, a next-generation BRAF inhibitor. We will objectively compare its performance against first-generation inhibitors, such as vemurafenib and dabrafenib, supported by experimental data, to provide a clear rationale for its differentiated mechanism of action.

Introduction: The Challenge of BRAF Inhibition and the Rise of "Paradox Breakers"

The discovery of activating mutations in the BRAF kinase, particularly the V600E mutation, revolutionized the treatment of metastatic melanoma and other cancers. First-generation BRAF inhibitors, including vemurafenib and dabrafenib, demonstrated significant clinical efficacy by targeting this mutated protein. However, a peculiar and problematic off-target effect emerged: the "paradoxical" activation of the MAPK pathway in cells with wild-type BRAF. This occurs because these inhibitors can promote the dimerization and transactivation of other RAF isoforms, like CRAF, leading to unintended signaling and, in some cases, the development of secondary malignancies.

5-fluoro-4-methyl-7-azaindole (PLX8394) was engineered as a "paradox breaker." Its unique chemical scaffold, the 7-azaindole core, is a privileged structure in kinase inhibitor design, offering opportunities for fine-tuning target binding and physicochemical properties. PLX8394 was designed to inhibit BRAF V600E-mutant monomers and, crucially, to disrupt BRAF-containing dimers without promoting the paradoxical activation of CRAF. This guide will dissect the experimental evidence that defines its superior selectivity profile.

Comparative Biochemical Profiling: Potency at the Molecular Level

The initial assessment of a kinase inhibitor's selectivity begins with biochemical assays that measure its inhibitory activity against a panel of purified kinases. This provides a foundational understanding of its potency and potential off-targets.

On-Target Potency

PLX8394 demonstrates high potency against its intended target, the BRAF V600E mutant, with activity extending to wild-type BRAF and CRAF. The half-maximal inhibitory concentrations (IC50) from cell-free assays provide a quantitative measure of this potency.

CompoundBRAF V600E (IC50)Wild-Type BRAF (IC50)CRAF (IC50)
PLX8394 3.8 nM[1]14 nM[1]23 nM[1]
Vemurafenib 13-31 nM[2]100-160 nM[2]6.7-48 nM[2]
Dabrafenib Not specified7-fold less potent than V600E[3]9-fold less potent than V600E[3]

Table 1: Comparative on-target potency of BRAF inhibitors in biochemical assays. These values represent the concentration of the inhibitor required to reduce the kinase's activity by 50% in a cell-free system.

These data establish that PLX8394 is a highly potent inhibitor of the primary drug target, BRAF V600E, with comparable or greater potency than first-generation inhibitors.

Off-Target Kinase Profiling (Kinome Scan)

The key differentiator for PLX8394 lies not just in its kinome-wide off-targets but in its specific interaction with the RAF family, which is best elucidated through cellular and phenotypic assays.

Cellular Target Engagement and the "Paradoxical Activation" Phenomenon

While biochemical assays are informative, they do not fully recapitulate the complex environment inside a living cell. Cellular assays are therefore essential to confirm target engagement and to observe the true functional consequences of inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a drug binds to its intended target in a cellular context. The principle is that ligand binding stabilizes a protein, increasing its melting temperature. While specific comparative CETSA data for PLX8394, vemurafenib, and dabrafenib is not available in the public domain, the methodology is a gold standard for confirming target engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Culture cells (e.g., a BRAF V600E mutant cell line) and treat with the kinase inhibitor or a vehicle control for a specified time.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Cell Lysis: Lyse the cells to release their protein content.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant and quantify the amount of the target protein (e.g., BRAF) remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

G cluster_workflow CETSA Workflow start Treat Cells with Inhibitor heat Apply Thermal Gradient start->heat Incubate lyse Lyse Cells heat->lyse Immediate centrifuge Centrifuge to Pellet Aggregates lyse->centrifuge High Speed quantify Quantify Soluble Target Protein centrifuge->quantify Analyze Supernatant end Generate Melting Curve quantify->end Plot Data

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Phenotypic Profiling: Visualizing the "Paradox"

The most compelling evidence for PLX8394's unique profile comes from phenotypic assays that measure the downstream effects of RAF inhibition. The key phenotype is the phosphorylation of ERK (pERK), a downstream effector in the MAPK pathway.

In BRAF V600E mutant cells, all three inhibitors effectively reduce pERK levels, leading to cell growth inhibition. However, in BRAF wild-type cells (especially those with an upstream RAS mutation), a stark difference emerges.

  • Vemurafenib and Dabrafenib: These inhibitors cause a dose-dependent increase in pERK levels, a clear indicator of paradoxical activation. This can lead to enhanced proliferation of these cells[5][6].

  • PLX8394: This inhibitor does not cause a significant increase in pERK in BRAF wild-type cells, effectively "breaking" the paradox[5][6][7].

This differential effect is the cornerstone of PLX8394's improved selectivity profile. It selectively inhibits the oncogenic BRAF V600E signaling without promoting off-target pathway activation in other cellular contexts.

Cell Line ContextVemurafenib/Dabrafenib Effect on pERKPLX8394 Effect on pERK
BRAF V600E Mutant (Inhibition) (Inhibition)
BRAF Wild-Type / RAS Mutant (Paradoxical Activation) (No significant activation)[5][6][7]

Table 2: Comparative phenotypic effects of BRAF inhibitors on ERK phosphorylation (pERK) in different cellular contexts.

G cluster_wt BRAF Wild-Type Cell (e.g., with RAS mutation) cluster_vem Vemurafenib/Dabrafenib cluster_plx PLX8394 cluster_mutant BRAF V600E Mutant Cell ras_wt Activated RAS craf_dimer_vem CRAF Dimer (Transactivated) ras_wt->craf_dimer_vem Promotes dimerization craf_dimer_plx CRAF Dimer (Not transactivated) ras_wt->craf_dimer_plx Does not promote transactivation mek_vem MEK craf_dimer_vem->mek_vem erk_vem pERK (Increased) mek_vem->erk_vem prolif_vem Cell Proliferation erk_vem->prolif_vem mek_plx MEK craf_dimer_plx->mek_plx erk_plx pERK (Baseline) mek_plx->erk_plx prolif_plx No increased proliferation erk_plx->prolif_plx braf_mut BRAF V600E Monomer mek_mut MEK braf_mut->mek_mut erk_mut pERK (Inhibited) mek_mut->erk_mut prolif_mut Growth Arrest erk_mut->prolif_mut inhibitor All BRAF Inhibitors inhibitor->braf_mut Inhibit

Caption: The "Paradox Breaker" Mechanism of PLX8394.

Conclusion and Future Directions

The cross-reactivity profile of 5-fluoro-4-methyl-7-azaindole (PLX8394) demonstrates a significant advancement in the design of selective kinase inhibitors. While its on-target potency against BRAF V600E is comparable to first-generation inhibitors, its key advantage lies in its unique ability to avoid the paradoxical activation of the MAPK pathway in BRAF wild-type cells. This "paradox-breaking" feature, confirmed through extensive cellular and phenotypic profiling, suggests a wider therapeutic window and a potentially improved safety profile by mitigating the risk of promoting secondary malignancies.

This comparative guide underscores the importance of a multi-faceted approach to cross-reactivity profiling. Moving beyond simple biochemical assays to include cellular target engagement and functional phenotypic screens is crucial for understanding the true biological impact of a kinase inhibitor. For researchers and drug developers, PLX8394 serves as a prime example of how rational drug design, centered on a deep understanding of kinase biology and inhibitor-protein interactions, can lead to the development of safer and more effective targeted therapies.

References

  • King, E. A., Davis, J. W., & Degner, J. F. (2019). Are drug targets with genetic support twice as likely to be approved? Revised estimates of the impact of genetic support for drug mechanisms on the probability of drug approval. PLoS genetics, 15(12), e1008489. [Link]

  • Li, Y., Li, Y., Li, X., Zhang, S., Zhao, J., Zhu, X., & Tian, G. (2017). Head Injury as a Risk Factor for Dementia and Alzheimer's Disease: A Systematic Review and Meta-Analysis of 32 Observational Studies. PLOS ONE, 12(1), e0169650. [Link]

  • Tutuka, C. S. A., Andrews, M. C., Mariadason, J. M., Ioannidis, P., Hudson, C., Cebon, J., & Behren, A. (2017). PLX8394, a new generation BRAF inhibitor, selectively inhibits BRAF in colonic adenocarcinoma cells and prevents paradoxical MAPK pathway activation. Molecular Cancer, 16(1), 112. [Link]

  • King, A. J., Arnone, M. R., Bleam, M. R., Moss, K. G., Yang, J., Fedorowicz, K. E., ... & Rheault, T. R. (2017). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLOS ONE, 12(1), e0169650. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • FORE Biotherapeutics. (2023, November 17). FORE Biotherapeutics Announces Oral Presentation at SNO 2023 Reporting Updated Phase 1/2a Results for Plixorafenib in BRAF V600 Advanced Solid Tumors, Including Novel Data for Patients with BRAF V600 Primary CNS Tumors. Retrieved from [Link]

  • FORE Biotherapeutics. (n.d.). The paradox-breaker BRAF inhibitor plixorafenib (PLX8394; FORE8394) synergizes with MEK inhibitors (MEKi) in BRAF V600 and non-V. Retrieved from [Link]

  • Vujic, I., Sanlorenzo, M., Esteve-Puig, R., Vujic, J., Kwong, A., Tsumura, A., ... & Ortiz-Urda, S. (2017). Response and resistance to paradox breaking BRAF inhibitor in melanomas in vivo and ex vivo. Oncotarget, 8(59), 99893. [Link]

  • Zhang, C., Spevak, W., Zhang, Y., Burton, E. A., Yao, Y., Zhang, Y., ... & Bollag, G. (2015). RAF inhibitor PLX8394 selectively disrupts BRAF dimers and RAS-independent BRAF mutant-driven signaling. Nature medicine, 21(7), 719-726. [Link]

  • Yao, Y., Ugurbil, K., & Chen, L. (2019). Quantitative Interrogation of the Human Kinome Perturbed by Two BRAF Inhibitors. Journal of Proteome Research, 18(5), 2157-2166. [Link]

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  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Lito, P., Saborowski, A., Yue, J., Solomon, M., Joseph, E., Gadal, S., ... & Rosen, N. (2014). Disruption of CRAF-mediated MEK activation is required for effective MEK inhibition in KRAS mutant tumors. Cancer cell, 25(5), 697-710.
  • King, A. J., et al. (2017). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLoS ONE, 12(1), e0169650. [Link]

  • Bollag, G., Hirth, P., Tsai, J., Zhang, J., Ibrahim, P. N., Cho, H., ... & Zhang, C. (2010). Clinical efficacy of a RAF inhibitor with paradoxical effects in BRAF-mutant cancers. New England Journal of Medicine, 363(9), 809-819.

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A Comparative Guide to Confirming Cellular Target Engagement for 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, identifying the molecular target of a novel bioactive compound and confirming its engagement within a cellular context is a cornerstone of modern drug discovery. The compound 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine belongs to the 7-azaindole class, a privileged scaffold known to interact with a variety of biological targets, particularly protein kinases.[1] However, for many novel derivatives, the precise cellular target is not predetermined.

This guide provides a comprehensive, strategy-driven comparison of modern techniques to first identify and subsequently validate the cellular target engagement of a compound like this compound. We will navigate from unbiased, proteome-wide screening to specific, orthogonal validation assays, explaining the causality behind each experimental choice to provide a self-validating framework for your research.

Part 1: Unbiased Target Identification with Chemical Proteomics

When the target of a novel compound is unknown, an unbiased approach is required to survey the landscape of potential protein interactions within the native cellular environment. Chemical proteomics, particularly affinity chromatography coupled with mass spectrometry, is the gold standard for this purpose.[2][3] Given the prevalence of the pyrrolopyridine scaffold in kinase inhibitors, a kinobead-based approach is a logical and powerful starting point.[4]

Kinobeads: Fishing for Kinase Targets

The kinobeads method utilizes a mixture of broad-spectrum kinase inhibitors immobilized on beads to enrich a large portion of the cellular kinome from a lysate.[5] By incubating the lysate with the free compound (this compound) prior to kinobead enrichment, a competition is established. Proteins that bind to the compound will be less abundant in the bead pulldown compared to a vehicle control. This depletion, quantified by mass spectrometry, reveals the compound's targets.[6]

G cluster_0 Cell Lysate Preparation cluster_1 Competitive Binding cluster_2 Affinity Enrichment cluster_3 Mass Spectrometry Analysis Lysate Prepare Cell Lysate Compound Incubate Lysate with This compound (or Vehicle) Lysate->Compound Kinobeads Add Kinobeads (Immobilized Inhibitors) Compound->Kinobeads Wash Wash Beads to Remove Non-specific Binders Kinobeads->Wash Elute Elute Bound Proteins Wash->Elute Digest Digest Proteins to Peptides Elute->Digest LCMS Analyze Peptides by LC-MS/MS Digest->LCMS Analysis Quantify Protein Depletion to Identify Targets LCMS->Analysis

Figure 1. Workflow for kinobead-based target identification.

Part 2: Orthogonal Validation of Target Engagement

Following the identification of putative targets, it is imperative to validate these interactions using orthogonal methods. A multi-assay approach provides the highest degree of confidence by measuring different biophysical or functional consequences of the drug-target interaction. We will compare three industry-standard assays: the Cellular Thermal Shift Assay (CETSA®), the NanoBRET™ Target Engagement Assay, and the In-Cell Western.

A. Cellular Thermal Shift Assay (CETSA): The Label-Free Standard

CETSA is a powerful biophysical method that directly measures drug-target interactions in their native cellular environment, be it cell lysates, intact cells, or even tissues.[7] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand (the drug) is more resistant to heat-induced denaturation and aggregation.[8]

This technique is invaluable as it is label-free, requiring no modification to the compound or the target protein, thus providing data in a physiologically relevant context.[9]

CETSA Experimental Workflow

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction cluster_3 Quantification Treat Treat Intact Cells with Compound or Vehicle Heat Heat Cell Aliquots to a Range of Temperatures Treat->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Separate Soluble (Folded) from Aggregated Proteins Lyse->Centrifuge Collect Collect Supernatant (Soluble Fraction) Centrifuge->Collect Detect Detect Target Protein via Western Blot, ELISA, or MS Collect->Detect Plot Plot Melting Curve (Soluble Protein vs. Temp) Detect->Plot

Figure 2. General workflow for a Western Blot-based CETSA.
Detailed CETSA Protocol (Western Blot Readout)
  • Cell Culture & Treatment: Plate cells in sufficient quantity to generate multiple aliquots. Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[10]

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).

  • Separation: Clarify the lysates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[10]

  • Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target protein at each temperature point by Western blotting.

  • Data Analysis: Quantify the band intensities and plot them against temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.

B. NanoBRET™ Target Engagement Assay: Quantitative Live-Cell Binding

The NanoBRET™ assay is a proximity-based technique that measures compound binding to a specific target protein in real-time within living cells.[11] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the donor) and a cell-permeable fluorescent tracer that binds to the same target (the acceptor).[12] A test compound that engages the target will compete with and displace the tracer, leading to a measurable decrease in the BRET signal.

This method is exceptionally sensitive and allows for the quantitative determination of compound affinity (IC50), occupancy, and residence time in a live-cell environment.[12]

NanoBRET™ Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Assay Setup cluster_2 Detection cluster_3 Data Analysis Transfect Transfect Cells with Target-NanoLuc® Fusion Vector Plate Plate Cells in Assay Plate Transfect->Plate AddCompound Add Serial Dilutions of Test Compound Plate->AddCompound AddTracer Add Fluorescent Tracer AddCompound->AddTracer AddSubstrate Add NanoLuc® Substrate & Extracellular Inhibitor AddTracer->AddSubstrate Incubate Incubate at Room Temp AddSubstrate->Incubate Read Measure Donor (460nm) and Acceptor (>610nm) Emission Incubate->Read Calculate Calculate BRET Ratio (Acceptor/Donor) Read->Calculate Plot Plot BRET Ratio vs. Compound Concentration to get IC50 Calculate->Plot

Figure 3. Workflow for the NanoBRET™ Target Engagement Assay.
Detailed NanoBRET™ Protocol
  • Cell Preparation: Transfect HEK293 cells (or other suitable cell line) with a plasmid encoding the putative target protein fused to NanoLuc® luciferase. Plate the transfected cells into a 96- or 384-well white assay plate.

  • Compound Addition: Prepare serial dilutions of this compound. Add the compound dilutions to the assay plate and incubate under standard cell culture conditions.

  • Tracer Addition: Add the target-specific fluorescent NanoBRET™ tracer to all wells at a pre-determined optimal concentration.

  • Substrate Addition & Detection: Prepare the detection reagent containing the Nano-Glo® substrate and the extracellular NanoLuc® inhibitor. Add this to the wells.

  • Measurement: Incubate for 2-4 hours at room temperature to allow the assay to reach equilibrium. Measure the luminescence signal using a plate reader equipped with two filters to separately quantify the donor (e.g., 460nm) and acceptor (e.g., >610nm) emission.[13]

  • Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in living cells.

C. In-Cell Western (ICW): Measuring Functional Consequences

While CETSA and NanoBRET confirm direct binding, an In-Cell Western (ICW), also known as a cell-based ELISA, measures the downstream functional consequences of that binding.[14] For a kinase inhibitor, this typically involves quantifying the phosphorylation of a known substrate. A successful target engagement should lead to a dose-dependent decrease in the phosphorylation signal.

This assay provides a crucial link between target binding and a functional cellular outcome, strengthening the mechanism-of-action hypothesis.[15]

In-Cell Western Experimental Workflow

G cluster_0 Cell Treatment cluster_1 Immunostaining cluster_2 Detection & Analysis Plate Seed Cells in Microplate Treat Treat with Compound &/or Stimulant Plate->Treat Fix Fix and Permeabilize Cells Treat->Fix Block Block Non-specific Sites Fix->Block PrimaryAb Incubate with Primary Antibodies (e.g., anti-Phospho & anti-Total) Block->PrimaryAb SecondaryAb Incubate with IR-Dye Secondary Antibodies PrimaryAb->SecondaryAb Scan Scan Plate with an Infrared Imaging System SecondaryAb->Scan Quantify Quantify Fluorescence Intensity in two channels (e.g., 700nm & 800nm) Scan->Quantify Normalize Normalize Phospho Signal to Total Protein or Cell Number Quantify->Normalize

Figure 4. Workflow for a two-color In-Cell Western Assay.
Detailed In-Cell Western Protocol
  • Cell Seeding and Treatment: Seed adherent cells in a 96- or 384-well plate and allow them to attach overnight. Starve cells if necessary, then pre-treat with serial dilutions of this compound. If required, stimulate the relevant signaling pathway to induce phosphorylation.

  • Fixation and Permeabilization: Remove media, and fix the cells with 4% paraformaldehyde in PBS for 20 minutes. Wash with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.[16]

  • Blocking: Wash the cells and block with a suitable blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer) for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Incubate cells overnight at 4°C with a cocktail of two primary antibodies from different host species: one specific for the phosphorylated target substrate and one for the total protein (as a loading control).

  • Secondary Antibody Incubation: Wash the cells. Incubate for 1 hour at room temperature in the dark with a cocktail of two species-specific secondary antibodies conjugated to different infrared dyes (e.g., IRDye® 680RD and IRDye® 800CW).[16]

  • Imaging: Wash the cells a final time and ensure the plate bottom is dry. Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

  • Data Analysis: Quantify the integrated fluorescence intensity for each channel in each well. Normalize the phospho-protein signal (e.g., 700nm channel) to the total protein signal (e.g., 800nm channel). Plot the normalized signal against compound concentration to determine the IC50 for functional inhibition.

Comparative Summary of Target Engagement Methodologies

The choice of assay depends on the specific question being asked, the available resources, and the stage of the drug discovery project. A multi-faceted approach provides the most robust validation.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target EngagementIn-Cell Western (ICW)
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)Quantitative Immunofluorescence
Endpoint Direct Binding (Biophysical)Direct Binding (Proximity)Functional (Downstream Effect)
Live Cells? Yes, for treatment step. Lysis required for readout.Yes , real-time in live cellsNo, cells are fixed and permeabilized
Label-Free? Yes , for the test compoundNo, requires genetic tagging of target and a fluorescent tracerNo, requires specific antibodies
Key Advantage No modification of compound or target needed; physiologically relevantHigh sensitivity; quantitative affinity and residence time in live cellsMeasures functional outcome; links binding to pathway modulation
Key Limitation Lower throughput; some interactions cause no thermal shift; requires good antibodyRequires genetic engineering (fusion protein); tracer development can be a bottleneckIndirect measure of engagement; dependent on high-quality phospho-specific antibodies
Throughput Low to MediumHighHigh

Conclusion and Recommended Strategy

Confirming the cellular target engagement of a novel compound like this compound requires a systematic and multi-pronged approach. No single experiment can provide all the necessary information.

A robust and logical workflow would be:

  • Target Discovery: Employ an unbiased chemical proteomics method like Kinobeads to identify a panel of high-confidence putative targets.

  • Direct Binding Confirmation: Validate the top candidates using CETSA . This provides label-free evidence of a direct physical interaction in a cellular context.

  • Quantitative Live-Cell Validation: For the most promising target(s), develop a NanoBRET™ assay . This will yield quantitative data on compound affinity and residence time, which is critical for structure-activity relationship (SAR) studies.

  • Functional Validation: Finally, use an In-Cell Western to demonstrate that the compound's engagement with its target leads to the expected functional consequence in a relevant signaling pathway (e.g., inhibition of substrate phosphorylation).

By integrating these complementary methodologies, researchers can build a compelling, data-driven case for the mechanism of action of their compound, moving it confidently forward in the drug discovery pipeline.

References

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The Fluorine Advantage: A Comparative Analysis of Pyrrolopyridine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to the Strategic Application of Fluorination

In the landscape of modern medicinal chemistry, the pyrrolopyridine scaffold, also known as azaindole, stands out as a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its versatility and ability to mimic the purine ring of ATP make it a frequent choice for targeting a wide range of biological entities, particularly kinases.[2] However, the journey from a promising lead compound to a clinically viable drug is fraught with challenges, most notably achieving a desirable pharmacokinetic profile. Strategic chemical modifications are paramount, and among these, the introduction of fluorine has proven to be a transformative strategy.[3][4]

This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated pyrrolopyridine analogs, delving into the causal relationships between their structural modifications and resulting physicochemical and biological properties. We will explore the "fluorine effect" not as a mere substitution, but as a strategic tool to rationally design molecules with enhanced efficacy, metabolic stability, and overall developability.

The Rationale for Fluorination: Beyond Simple Isosterism

The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts a cascade of subtle yet profound changes to a molecule's electronic and steric properties.[4] In the context of pyrrolopyridine analogs, these modifications are leveraged to:

  • Enhance Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, rendering it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[5] This "metabolic blocking" at vulnerable positions on the pyrrolopyridine ring can dramatically increase a compound's half-life and bioavailability.[5][6]

  • Modulate Physicochemical Properties: Fluorination can strategically alter a molecule's lipophilicity (LogP) and basicity (pKa).[3][7] These parameters are critical for tuning solubility, cell permeability, and target engagement. While the effect on lipophilicity can be context-dependent, fluorination generally lowers the pKa of nearby nitrogen atoms, which can be advantageous for improving oral absorption and reducing off-target effects.

  • Improve Target Binding and Potency: The introduction of fluorine can alter the conformation of the pyrrolopyridine scaffold, favoring a bioactive conformation that enhances binding to the target protein.[4] Furthermore, the unique electronic properties of fluorine can lead to favorable interactions, such as hydrogen bonds and dipole-dipole interactions, within the target's binding pocket, thereby increasing potency.[3]

Comparative Analysis: Physicochemical Properties

The decision to incorporate fluorine is a data-driven process. The following table summarizes the anticipated shifts in key physicochemical properties when transitioning from a non-fluorinated to a fluorinated pyrrolopyridine analog.

PropertyNon-Fluorinated PyrrolopyridineFluorinated PyrrolopyridineRationale for Change
Basicity (pKa) HigherLowerThe strong electron-withdrawing nature of fluorine reduces the electron density on the pyridine nitrogen, making it less basic.[7]
Lipophilicity (LogP) LowerGenerally HigherWhile context-dependent, the hydrophobic nature of the C-F bond often leads to an increase in overall lipophilicity.[3]
Solubility Generally HigherGenerally LowerIncreased lipophilicity can lead to decreased aqueous solubility, a factor that must be carefully balanced.
Metabolic Stability More Susceptible to OxidationMore Resistant to OxidationThe high bond energy of the C-F bond prevents enzymatic cleavage at the site of fluorination.[5]

Biological Activity: A Head-to-Head Comparison

The true measure of the "fluorine advantage" lies in the comparative biological performance of these analogs. The following data, synthesized from various studies, illustrates the potential impact of fluorination on key biological parameters.

ParameterNon-Fluorinated AnalogFluorinated AnalogFold ImprovementTarget/AssayReference
Antiviral Potency (EC50) 1200 nM24 nM50xHCV RNA Polymerase[8]
Kinase Inhibitory Potency (IC50) Less PotentMore PotentSignificantSpleen Tyrosine Kinase (SYK)[9]
Metabolic Stability (t½) 12.35 min>60 min>4.8xMouse Liver Microsomes[5]

These examples underscore the dramatic improvements that can be achieved through strategic fluorination. A 50-fold increase in antiviral potency and a greater than 4.8-fold enhancement in metabolic stability are compelling arguments for the inclusion of fluorine in the drug design process.[5][8]

Experimental Protocols: Validating the Fluorine Effect

To provide a practical framework for researchers, we present detailed, step-by-step methodologies for two critical experiments used to evaluate the properties of fluorinated and non-fluorinated pyrrolopyridine analogs.

Metabolic Stability Assay in Human Liver Microsomes

This assay is a cornerstone of in vitro drug metabolism studies, providing a measure of a compound's intrinsic clearance.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound (fluorinated and non-fluorinated analogs)

  • Positive control compound (e.g., testosterone)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add the test compound to pre-warmed phosphate buffer to achieve the final desired concentration (typically 1 µM).

  • Add pooled human liver microsomes (final concentration 0.5 mg/mL) to the wells.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) from the slope of the natural log of the remaining compound versus time plot.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[5]

Caco-2 Cell Permeability Assay

This assay is widely used to predict the intestinal absorption of drug candidates.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound (fluorinated and non-fluorinated analogs)

  • Lucifer yellow (as a monolayer integrity marker)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound to the apical (A) side of the monolayer (for A-to-B permeability) or the basolateral (B) side (for B-to-A permeability).

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment (B for A-to-B, A for B-to-A).

  • At the end of the experiment, add Lucifer yellow to the apical side and incubate for 1 hour to assess the integrity of the cell monolayer.

  • Analyze the concentration of the test compound in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration of the compound.

Visualizing the Strategy: Synthesis and Evaluation Workflow

The following diagrams illustrate the strategic workflow for synthesizing and evaluating fluorinated pyrrolopyridine analogs.

cluster_synthesis Synthesis cluster_evaluation Comparative Evaluation Start 2-Fluoro-3-methylpyridine Step1 Condensation with Arylaldehyde Start->Step1 Base (e.g., KN(SiMe3)2) Step2 Cyclization Step1->Step2 Product Non-Fluorinated Pyrrolopyridine Step2->Product Fluorination Electrophilic Fluorination Product->Fluorination F_Product Fluorinated Pyrrolopyridine Physicochem Physicochemical Profiling (pKa, LogP, Solubility) Product->Physicochem Metabolism Metabolic Stability Assay (Liver Microsomes) Product->Metabolism Permeability Cell Permeability Assay (Caco-2) Product->Permeability Activity Biological Activity Assay (e.g., Kinase Inhibition) Product->Activity Fluorination->F_Product F_Product->Physicochem F_Product->Metabolism F_Product->Permeability F_Product->Activity

Caption: A generalized workflow for the synthesis and comparative evaluation of fluorinated and non-fluorinated pyrrolopyridine analogs.

Non_F_Analog Non-Fluorinated Pyrrolopyridine (Metabolically Labile Site) CYP450 Cytochrome P450 (Oxidative Metabolism) Non_F_Analog->CYP450 Metabolite Metabolite (Inactive/Excreted) CYP450->Metabolite No_Metabolism Increased Systemic Exposure & Half-Life F_Analog Fluorinated Pyrrolopyridine (Metabolic Site Blocked) F_Analog->CYP450 Resistant to Oxidation F_Analog->No_Metabolism

Caption: Mechanism of enhanced metabolic stability through fluorination of a pyrrolopyridine analog.

Conclusion: A Strategic Imperative

The comparative analysis of fluorinated and non-fluorinated pyrrolopyridine analogs unequivocally demonstrates the strategic advantage conferred by the judicious incorporation of fluorine. The ability to enhance metabolic stability, modulate physicochemical properties, and improve biological potency makes fluorination an indispensable tool in the medicinal chemist's arsenal. The provided experimental protocols offer a validated framework for researchers to systematically evaluate the impact of fluorination and make informed decisions in the design of the next generation of pyrrolopyridine-based therapeutics. By understanding and applying the principles outlined in this guide, the scientific community can accelerate the development of more effective and durable medicines.

References

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Safety Operating Guide

A Researcher's Guide to Handling 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine: A Comprehensive PPE and Safety Protocol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine, a member of the azaindole family, are instrumental in medicinal chemistry.[1][2] However, the potency that makes these molecules promising also demands our utmost respect and caution. A robust understanding of and adherence to safety protocols are not just procedural formalities; they are integral to sound science.

This guide provides a comprehensive, experience-driven framework for handling this compound. Given that detailed toxicological data for this specific compound is not extensively published, we will adopt a conservative approach, grounding our protocols in the known hazards of similar pyrrolopyridine and halogenated heterocyclic amine derivatives.[3][4]

Hazard Identification and Risk Assessment: Know Your Compound

The foundational step in any laboratory procedure is a thorough risk assessment. Based on available safety data for this compound and structurally related compounds, a clear hazard profile emerges. The primary risks are significant and demand careful management.

Available data indicates that this compound is harmful if swallowed and causes serious eye damage.[5] The precautionary statement P280 explicitly mandates the use of protective gloves, clothing, and eye or face protection.[5] This directive is our starting point for establishing a complete Personal Protective Equipment (PPE) ensemble.

Summary of Known Hazards:

Hazard CategoryGHS ClassificationKey Precautionary Statements
Acute Oral Toxicity Category 4H302: Harmful if swallowed.[5]
Serious Eye Damage Category 1H318: Causes serious eye damage.[5]
General Handling -P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
Eye Contact Response -P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

While specific data on skin irritation or respiratory effects is limited for this exact molecule, related heterocyclic amines are known skin, eye, and respiratory irritants.[3][6] Therefore, a comprehensive safety plan must assume these risks are present.

The Core PPE Ensemble: Your First Line of Defense

The selection of PPE is not a matter of simple compliance but of creating a reliable barrier between you and the potential hazard. Each component is chosen to mitigate a specific risk identified in our assessment.

  • Hand Protection: Chemical-Resistant Gloves

    • Why: To prevent dermal absorption, which is a common exposure route for lipid-soluble aromatic amines.[4] Direct skin contact must be avoided.

    • What to Use: Nitrile gloves are a standard and effective choice for handling many laboratory chemicals. Always use gloves that comply with EN 374 standards for chemical protection.[7]

    • Best Practices:

      • Double Gloving: For weighing solids or performing liquid transfers, wearing two pairs of nitrile gloves provides an additional layer of safety against tears and permeation.

      • Inspect Before Use: Always check gloves for any signs of degradation or punctures.[8]

      • Proper Removal: Use the correct technique to remove gloves, avoiding contact between the outer contaminated surface and your skin.[9] Dispose of them immediately in the designated chemical waste container.[9]

  • Eye and Face Protection: Beyond Standard Safety Glasses

    • Why: The classification "Causes serious eye damage" (H318) is severe.[5] It implies a risk of irreversible injury upon contact. Standard safety glasses are insufficient.

    • What to Use:

      • Chemical Splash Goggles: These provide a full seal around the eyes, protecting against splashes from all angles.

      • Face Shield: A face shield, worn in addition to chemical splash goggles, is mandatory when handling larger quantities (>1 gram) of the solid or any amount of the compound in solution, especially when there is a risk of splashing.

  • Body Protection: The Laboratory Coat

    • Why: To protect your skin and personal clothing from contamination by dust or splashes.

    • What to Use: A clean, buttoned, flame-resistant lab coat with long sleeves and tight-fitting cuffs is required.

  • Respiratory Protection: An Essential Precaution

    • Why: While specific inhalation toxicity data is lacking, many fine chemical powders, including heterocyclic amines, can become airborne and pose a respiratory hazard.[6][10] The precautionary principle dictates that we must prevent inhalation.

    • What to Use:

      • For Weighing/Handling Powder: All manipulations of the solid compound must be performed in a certified chemical fume hood to control exposure.[11] If a fume hood is not available, a respirator is required.

      • Respirator Type: For situations requiring respiratory protection, use a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., OV/AG/P99 type).[9]

Procedural Discipline: Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination. This sequence ensures that contaminants are not transferred from your gloves or lab coat to your skin or personal items.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Goggles & Face Shield Don1->Don2 Don3 3. Gloves (Outer Pair) Don2->Don3 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Wash Hands Thoroughly Doff4->Doff5 Emergency_Response cluster_actions Start Exposure Event Occurs Skin_Contact Skin Contact Start->Skin_Contact On Skin Eye_Contact Eye Contact Start->Eye_Contact In Eyes Inhalation Inhalation Start->Inhalation Inhaled Ingestion Ingestion Start->Ingestion Swallowed Skin_Action Remove contaminated clothing. Flush with water for 15 min. Skin_Contact->Skin_Action Eye_Action Immediately flush eyes at eyewash station for 15 min. Remove contact lenses if possible. [1] Eye_Contact->Eye_Action Inhalation_Action Move to fresh air immediately. If breathing is difficult, give oxygen. [3] Inhalation->Inhalation_Action Ingestion_Action Rinse mouth with water. Do NOT induce vomiting. [1] Ingestion->Ingestion_Action Seek_Medical Seek Immediate Medical Attention. Provide SDS to physician. Skin_Action->Seek_Medical Eye_Action->Seek_Medical Inhalation_Action->Seek_Medical Ingestion_Action->Seek_Medical

Caption: Decision flowchart for immediate first aid response to chemical exposure.

  • Skin Contact: Immediately remove all contaminated clothing. [12]Rinse the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. [9][13]Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. [5][6]Remove contact lenses if it is safe to do so. [5]Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air at once. [6][13]If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. [5]Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. [12]Rinse the mouth thoroughly with water. [5]Never give anything by mouth to an unconscious person. [9]Call a physician or poison control center immediately. [5] By integrating these safety protocols into your daily laboratory workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research. Treat every chemical, especially those with limited data, with the caution it deserves.

References

  • Capot Chemical. (2025). MSDS of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Retrieved from [Link]

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  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate. Retrieved from [Link]

  • J. J. Keller & Associates, Inc. (n.d.). Chemical Handling Safety & PPE Requirements. Retrieved from [Link]

  • Semantic Scholar. (2016). Safety and efficacy of pyridine and pyrrole derivatives belonging to chemical group 28 when used as flavourings for all animal species. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • European Food Safety Authority. (2016). Pyridine, pyrrole and quinoline derivatives (CG 28) for all animal species. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.